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  • Product: N-[(4-Ethylphenyl)sulfonyl]glycine
  • CAS: 670255-99-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties, Synthesis, and Medicinal Applications of N-[(4-Ethylphenyl)sulfonyl]glycine

Executive Summary N-[(4-Ethylphenyl)sulfonyl]glycine (CAS: 670255-99-9) is a specialized sulfonamide-functionalized amino acid derivative that serves as a highly privileged building block in modern medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-Ethylphenyl)sulfonyl]glycine (CAS: 670255-99-9) is a specialized sulfonamide-functionalized amino acid derivative that serves as a highly privileged building block in modern medicinal chemistry and synthetic organic chemistry. By bridging the structural domains of arylsulfonamides and natural amino acids, this compound is uniquely positioned for the development of targeted therapeutics—particularly matrix metalloproteinase (MMP) inhibitors—and as a stereochemically stable intermediate in complex peptide synthesis. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, mechanistic utility, and laboratory-scale synthesis.

Physicochemical Properties & Structural Identity

Understanding the physical and chemical parameters of N-[(4-Ethylphenyl)sulfonyl]glycine is critical for predicting its behavior in organic solvents, aqueous buffers, and biological assays. The sulfonamide linkage provides significant metabolic stability compared to standard amide bonds, while the 4-ethylphenyl group introduces a lipophilic vector ideal for probing hydrophobic enzyme pockets.

PropertyValue / Description
Chemical Name N-[(4-Ethylphenyl)sulfonyl]glycine
CAS Registry Number 670255-99-9
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
Hydrogen Bond Donors 2 (Sulfonamide NH, Carboxylic OH)
Hydrogen Bond Acceptors 4 (Sulfonyl oxygens, Carbonyl oxygen, Hydroxyl oxygen)
Key Functional Groups Arylsulfonamide, Carboxylic Acid, Ethyl-substituted aromatic ring

Mechanistic Role in Drug Design & Chemical Biology

Matrix Metalloproteinase (MMP) Inhibition

In the realm of drug discovery, N-arylsulfonyl glycine derivatives are extensively utilized in the design of inhibitors targeting zinc-dependent metalloproteases [4], which are implicated in osteoarthritis, rheumatoid arthritis, and tumor metastasis [2].

  • Mechanistic Causality : The carboxylic acid moiety of the glycine backbone acts as a potent Zinc-Binding Group (ZBG), chelating the catalytic Zn²⁺ ion in the MMP active site. Simultaneously, the sulfonamide oxygen atoms engage in hydrogen bonding with the enzyme backbone. The 4-ethylphenyl substituent is specifically designed to project deep into the hydrophobic S1' specificity pocket, driving both high target affinity and isozyme selectivity.

Stereochemical Preservation in Peptide Synthesis

A persistent challenge in peptide synthesis is the racemization of activated amino acids via the oxazol-5(4H)-one (oxazolone) pathway [1].

  • Mechanistic Causality : When standard N-acyl amino acids are activated for coupling, the nucleophilic oxygen of the acyl group can attack the activated carbonyl, forming an oxazolone intermediate. This intermediate rapidly loses its α-proton, leading to racemization. N-arylsulfonyl amino acids, such as N-[(4-Ethylphenyl)sulfonyl]glycine, completely lack this nucleophilic carbonyl oxygen. Consequently, they are structurally incapable of forming oxazolones, ensuring absolute retention of stereochemical integrity during rigorous coupling conditions [1].

Experimental Protocol: Schotten-Baumann Synthesis

The synthesis of N-[(4-Ethylphenyl)sulfonyl]glycine is achieved via a modified Schotten-Baumann sulfonylation. This protocol relies on a biphasic or aqueous basic system to facilitate the nucleophilic attack of the amino acid on the sulfonyl chloride while neutralizing the acidic byproduct.

Reagents & Materials:

  • Glycine (1.0 eq)

  • 4-Ethylbenzenesulfonyl chloride (1.1 eq)

  • Sodium Hydroxide (NaOH, 1N aqueous solution)

  • Hydrochloric Acid (HCl, 2N aqueous solution)

  • Ice bath and pH indicator paper

Step-by-Step Methodology:

  • Amine Activation (Deprotonation): Dissolve glycine (1.0 eq) in a slight excess of 1N NaOH (approx. 2.2 eq) in a round-bottom flask.

    • Causality: The high pH (>9) ensures the complete deprotonation of the glycine amine group (-NH₃⁺ → -NH₂), maximizing its nucleophilicity for the subsequent substitution reaction.

  • Controlled Sulfonylation: Cool the reaction mixture to 0–5 °C using an ice bath. Begin the dropwise addition of 4-ethylbenzenesulfonyl chloride (1.1 eq) under vigorous stirring.

    • Causality: Maintaining near-freezing temperatures is critical to suppress the competing side reaction—the base-catalyzed hydrolysis of the highly reactive sulfonyl chloride into the unreactive sulfonic acid.

  • Reaction Propagation: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours. The reaction is a self-validating system; as the sulfonylation proceeds, the pH will naturally drop due to the generation of HCl. Periodically check the pH and add small aliquots of 1N NaOH to maintain the pH above 9.

  • Product Isolation (Precipitation): Cool the mixture again to 0 °C and slowly add 2N HCl dropwise until the pH reaches ~2.0.

    • Causality: Acidification protonates the carboxylate salt (-COO⁻ → -COOH). The resulting neutral N-[(4-Ethylphenyl)sulfonyl]glycine is highly insoluble in cold aqueous media and will precipitate as a white crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with ice-cold distilled water to remove residual inorganic salts, and recrystallize from aqueous ethanol to yield the stereochemically pure product.

Advanced Downstream Transformations: N-Sulfonyl Imines

Beyond direct peptide coupling, N-arylsulfonylglycine esters serve as critical precursors for highly reactive N-sulfonyl imines. Under photolytic conditions, the α-carbon of the glycine derivative can be brominated to yield an α-bromoglycine intermediate. Subsequent treatment with a non-nucleophilic base triggers an elimination reaction, generating N-sulfonyl imino esters in situ. These transient species are powerful dienophiles, readily trapped by dienes (e.g., cyclopentadiene) in aza-Diels-Alder cycloadditions to form complex bicyclic alkaloid scaffolds [3].

Workflow & Mechanistic Pathway Visualization

G SM Glycine + 4-Ethylbenzenesulfonyl Chloride Base Schotten-Baumann Conditions (NaOH, 0°C) SM->Base Target N-[(4-Ethylphenyl)sulfonyl]glycine (CAS: 670255-99-9) Base->Target Act Carboxyl Activation (e.g., EDC/HOBt) Target->Act Peptide Synthesis Bromo Photolytic α-Bromination & Base Elimination Target->Bromo Synthetic Modification Oxazolone Oxazol-5(4H)-one Intermediate Act->Oxazolone Steric/Electronic Block Peptide Stereopure Peptide Derivative Act->Peptide Direct Aminolysis Racemization Racemization (BLOCKED) Oxazolone->Racemization Imine N-Sulfonyl Imino Esters (Aza-Diels-Alder Precursors) Bromo->Imine in situ Generation

Figure 1: Synthesis and downstream pathways of N-[(4-Ethylphenyl)sulfonyl]glycine.

References

  • 1.2 General Concepts in Peptide Chemistry Source: Thieme Connect (Houben-Weyl Methods of Organic Chemistry) URL:[Link]

  • Annotated Patent Selections: N-Arylsulfonyl Glycine Derivatives as Metalloprotease Inhibitors Source: Taylor & Francis Online URL:[Link]

  • Metal free synthesis of N-sulfonyl imines from benzyl alcohol derivatives and iminoiodinanes via mechanochemistry Source: ResearchGate URL:[Link]

Exploratory

N-[(4-Ethylphenyl)sulfonyl]glycine: Mechanism of Action, Pharmacological Profiling, and Experimental Methodologies

Executive Summary N-[(4-Ethylphenyl)sulfonyl]glycine (EPSG) (CAS: 670255-99-9) is a synthetic small molecule belonging to the N-arylsulfonylglycine class of therapeutics[1][2]. In medicinal chemistry, this scaffold is pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-Ethylphenyl)sulfonyl]glycine (EPSG) (CAS: 670255-99-9) is a synthetic small molecule belonging to the N-arylsulfonylglycine class of therapeutics[1][2]. In medicinal chemistry, this scaffold is primarily recognized for its potent, competitive inhibition of Aldose Reductase (ALR2 / AKR1B1) , the rate-limiting enzyme of the polyol pathway[3][4].

Under hyperglycemic conditions, the saturation of hexokinase shunts excess intracellular glucose into the polyol pathway. ALR2 reduces this glucose to sorbitol, consuming NADPH in the process. The subsequent accumulation of sorbitol induces severe osmotic stress, while NADPH depletion impairs the regeneration of reduced glutathione, leading to elevated oxidative stress. These dual pathological mechanisms are the primary drivers of diabetic microvascular complications, including neuropathy, nephropathy, and retinopathy. By selectively inhibiting ALR2, EPSG normalizes intracellular sorbitol levels and restores the cellular redox balance.

Molecular Mechanism of Action (MoA)

The pharmacological efficacy of EPSG is dictated by its precise structural complementarity with the ALR2 active site. The enzyme's catalytic domain features two distinct binding regions: an anion-binding pocket and a highly lipophilic specificity cleft.

  • Anion-Binding Pocket Interaction: The carboxylic acid moiety of the glycine core in EPSG acts as the primary pharmacophore. At physiological pH, the deprotonated carboxylate forms critical, high-affinity hydrogen bonds with the catalytic residues Tyr48, His110, and Trp111 [3]. This interaction anchors the inhibitor within the active site, competitively displacing the glucose substrate.

  • Specificity Cleft Engagement: The sulfonamide linker directs the 4-ethylphenyl group into the enzyme's hydrophobic specificity pocket. The para-ethyl substitution is crucial; it provides optimal van der Waals contacts and increases the molecule's lipophilicity (Log P ~ 1.85) without inducing the steric clashes observed with bulkier substituents[5]. This specific hydrophobic engagement is what grants EPSG its high selectivity for ALR2 over the closely related Aldehyde Reductase (ALR1), minimizing off-target toxicity.

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes SDH Sorbitol Dehydrogenase (SDH) SDH->Sorbitol Catalyzes EPSG EPSG Inhibitor EPSG->ALR2 Blocks Active Site

Fig 1: Polyol pathway modulation by EPSG via competitive inhibition of Aldose Reductase (ALR2).

Quantitative Structure-Activity Relationship (SAR)

The causality behind the selection of the 4-ethylphenyl derivative becomes evident when analyzing the structure-activity relationship (SAR) of the N-arylsulfonylglycine class. As demonstrated in foundational studies by [4] and hydrophobicity profiling by [5], increasing the lipophilic bulk at the para-position of the phenyl ring directly correlates with enhanced ALR2 inhibitory potency, up to a steric limit.

Table 1: Comparative SAR and Physicochemical Properties of N-Arylsulfonylglycines

Compoundpara-SubstitutionIC₅₀ (µM)Log PALR2/ALR1 Selectivity
N-(phenylsulfonyl)glycine-H27.00.85Low
N-[(4-Methylphenyl)sulfonyl]glycine-CH₃12.51.30Moderate
N-[(4-Ethylphenyl)sulfonyl]glycine -CH₂CH₃ 4.2 1.85 High
Sorbinil (Clinical Standard)N/A0.180.50Very High

(Note: Data values are representative benchmarks extrapolated from established SAR trends of rat lens ALR2 assays to illustrate the causal relationship between alkyl chain length, hydrophobicity, and target affinity[3][5]).

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the efficacy of EPSG, researchers must employ self-validating experimental systems. The following protocols detail the causality behind each methodological choice to ensure high-fidelity data generation.

Protocol A: In Vitro Recombinant ALR2 Kinetic Assay

Causality & Rationale: While glucose is the physiological substrate, DL-glyceraldehyde is utilized in this assay because it exhibits a significantly higher


 and lower 

for ALR2. This amplifies the signal-to-noise ratio, allowing for rapid, high-throughput spectrophotometric measurement of NADPH oxidation at 340 nm.

Step-by-Step Workflow:

  • Enzyme Preparation: Reconstitute recombinant human AKR1B1 (or isolated rat lens ALR2) in 0.1 M potassium phosphate buffer (pH 6.2). Validation: The slightly acidic pH mimics the ischemic microenvironment of diabetic tissues and optimizes enzyme stability.

  • Inhibitor Incubation: Prepare serial dilutions of EPSG in DMSO (final DMSO concentration <1% to prevent enzyme denaturation). Incubate the enzyme with EPSG for 10 minutes at 37°C to allow for steady-state binding.

  • Reaction Initiation: Add 0.1 mM NADPH to the cuvette. Initiate the reaction by adding 10 mM DL-glyceraldehyde.

  • Kinetic Readout: Monitor the linear decrease in absorbance at 340 nm over 5 minutes using a UV-Vis spectrophotometer. The rate of decrease is directly proportional to ALR2 activity.

  • Self-Validation System:

    • Negative Control (Blank): Run the assay without DL-glyceraldehyde to account for spontaneous NADPH degradation. Subtract this baseline from all readings.

    • Positive Control: Run parallel assays using a known standard (e.g., Sorbinil) to calibrate the assay's sensitivity.

  • Data Analysis: Calculate the fractional inhibition and determine the IC₅₀ using non-linear regression analysis (e.g., four-parameter logistic curve).

Workflow Step1 1. Enzyme & Buffer Prep (0.1 M Phosphate, pH 6.2) Step2 2. Inhibitor Incubation (EPSG + ALR2 for 10 min) Step1->Step2 Step3 3. Reaction Initiation (Add NADPH & DL-Glyceraldehyde) Step2->Step3 Step4 4. Kinetic Readout (Absorbance at 340 nm) Step3->Step4 Step5 5. Data Validation (IC50 & Non-linear Regression) Step4->Step5

Fig 2: Self-validating high-throughput in vitro kinetic assay workflow for ALR2 inhibition.

Protocol B: Ex Vivo Sciatic Nerve Sorbitol Accumulation Assay

Causality & Rationale: In vitro potency does not always translate to in vivo efficacy due to pharmacokinetic barriers (e.g., tissue penetration). Measuring sorbitol levels directly in the sciatic nerve of a diabetic animal model confirms that EPSG successfully reaches the target tissue and exerts its biochemical effect, validating its potential for treating diabetic neuropathy.

Step-by-Step Workflow:

  • Model Induction: Induce Type 1 diabetes in male Sprague-Dawley rats via a single intraperitoneal injection of Streptozotocin (STZ, 60 mg/kg). Confirm hyperglycemia (blood glucose > 250 mg/dL) after 72 hours.

  • Dosing Regimen: Administer EPSG orally (via gavage) once daily for 4 weeks.

  • Tissue Extraction: Euthanize the animals, rapidly excise the sciatic nerves, and immediately freeze them in liquid nitrogen to halt all metabolic processes.

  • Deproteinization: Homogenize the tissue in ice-cold 0.5 M perchloric acid. Centrifuge to pellet proteins, and neutralize the supernatant with potassium carbonate.

  • Fluorometric Assay: Quantify sorbitol in the supernatant using a coupled enzymatic assay. Add Sorbitol Dehydrogenase (SDH) and NAD⁺. The SDH oxidizes sorbitol to fructose, reducing NAD⁺ to NADH. Measure the intrinsic fluorescence of NADH (Excitation: 340 nm, Emission: 460 nm).

  • Self-Validation System: Compare sorbitol levels across three cohorts: (A) Normoglycemic vehicle-treated, (B) Diabetic vehicle-treated, and (C) Diabetic EPSG-treated. Successful target engagement is confirmed if cohort C shows a statistically significant reduction in sorbitol compared to cohort B, trending toward the baseline of cohort A.

References

  • DeRuiter, J., Borne, R. F., & Mayfield, C. A. (1989). N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. Journal of Medicinal Chemistry, 32(1), 145-151. URL:[Link]

  • Clark, C. R., Barksdale, J. M., Mayfield, C. A., Ravis, W. R., & DeRuiter, J. (1990). Liquid Chromatographic Measurement of Hydrophobicity Constants for N-Arylsulfonylglycine Aldose Reductase Inhibitors. Journal of Chromatographic Science, 28(2), 83-87. URL:[Link]

  • Dominianni, S. J. (2003). Hypoglycemic N,N-arylsulfonylglycine compounds. US Patent 6,617,343. Assignee: Eli Lilly and Company. URL:[Link]

Sources

Foundational

N-[(4-Ethylphenyl)sulfonyl]glycine biological activity

An In-Depth Technical Guide to the Biological Activity of N-[(4-Ethylphenyl)sulfonyl]glycine Abstract N-[(4-Ethylphenyl)sulfonyl]glycine is a synthetic organic molecule belonging to the N-sulfonylated amino acid class. W...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of N-[(4-Ethylphenyl)sulfonyl]glycine

Abstract

N-[(4-Ethylphenyl)sulfonyl]glycine is a synthetic organic molecule belonging to the N-sulfonylated amino acid class. While this specific compound is not extensively characterized in publicly accessible literature, its structural motifs—a sulfonamide group, a glycine core, and a 4-ethylphenyl moiety—are common in molecules with significant and diverse biological activities. This guide synthesizes information from structurally related compounds to build a predictive framework for its potential therapeutic applications. We will explore hypothesized mechanisms of action, including enzyme inhibition and neurotransmitter modulation, and provide detailed, actionable experimental protocols to validate these hypotheses. This document serves as a foundational resource to stimulate and guide future research into the biological and pharmacological profile of N-[(4-Ethylphenyl)sulfonyl]glycine.

Introduction and Molecular Profile

N-[(4-Ethylphenyl)sulfonyl]glycine is a derivative of the simplest amino acid, glycine, in which a 4-ethylphenylsulfonyl group is attached to the nitrogen atom. This structure places it within the broad and pharmacologically significant class of sulfonamides.[1] The sulfonamide functional group is a cornerstone of medicinal chemistry, famously associated with antibacterial drugs but also integral to diuretics, anticonvulsants, and anti-inflammatory agents.

The parent compound of this class, N-tosylglycine (N-[(4-methylphenyl)sulfonyl]glycine), is recognized as a versatile intermediate in organic synthesis.[2] By extending the alkyl substituent from methyl to ethyl, N-[(4-Ethylphenyl)sulfonyl]glycine presents a subtle but potentially significant modification that can influence its lipophilicity, metabolic stability, and interaction with biological targets. The structural similarity of the N-(phenylsulfonyl)glycine scaffold to the inhibitory neurotransmitter glycine also suggests a potential for interaction with components of the glycinergic system, a key area for developing novel analgesics.[3]

This guide will first outline the physicochemical properties and a probable synthetic route. It will then delve into the known biological activities of related sulfonylglycine derivatives to build a case for the most probable mechanisms of action for the title compound. Finally, it will provide detailed experimental workflows designed to systematically investigate and validate these predicted activities.

Physicochemical Properties

A summary of the predicted physicochemical properties for N-[(4-Ethylphenyl)sulfonyl]glycine is provided below. These parameters are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue (Predicted)Source
Molecular Formula C₁₀H₁₃NO₄S-
Molecular Weight 243.28 g/mol -
XlogP 1.3 - 1.8-
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 4-
Polar Surface Area 87.8 Ų-
Synthesis Pathway

The synthesis of N-[(4-Ethylphenyl)sulfonyl]glycine can be reliably achieved via a standard Schotten-Baumann reaction. This involves the nucleophilic attack of the glycine amino group on 4-ethylbenzenesulfonyl chloride in an alkaline medium.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A 4-Ethylbenzenesulfonyl Chloride C Aqueous Base (e.g., NaOH) Room Temperature A->C Reacts with B Glycine B->C D N-[(4-Ethylphenyl)sulfonyl]glycine C->D Yields E NaCl C->E

Caption: Proposed synthesis workflow for N-[(4-Ethylphenyl)sulfonyl]glycine.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally analogous compounds, we can hypothesize several primary biological roles for N-[(4-Ethylphenyl)sulfonyl]glycine.

Aldose Reductase Inhibition

The N-Phenyl-N-(phenylsulfonyl)glycine scaffold is a known inhibitor of aldose reductase.[3] This enzyme is implicated in the pathogenesis of diabetic complications by converting glucose to sorbitol. Inhibition of aldose reductase is a validated therapeutic strategy to mitigate such complications. The 4-ethylphenyl group of the title compound could potentially fit into hydrophobic pockets within the enzyme's active site, conferring inhibitory activity.

Modulation of Glycinergic Neurotransmission

A broader class of N-(phenylsulfonyl)glycine compounds has been explored for pain management, potentially through the modulation of glycine signaling in the central nervous system.[3] Glycine acts as a primary inhibitory neurotransmitter in the spinal cord. Its concentration in the synaptic cleft is regulated by glycine transporters (GlyT1 and GlyT2). Inhibition of these transporters, particularly GlyT1, increases synaptic glycine levels, enhancing inhibitory signaling and producing an analgesic effect. The structural resemblance of N-[(4-Ethylphenyl)sulfonyl]glycine to glycine makes it a candidate modulator of these transporters.

G cluster_pathway Hypothesized GlyT1 Inhibition Pathway Compound N-[(4-Ethylphenyl)sulfonyl]glycine GlyT1 Glycine Transporter 1 (GlyT1) Compound->GlyT1 Inhibits Glycine_Synapse Increased Synaptic Glycine Concentration GlyT1->Glycine_Synapse Leads to GlyR Glycine Receptor (GlyR) Glycine_Synapse->GlyR Activates Neuron Postsynaptic Neuron GlyR->Neuron Hyperpolarizes Inhibition Enhanced Neuronal Inhibition Neuron->Inhibition Results in Analgesia Analgesic Effect Inhibition->Analgesia Contributes to

Caption: Hypothetical pathway for analgesia via GlyT1 inhibition.

Antimicrobial Activity

The sulfonamide moiety is a classic pharmacophore for antibacterial agents, which typically act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. While resistance is widespread, the discovery of novel sulfonamides remains an active area of research.[1][4] The biological activity of N-[(4-Ethylphenyl)sulfonyl]glycine against various bacterial strains, particularly those resistant to older sulfonamides, warrants investigation.

Experimental Protocols for Biological Activity Assessment

To validate the hypothesized activities, a series of well-controlled in vitro experiments are necessary. The following protocols provide a robust framework for this initial characterization.

Protocol 1: In Vitro Aldose Reductase (AR) Inhibition Assay

This protocol determines the compound's ability to inhibit human aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications.

A. Principle: The assay measures the NADPH-dependent reduction of DL-glyceraldehyde to glycerol catalyzed by recombinant human AR. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

B. Materials:

  • Recombinant Human Aldose Reductase (AR)

  • NADPH

  • DL-Glyceraldehyde

  • Sodium Phosphate Buffer (e.g., 100 mM, pH 6.2)

  • N-[(4-Ethylphenyl)sulfonyl]glycine (Test Compound)

  • Epelrestat (Positive Control Inhibitor)

  • DMSO (Vehicle)

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader)

C. Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in DMSO. Create a series of 2x final concentration dilutions in the assay buffer.

  • Assay Reaction Setup: In each well of the microplate, add the following in order:

    • 50 µL Sodium Phosphate Buffer

    • 20 µL NADPH solution (final concentration ~0.15 mM)

    • 10 µL of diluted test compound, positive control, or DMSO (vehicle control).

    • 10 µL of AR enzyme solution.

  • Incubation: Incubate the plate at 37°C for 5 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of DL-glyceraldehyde substrate (final concentration ~10 mM) to each well to start the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100.

    • Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

D. Self-Validation System:

  • Positive Control: Epelrestat should yield an IC₅₀ value consistent with literature reports, validating enzyme activity and assay sensitivity.

  • Negative (Vehicle) Control: Wells containing only DMSO should exhibit maximal enzyme activity, defining the 0% inhibition baseline.

  • No-Enzyme Control: Wells without AR should show no change in absorbance, confirming the reaction is enzyme-dependent.

Protocol 2: Cell-Based Glycine Transporter (GlyT1) Inhibition Assay

This protocol assesses the compound's ability to block the reuptake of glycine into cells expressing the human GlyT1 transporter.

A. Principle: The assay uses a cell line (e.g., HEK293) stably transfected with the human GlyT1 transporter. The uptake of radiolabeled [³H]glycine is measured in the presence and absence of the test compound. A reduction in intracellular radioactivity indicates inhibition of the transporter.

B. Materials:

  • HEK293 cells stably expressing human GlyT1

  • [³H]Glycine (radiolabeled ligand)

  • HEPES-buffered saline (HBS)

  • N-[(4-Ethylphenyl)sulfonyl]glycine (Test Compound)

  • ALX-5407 or Sarcosine (Positive Control Inhibitors)

  • DMSO (Vehicle)

  • Scintillation fluid and vials

  • Liquid scintillation counter

C. Step-by-Step Methodology:

  • Cell Plating: Seed the GlyT1-expressing cells into 24-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in HBS.

  • Assay Procedure:

    • Aspirate the growth medium from the cells and wash twice with HBS.

    • Add 200 µL of HBS containing the appropriate concentration of test compound, positive control, or vehicle (DMSO) to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 50 µL of [³H]glycine (final concentration ~10 nM) to each well to initiate uptake.

    • Incubate for another 10-20 minutes at room temperature.

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold HBS.

    • Lyse the cells by adding 250 µL of 1% SDS or 0.1 M NaOH to each well.

  • Measurement:

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in wells with a high concentration of a known inhibitor (e.g., 10 µM ALX-5407).

    • Calculate specific uptake: Specific Uptake = Total CPM - Non-specific CPM.

    • Calculate % Inhibition and determine the IC₅₀ value as described in Protocol 1.

D. Self-Validation System:

  • Positive Control: ALX-5407 should demonstrate potent inhibition of [³H]glycine uptake.

  • Parental Cell Line: A parallel experiment using the non-transfected parental cell line should show only low-level, non-specific uptake, confirming the signal is GlyT1-dependent.

Summary of Potential Activities and Data Interpretation

The following table summarizes the hypothesized activities and the key data output from the proposed experiments.

Hypothesized ActivityTargetExperimental ProtocolKey Output ParameterInterpretation of High Potency
Anti-diabetic Complications Aldose ReductaseEnzyme Inhibition AssayIC₅₀ (nM or µM)Potential to prevent sorbitol accumulation.
Analgesia Glycine Transporter 1 (GlyT1)Cell-Based Uptake AssayIC₅₀ (nM or µM)Potential to enhance inhibitory neurotransmission.
Antibacterial Dihydropteroate SynthaseBroth MicrodilutionMIC (µg/mL)Potential as an infectious disease therapeutic.

Conclusion and Future Directions

N-[(4-Ethylphenyl)sulfonyl]glycine is a molecule with a compelling structural profile that suggests a range of potential biological activities. While direct experimental evidence is currently lacking, a robust scientific rationale derived from closely related analogs points toward its potential as an aldose reductase inhibitor, a modulator of glycinergic signaling, or an antimicrobial agent. The ethyl substitution on the phenyl ring provides a key point of difference from more studied analogs like N-tosylglycine, which may confer advantageous properties of potency or selectivity.

The immediate future for this compound lies in systematic screening using the protocols detailed in this guide. Positive results from these primary in vitro assays would warrant progression to more complex studies, including selectivity profiling against related enzymes or transporters, ADME-Tox profiling, and eventual evaluation in in vivo models of disease. This foundational work is essential to unlock the therapeutic potential of N-[(4-Ethylphenyl)sulfonyl]glycine and the broader class of N-alkylphenylsulfonylglycines.

References

  • ChemBK. Ethyl N-[(4-methylphenyl)sulfonyl]glycinate. Available from: [Link].

  • ResearchGate. Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives. Available from: [Link].

  • Eurasian Chemical Communications. Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Available from: [Link].

  • ResearchGate. Synthesis, Spectroscopic Characterization and Biological Activity of N-1-Sulfonylcytosine Derivatives. Available from: [Link].

  • PMC. Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors. Available from: [Link].

  • MDPI. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Available from: [Link].

  • ResearchGate. Biological Activity of Sulfonic Acid Derivatives. Available from: [Link].

  • Foodb.ca. Glycine, n-((4-(((2-methylpropoxy)carbonyl)amino)phenyl)sulfonyl)-, ethyl ester. Available from: [Link].

  • PubMed. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Available from: [Link].

  • ResearchGate. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents | Request PDF. Available from: [Link].

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link].

  • PMC. Syntheses, crystal structures and Hirshfeld surface analyses of N-arylsulfonyl derivatives of cytisine. Available from: [Link].

Sources

Exploratory

An In-depth Technical Guide to N-[(4-Ethylphenyl)sulfonyl]glycine: From Discovery to a Potential Therapeutic Scaffold

Abstract This technical guide provides a comprehensive overview of N-[(4-Ethylphenyl)sulfonyl]glycine, a member of the N-arylsulfonylglycine class of compounds. The narrative traces the historical context of its likely d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-[(4-Ethylphenyl)sulfonyl]glycine, a member of the N-arylsulfonylglycine class of compounds. The narrative traces the historical context of its likely discovery within the broader research initiative targeting aldose reductase inhibitors for the management of diabetic complications. A detailed examination of the general synthetic pathways to N-arylsulfonylglycines is presented, offering a robust framework for the specific synthesis of the title compound. The guide further delves into the primary mechanism of action, focusing on the inhibition of aldose reductase and the critical role of the polyol pathway in diabetic pathology. Structure-activity relationships within this class of compounds are analyzed to provide insights into the rational design of these molecules. This document serves as a foundational resource for researchers, medicinal chemists, and drug development professionals interested in the therapeutic potential of N-[(4-Ethylphenyl)sulfonyl]glycine and its analogs.

Discovery and Historical Context: The Quest for Aldose Reductase Inhibitors

The story of N-[(4-Ethylphenyl)sulfonyl]glycine is intrinsically linked to the broader scientific endeavor to develop inhibitors of the enzyme aldose reductase. In the late 20th century, a growing understanding of the long-term complications of diabetes mellitus, such as neuropathy, nephropathy, and retinopathy, spurred research into the underlying biochemical mechanisms. One of the key pathways implicated was the polyol pathway of glucose metabolism.

Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, the enzyme aldose reductase becomes significantly active, converting excess glucose to sorbitol.[1] This accumulation of sorbitol, an alcohol to which cell membranes are largely impermeable, leads to osmotic stress and subsequent cellular damage in insulin-insensitive tissues like nerves, the retina, and the kidneys.[2] This understanding established aldose reductase as a prime therapeutic target for mitigating diabetic complications.

The foundational research into N-arylsulfonylglycines as aldose reductase inhibitors was significantly advanced by the work of DeRuiter and colleagues. Their 1989 publication in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of a series of N- and 2-substituted N-(phenylsulfonyl)glycines.[3][4] This seminal work demonstrated that N-phenyl substitution on the glycine nitrogen could enhance the affinity for the aldose reductase enzyme, paving the way for further exploration of this chemical scaffold.[1] While the 1989 paper does not specifically mention the 4-ethylphenyl derivative, it laid the crucial groundwork and established the structure-activity relationships that would have guided the synthesis of numerous analogs, including N-[(4-Ethylphenyl)sulfonyl]glycine.

Subsequent research further solidified the potential of N-arylsulfonylamino acids as aldose reductase inhibitors, with studies highlighting the importance of the aromatic ring, its substituents, the sulfonamide group, and the carboxylate moiety for potent inhibitory activity.[2][5]

Physicochemical Properties

While specific experimental data for N-[(4-Ethylphenyl)sulfonyl]glycine is not extensively published in peer-reviewed literature, its fundamental physicochemical properties can be derived from its chemical structure and data available from chemical suppliers.

PropertyValueSource
Molecular Formula C10H13NO4S[6]
Molecular Weight 243.28 g/mol [6]
Appearance Likely a white to off-white solidInferred from related compounds[7]
Solubility Expected to be soluble in polar organic solvents and aqueous basesInferred from related compounds[7]
logP (predicted) 1.0552[6]

Synthesis of N-[(4-Ethylphenyl)sulfonyl]glycine: A Generalized Approach

The synthesis of N-[(4-Ethylphenyl)sulfonyl]glycine follows a well-established route for the preparation of N-arylsulfonylamino acids. The general strategy involves a two-step process: the formation of the sulfonamide bond followed by the introduction of the glycine moiety, or the initial synthesis of an N-aryl glycine followed by sulfonylation. A common and efficient method is the reaction of an appropriately substituted sulfonyl chloride with glycine or a glycine ester.

Experimental Protocol: A Representative Synthesis

The following protocol describes a likely and robust method for the laboratory-scale synthesis of N-[(4-Ethylphenyl)sulfonyl]glycine.

Step 1: Synthesis of Ethyl N-[(4-Ethylphenyl)sulfonyl]glycinate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve glycine ethyl ester hydrochloride (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base, such as triethylamine (2.5 equivalents), dropwise to neutralize the hydrochloride salt and to act as an acid scavenger.

  • Sulfonylation: Dissolve 4-ethylbenzenesulfonyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl N-[(4-Ethylphenyl)sulfonyl]glycinate.

  • Purification: The crude ester can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Hydrolysis to N-[(4-Ethylphenyl)sulfonyl]glycine

  • Saponification: Dissolve the purified ethyl N-[(4-Ethylphenyl)sulfonyl]glycinate in a mixture of ethanol and water.

  • Base Addition: Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents), to the solution.

  • Reaction: Heat the mixture to reflux or stir at room temperature until the ester is completely hydrolyzed, as monitored by TLC.

  • Work-up: After the reaction is complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a strong acid, such as concentrated hydrochloric acid. This will precipitate the desired carboxylic acid.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford N-[(4-Ethylphenyl)sulfonyl]glycine. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Ester Formation and Sulfonylation cluster_step2 Step 2: Hydrolysis GlycineEster Glycine Ethyl Ester HCl Reaction1 Sulfonylation GlycineEster->Reaction1 Base1 Triethylamine, DCM Base1->Reaction1 SulfonylChloride 4-Ethylbenzenesulfonyl Chloride SulfonylChloride->Reaction1 IntermediateEster Ethyl N-[(4-Ethylphenyl)sulfonyl]glycinate Reaction2 Saponification IntermediateEster->Reaction2 Reaction1->IntermediateEster Base2 NaOH / H₂O, EtOH Base2->Reaction2 FinalProduct N-[(4-Ethylphenyl)sulfonyl]glycine Reaction2->FinalProduct

Caption: General synthetic workflow for N-[(4-Ethylphenyl)sulfonyl]glycine.

Mechanism of Action: Inhibition of Aldose Reductase

The primary proposed mechanism of action for N-[(4-Ethylphenyl)sulfonyl]glycine and its congeners is the inhibition of aldose reductase.[1] As the rate-limiting enzyme in the polyol pathway, its inhibition is a key strategy to prevent the downstream pathological effects of sorbitol accumulation.

Kinetic studies on related N-[[(substituted amino)phenyl]sulfonyl]glycines have shown that these compounds often act as uncompetitive inhibitors with respect to the substrate, D-glyceraldehyde.[8] This suggests that the inhibitor binds to the enzyme-substrate complex, preventing the catalytic conversion to the product. This mode of inhibition implies the existence of a specific inhibitor binding site on the enzyme that becomes accessible after the substrate has bound.

The Polyol Pathway and Aldose Reductase Inhibition Diagram

PolyolPathway cluster_pathway Polyol Pathway in Hyperglycemia cluster_inhibition Mechanism of Inhibition Glucose Excess Glucose Sorbitol Sorbitol Accumulation Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) OsmoticStress Osmotic Stress & Cellular Damage Sorbitol->OsmoticStress Leads to Inhibitor N-[(4-Ethylphenyl)sulfonyl]glycine AR Aldose Reductase Inhibitor->AR Inhibition

Sources

Foundational

Deconstructing N-[(4-Ethylphenyl)sulfonyl]glycine: An In-Vitro Profiling Guide

As a Senior Application Scientist, I approach the in vitro evaluation of N-[(4-Ethylphenyl)sulfonyl]glycine (CAS: 670255-99-9) not merely as a routine screening exercise, but as a systematic deconstruction of its pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the in vitro evaluation of N-[(4-Ethylphenyl)sulfonyl]glycine (CAS: 670255-99-9) not merely as a routine screening exercise, but as a systematic deconstruction of its pharmacophore. This molecule features a glycine core coupled with a 4-ethylphenylsulfonyl moiety. The sulfonamide linkage acts as a stable, hydrogen-bond-donating hinge, while the carboxylic acid of the glycine backbone serves as a critical anion-binding anchor. The 4-ethyl substitution on the phenyl ring provides targeted lipophilic bulk, designed to occupy hydrophobic specificity pockets in target enzymes.

This whitepaper outlines the structural rationale, signaling pathways, and self-validating in vitro methodologies required to accurately profile this compound and its analogs against two highly relevant therapeutic targets: Aldose Reductase (ALR2) and the STAT3 SH2 domain.

Primary Target Profiling: Aldose Reductase (ALR2) Inhibition

Mechanistic Causality

Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, responsible for reducing glucose to sorbitol. In hyperglycemic states, the intracellular accumulation of sorbitol leads to osmotic stress and diabetic neuropathies[1]. N-(arylsulfonyl)glycine derivatives are potent ALR2 inhibitors[1]. The causality of their binding lies in the glycine carboxylic acid, which mimics the substrate and binds tightly to the anion-binding pocket of ALR2, while the 4-ethylphenyl group engages the adjacent lipophilic specificity pocket, preventing the conformational changes necessary for catalysis.

G Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes Inhibitor N-[(4-Ethylphenyl) sulfonyl]glycine Inhibitor->ALR2 Inhibits

Polyol pathway modulation via ALR2 inhibition by sulfonylglycine derivatives.

Quantitative SAR Data

The table below summarizes the structure-activity relationship (SAR) data for related N-(phenylsulfonyl)glycine analogs, demonstrating how para-substitution enhances inhibitory potency.

CompoundR-SubstitutionALR2 IC50 (µM)Reference
N-(Phenylsulfonyl)glycineH340.0[1]
N-[(4-Methylphenyl)sulfonyl]glycine4-CH326.0[1]
N-[(4-Ethylphenyl)sulfonyl]glycine4-CH2CH3~15.0 (Extrapolated)[1]
Sorbinil (Positive Control)N/A0.18[1]
Self-Validating Protocol: Recombinant ALR2 Enzymatic Assay

Causality of Design: NADPH serves as a direct, real-time spectrophotometric tracer. As ALR2 reduces the glyceraldehyde substrate, NADPH is oxidized to NADP+, resulting in a measurable decrease in absorbance at 340 nm. This kinetic readout prevents false positives caused by compound precipitation, which would otherwise manifest as a static absorbance spike.

  • Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 6.2) containing 0.4 mM NADPH and 0.1 M sodium sulfate.

  • Compound Dosing: Dispense N-[(4-Ethylphenyl)sulfonyl]glycine into a 96-well UV-transparent plate using a 10-point dose-response curve (0.01 µM to 100 µM).

  • Enzyme Addition: Add 10 mU of recombinant human ALR2 per well. Incubate for 10 minutes at 25°C to allow pre-equilibrium binding.

  • Reaction Initiation: Add 10 mM DL-glyceraldehyde to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 340 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation Check: The assay plate must include a "No Enzyme" control to establish the baseline absorbance drift, and a "Sorbinil" positive control (expected IC50 ~0.18 µM) to confirm the specific dynamic range of the enzyme batch[1].

Secondary Target Profiling: STAT3 Dimerization Inhibition

Mechanistic Causality

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor frequently hyperactivated in oncology. Dimerization of STAT3 requires the reciprocal binding of the SH2 domain of one monomer to the phosphorylated tyrosine (pTyr-705) of another. The N-sulfonylglycine scaffold has been successfully utilized to disrupt this protein-protein interaction[2]. The sulfonylglycine acts as a pTyr mimetic, directly occluding the SH2 domain.

STAT3 Receptor Cytokine Receptor (e.g., EGFR/IL-6R) JAK JAK Kinase (Phosphorylation) Receptor->JAK Activation STAT3_M STAT3 Monomer (SH2 Domain) JAK->STAT3_M Phosphorylates Tyr705 STAT3_D STAT3 Dimer (Active Transcription Factor) STAT3_M->STAT3_D Dimerization via SH2 Inhibitor N-[(4-Ethylphenyl) sulfonyl]glycine Inhibitor->STAT3_M Blocks SH2 Domain

STAT3 signaling cascade and targeted SH2 domain inhibition by sulfonylglycines.

Self-Validating Protocol: Fluorescence Polarization (FP) Assay

Causality of Design: We utilize a 5-FAM fluorophore because its excitation/emission spectra (485/535 nm) minimize interference from the intrinsic autofluorescence of small-molecule libraries. The 30-minute incubation ensures thermodynamic equilibrium is reached between the inhibitor and the SH2 domain before reading[2].

FP_Assay A Purified STAT3 + 5-FAM Peptide B Add N-[(4-Ethylphenyl) sulfonyl]glycine A->B C Incubate 30 min at RT B->C D Measure Polarization (Ex 485nm / Em 535nm) C->D

Fluorescence polarization (FP) assay workflow for STAT3 inhibitors.

  • Complex Assembly: Mix 150 nM recombinant STAT3 protein with 10 nM 5-FAM-GpYLPQTV peptide in assay buffer (50 mM NaCl, 10 mM HEPES, 1 mM EDTA, 0.1% NP-40).

  • Compound Addition: Add N-[(4-Ethylphenyl)sulfonyl]glycine at varying concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read fluorescence polarization (mP) using a multi-mode plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Self-Validation Check: The system is validated using a "Free Probe" well (minimum polarization, ~50 mP) and a "Probe + STAT3" well (maximum polarization, ~250 mP). The Z'-factor must exceed 0.5 for the plate to be considered analytically valid.

Orthogonal Cellular Validation: Cytotoxicity Profiling

To ensure that the biochemical inhibition observed translates to cellular models without off-target acute toxicity, cell-based viability assays are strictly required[3].

Self-Validating Protocol: CellTiter-Glo Luminescent Assay

Causality of Design: Measuring ATP is the most reliable indicator of metabolically active cells. The luminescent readout is highly sensitive and less prone to compound-induced colorimetric quenching compared to traditional MTT assays.

CTG_Assay S1 Seed Cells (384-well plate) S2 Dose Compound (0.1 - 100 µM) S1->S2 S3 Incubate 72h (37°C, 5% CO2) S2->S3 S4 Add CTG Reagent & Measure Luminescence S3->S4

CellTiter-Glo luminescent cell viability assay workflow.

  • Cell Seeding: Seed HEK293 or target cancer cell lines at 2,000 cells/well in a 384-well opaque white plate.

  • Compound Dosing: After 24 hours of attachment, treat cells with serial dilutions of N-[(4-Ethylphenyl)sulfonyl]glycine (0.1 µM to 100 µM)[3].

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO2 atmosphere[3].

  • Lysis & Readout: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and read luminescence[3].

  • Self-Validation Check: Edge effects are mitigated by filling the outer perimeter of the 384-well plate with PBS. A 100% viability control (0.1% DMSO vehicle) and a 0% viability control (10 µM Staurosporine) are mandatory to normalize the luminescence data and calculate the accurate GI50.

References[2] Development of new N-Arylbenzamides as STAT3 Dimerization Inhibitors | PMC (NIH) | Link[1] and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase | ACS Publications | Link[3] Application Notes for ((3-Chlorophenyl)sulfonyl)glycine in Medicinal Chemistry | Benchchem | Link

Sources

Exploratory

N-[(4-Ethylphenyl)sulfonyl]glycine spectroscopic data (NMR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of N-[(4-Ethylphenyl)sulfonyl]glycine Introduction N-[(4-Ethylphenyl)sulfonyl]glycine is a molecule of significant interest within medicinal chemistry, co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-[(4-Ethylphenyl)sulfonyl]glycine

Introduction

N-[(4-Ethylphenyl)sulfonyl]glycine is a molecule of significant interest within medicinal chemistry, combining the structural motifs of a sulfonamide and the simplest amino acid, glycine. Sulfonamides are a well-established class of compounds with a broad range of biological activities, while the glycine moiety can influence physicochemical properties such as solubility and potential interactions with biological targets.[1][2] The precise structural elucidation of such molecules is a prerequisite for understanding their structure-activity relationships and for quality control in drug development.

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-[(4-Ethylphenyl)sulfonyl]glycine, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As a senior application scientist, this document is designed to move beyond a mere listing of data, offering insights into the causality behind experimental choices and the logic of spectral interpretation. The methodologies and data presented herein form a self-validating system for the unambiguous confirmation of the compound's structure.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectroscopic signals, the atoms of N-[(4-Ethylphenyl)sulfonyl]glycine are systematically numbered. The following diagram illustrates the molecular structure and the numbering convention used throughout this guide.

Figure 1. Molecular Structure of N-[(4-Ethylphenyl)sulfonyl]glycine cluster_phenyl cluster_ethyl cluster_sulfonylglycine C1 C1' C2 C2' C1->C2 S S C1->S C3 C3' C2->C3 C4 C4' C3->C4 C5 C5' C4->C5 C7 C7' (CH2) C4->C7 C6 C6' C5->C6 C6->C1 C8 C8' (CH3) C7->C8 O1 O S->O1 O2 O S->O2 N N-H S->N C1g C1 (CH2) N->C1g C2g C2 (COOH) C1g->C2g O3 O C2g->O3 = O4 OH C2g->O4 Figure 2. Proposed MS/MS Fragmentation Pathway cluster_path1 cluster_path2 cluster_path3 mol_ion [M+H]⁺ m/z 244.06 node_a [C₈H₉O₂S]⁺ m/z 169.03 mol_ion->node_a - C₂H₄NO₂ (Glycine radical) node_c [C₁₀H₁₄NO₂]⁺ m/z 180.10 mol_ion->node_c - SO₂ (64 Da) node_d [C₂H₆NO₂]⁺ (Protonated Glycine) m/z 76.04 mol_ion->node_d - C₈H₈O₂S node_b [C₈H₉]⁺ m/z 105.07 node_a->node_b - SO₂ (64 Da)

Caption: Key fragmentation routes for protonated N-[(4-Ethylphenyl)sulfonyl]glycine.

Summary of Key Fragment Ions:

m/z (Predicted)Ion Structure/OriginNotes
244.06[M+H]⁺Molecular Ion
180.10[M+H - SO₂]⁺Characteristic loss of sulfur dioxide via rearrangement. [3]
169.03[CH₃CH₂C₆H₄SO₂]⁺Cleavage of the S-N bond, formation of the 4-ethylbenzenesulfonyl cation.
105.07[CH₃CH₂C₆H₄]⁺Loss of SO₂ from the m/z 169 fragment, forming the 4-ethylphenyl cation.
76.04[H₂NCH₂COOH + H]⁺Cleavage of the S-N bond, formation of protonated glycine.

Interpretation: The detection of the accurate mass molecular ion confirms the elemental composition of the molecule. The subsequent fragmentation pattern provides a molecular fingerprint. The neutral loss of 64 Da (SO₂) is a hallmark of aromatic sulfonamides and strongly supports the presence of the sulfonyl group attached to the phenyl ring. [3]Furthermore, fragments corresponding to the two main components of the molecule—the 4-ethylbenzenesulfonyl moiety (m/z 169) and the glycine moiety (m/z 76)—provide conclusive evidence for the overall structure.

Conclusion

The combined application of Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry provides a robust and self-validating framework for the structural characterization of N-[(4-Ethylphenyl)sulfonyl]glycine. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and the connectivity of the ethyl, phenyl, and glycine moieties. High-resolution mass spectrometry confirms the elemental composition and molecular weight, while MS/MS fragmentation patterns reveal the key functional groups and their arrangement. This comprehensive spectroscopic dataset serves as an essential reference for researchers, scientists, and drug development professionals working with this class of compounds, ensuring scientific integrity and enabling further investigation into their chemical and biological properties.

References

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science. Available at: [Link]

  • Gao, J., et al. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. PubMed. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]

  • Li, L., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Harris, R. K., et al. (2008). Variable temperature NMR characterization of a-glycine. ScienceDirect. Available at: [Link]

  • Faraji, S., & Gholipour, N. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. Available at: [Link]

  • Faraji, S., & Gholipour, N. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. Available at: [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. Available at: [Link]

  • Biochemistry I - Bookdown. (n.d.). 2.4 Spectroscopic Properties of Amino Acids. BS1005 / CM1051: Biochemistry I. Available at: [Link]

Sources

Foundational

N-[(4-Ethylphenyl)sulfonyl]glycine potential therapeutic targets

N-[(4-Ethylphenyl)sulfonyl]glycine: A Multi-Target Scaffold in Rational Drug Design Executive Summary The arylsulfonylglycine pharmacophore represents a highly versatile and structurally efficient scaffold in modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

N-[(4-Ethylphenyl)sulfonyl]glycine: A Multi-Target Scaffold in Rational Drug Design

Executive Summary

The arylsulfonylglycine pharmacophore represents a highly versatile and structurally efficient scaffold in modern medicinal chemistry. Specifically, N-[(4-Ethylphenyl)sulfonyl]glycine (CAS: 670255-99-9) combines a flexible, acidic glycine backbone with a lipophilic 4-ethylphenyl moiety, enabling precise interactions within the active sites of several clinically relevant enzymes. This technical whitepaper critically evaluates the therapeutic potential of this compound across three validated targets: Aldose Reductase (ALR2) for diabetic complications, Matrix Metalloproteinases (MMPs) for tissue remodeling disorders, and Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) for inflammation. We detail the mechanistic causality of its binding, provide self-validating experimental protocols for high-throughput screening, and summarize quantitative structure-activity relationship (QSAR) parameters.

Aldose Reductase (ALR2) Inhibition: Mitigating Osmotic Stress in Diabetes

Mechanistic Causality Under hyperglycemic conditions, the polyol pathway becomes hyperactive. The enzyme ALR2 reduces excess glucose into sorbitol. Because sorbitol cannot easily cross cell membranes, it accumulates intracellularly, leading to severe osmotic stress linked to diabetic cataracts and neuropathy. The N-arylsulfonylglycine scaffold acts as a potent, competitive ALR2 inhibitor[1]. The carboxylic acid group of the glycine moiety anchors into the enzyme's anion-binding pocket (interacting directly with residues Tyr48, His110, and Trp111), while the 4-ethylphenyl group is optimally sized to occupy the adjacent hydrophobic specificity pocket. This dual-anchor mechanism ensures high binding affinity and critical selectivity over the closely related aldehyde reductase (ALR1)[1].

Self-Validating Experimental Protocol: Spectrophotometric ALR2 Kinetic Assay To validate ALR2 inhibition, we utilize a continuous spectrophotometric assay measuring the oxidation of the NADPH cofactor.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 6.2) to mimic the slightly acidic intracellular microenvironment of target tissues[1].

  • Enzyme/Cofactor Assembly: Combine recombinant human ALR2, 0.104 mM NADPH, and the test compound (N-[(4-Ethylphenyl)sulfonyl]glycine) at varying concentrations (e.g., 0.1 µM to 100 µM)[1].

  • Equilibration: Incubate for 5 minutes at 37°C to allow competitive binding equilibrium.

  • Reaction Initiation: Add 10 mM DL-glyceraldehyde (substrate) to initiate the enzymatic reduction[1].

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over 5 minutes.

  • Self-Validation System:

    • Reference Blank: A parallel well containing all reagents except DL-glyceraldehyde must be run to correct for spontaneous, substrate-independent NADPH oxidation[1].

    • Positive Control: Epalrestat (a known clinical ALR2 inhibitor) is used to validate assay sensitivity and dynamic range.

ALR2_Pathway Glu Glucose (Hyperglycemic State) ALR2 Aldose Reductase (ALR2) + NADPH Glu->ALR2 Sor Sorbitol (Osmotic Tissue Damage) ALR2->Sor Reduction Drug N-[(4-Ethylphenyl)sulfonyl]glycine Drug->ALR2 Competitive Binding (Anion Pocket)

Figure 1: Polyol pathway modulation via ALR2 competitive inhibition by the target scaffold.

Matrix Metalloproteinase (MMP) Modulation: Targeting Tissue Remodeling

Mechanistic Causality MMPs are zinc-dependent endopeptidases whose dysregulation drives cartilage degradation in osteoarthritis and extracellular matrix breakdown in tumor metastasis[2]. Traditional MMP inhibitors rely on hydroxamate zinc-binding groups (ZBGs), which often suffer from poor pharmacokinetics and off-target toxicity. N-arylsulfonylglycine derivatives have emerged as superior, non-hydroxamate ZBGs[2]. The carboxylate group coordinates the catalytic Zn2+ ion in a bidentate manner, while the sulfonamide oxygen forms hydrogen bonds with the Leu181 backbone. Crucially, the 4-ethyl substitution provides optimal van der Waals contacts within the deep, hydrophobic S1' pocket of gelatinases (MMP-2/MMP-9), conferring vital subtype selectivity.

Self-Validating Experimental Protocol: Fluorogenic FRET-based MMP Assay

  • Enzyme Activation: Activate recombinant pro-MMP-2 using 1 mM p-aminophenylmercuric acetate (APMA) for 1 hour at 37°C.

  • Inhibitor Pre-incubation: Mix the activated MMP-2 with serial dilutions of N-[(4-Ethylphenyl)sulfonyl]glycine in assay buffer (50 mM Tris-HCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5). Causality: Pre-incubation for 30 minutes is mandatory because carboxylate-based ZBGs often exhibit slow-binding kinetics; failing to pre-incubate will result in artificially high IC50 values.

  • Substrate Addition: Add the FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • Detection: Measure fluorescence continuously (Ex: 328 nm, Em: 393 nm).

  • Self-Validation System:

    • Quench Control: Ensure the test compound does not auto-fluoresce or quench the Mca fluorophore by running a compound-only control well.

    • Positive Control: Marimastat is included to benchmark the maximal inhibition threshold.

MMP_FRET_Assay Step1 1. Prepare Recombinant MMP in Assay Buffer (pH 7.5) Step2 2. Add N-[(4-Ethylphenyl)sulfonyl]glycine (Test) or Marimastat (Control) Step1->Step2 Step3 3. Pre-incubate 30 min at 37°C (Establish Zn2+ Coordination Equilibrium) Step2->Step3 Step4 4. Add FRET Peptide Substrate (Mca/Dpa fluorophore-quencher pair) Step3->Step4 Step5 5. Kinetic Fluorescence Read (Ex: 328 nm / Em: 393 nm) Step4->Step5

Figure 2: Self-validating FRET-based workflow for quantifying MMP zinc-dependent inhibition.

mPGES-1 Inhibition: Next-Generation Anti-Inflammatory Therapeutics

Mechanistic Causality Microsomal prostaglandin E2 synthase-1 (mPGES-1) is an inducible enzyme that isomerizes COX-derived prostaglandin H2 (PGH2) into prostaglandin E2 (PGE2), a primary mediator of pain, fever, and inflammation[3]. Unlike traditional NSAIDs that block COX enzymes and disrupt homeostatic prostanoids (often leading to severe gastrointestinal bleeding), targeting mPGES-1 selectively halts pathological PGE2 synthesis[4]. The N-arylsulfonylglycine scaffold acts as a structural mimic of the PGH2 substrate[4]. The 4-ethylphenyl moiety projects into the lipophilic groove of the active site, displacing water molecules and increasing binding entropy, while the acidic glycine tail interacts with the basic residues near the glutathione (GSH) binding site.

Self-Validating Experimental Protocol: Cell-Free mPGES-1 Enzymatic Assay

  • Enzyme/Cofactor Mix: Suspend recombinant human mPGES-1 in 0.1 M potassium phosphate buffer (pH 7.2) containing 2.5 mM reduced glutathione (GSH). Causality: GSH is an obligate cofactor for mPGES-1; its omission will yield zero enzymatic turnover[4].

  • Inhibitor Incubation: Add N-[(4-Ethylphenyl)sulfonyl]glycine and incubate for 15 minutes at 4°C.

  • Reaction Initiation: Add 10 µM PGH2 substrate[3].

  • Rapid Quenching: Exactly 60 seconds post-initiation, add a stop solution containing 40 mM SnCl2 in 0.1 N HCl[3]. Causality: PGH2 is highly unstable and will spontaneously degrade into PGE2 at room temperature. The acidic SnCl2 instantly denatures the enzyme and reduces unreacted PGH2 into stable PGF2α, ensuring that all detected PGE2 is strictly the result of enzymatic activity during the 60-second window.

  • Quantification: Measure PGE2 levels using a competitive ELISA kit[3].

mPGES1_Cascade AA Arachidonic Acid COX COX-1 / COX-2 (Target of NSAIDs) AA->COX PGH2 Prostaglandin H2 (Unstable Intermediate) mPGES mPGES-1 + GSH Cofactor PGH2->mPGES PGE2 Prostaglandin E2 (Inflammation & Pain) COX->PGH2 mPGES->PGE2 Drug N-[(4-Ethylphenyl)sulfonyl]glycine Drug->mPGES Selective Inhibition (Spares other prostanoids)

Figure 3: Selective disruption of the inflammatory cascade via mPGES-1 inhibition.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the expected structure-activity profile and physicochemical parameters of the N-[(4-Ethylphenyl)sulfonyl]glycine scaffold across the three discussed targets.

Target EnzymePrimary Binding PocketKey Scaffold InteractionExpected IC50 RangeFunctional Outcome
ALR2 Anion-binding & SpecificityCarboxylate-Tyr48/His110; 4-Ethyl-Hydrophobic pocket0.5 – 5.0 µMDecreased intracellular sorbitol accumulation
MMP-2/9 Catalytic Zn2+ & S1' pocketCarboxylate-Zn2+ coordination; 4-Ethyl-S1' pocket0.1 – 2.5 µMInhibition of extracellular matrix degradation
mPGES-1 PGH2 Substrate GrooveGlycine-Basic residues; 4-Ethyl-Lipophilic groove0.05 – 1.0 µMSelective reduction of pro-inflammatory PGE2

References

  • Title: Liquid Chromatographic Measurement of Hydrophobicity Constants for N-Arylsulfonylglycine Aldose Reductase Inhibitors Source: oup.com URL: [Link]

  • Title: Annotated Patent Selections Source: tandfonline.com URL: [Link]

Sources

Exploratory

N-[(4-Ethylphenyl)sulfonyl]glycine: Initial Screening Assays and Pharmacological Profiling

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide Executive Summary & Pharmacological Rationale N-[(4-E...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary & Pharmacological Rationale

N-[(4-Ethylphenyl)sulfonyl]glycine (CAS: 670255-99-9) represents a highly privileged chemical scaffold in modern medicinal chemistry [1]. The sulfonylglycine moiety frequently serves as a bioisostere for carboxylic acids, offering improved metabolic stability while maintaining the ability to participate in critical hydrogen-bonding networks or coordinate with metal ions in enzyme active sites.

Based on the structure-activity relationship (SAR) profiles of homologous sulfonylglycine derivatives, this compound is primarily investigated for its potential to modulate two critical therapeutic targets:

  • Microsomal Prostaglandin E Synthase-1 (mPGES-1): A terminal enzyme in the inflammatory cascade. Selective inhibition of mPGES-1 suppresses inflammatory PGE2 production without disrupting the protective prostanoids synthesized via the COX-1/COX-2 pathways [2].

  • Aldose Reductase (AR): A key enzyme in the polyol pathway, heavily implicated in the pathogenesis of diabetic complications (e.g., neuropathy, retinopathy) [3].

This technical guide establishes a self-validating screening cascade designed to evaluate the inhibitory efficacy, selectivity, and cellular permeability of N-[(4-Ethylphenyl)sulfonyl]glycine.

The Self-Validating Screening Cascade: Logic & Causality

A robust drug screening protocol cannot rely on a single endpoint. To establish true pharmacological efficacy, the experimental design must be self-validating, meaning each assay addresses a specific variable (e.g., direct binding, permeability, off-target effects) to rule out false positives.

  • Phase 1: Cell-Free Enzymatic Assays. Causality: We first isolate the target enzymes (mPGES-1 and AR) from the cellular environment. This proves direct target engagement and intrinsic catalytic inhibition, eliminating confounding variables like cell membrane impermeability or active efflux by P-glycoproteins.

  • Phase 2: Selectivity Counter-Screening. Causality: A compound that inhibits mPGES-1 but also non-specifically inhibits COX-1 or COX-2 offers no safety advantage over traditional NSAIDs. Counter-screening ensures the compound is highly selective for the terminal synthase.

  • Phase 3: Cell-Based Functional Assays. Causality: Once direct binding and selectivity are proven, the compound is tested in IL-1β-stimulated A549 cells. This validates that the molecule possesses the necessary physicochemical properties (lipophilicity, pKa) to cross the lipid bilayer and exert its effect in a complex, dynamic intracellular environment.

Workflow & Pathway Visualizations

The following diagrams illustrate the logical progression of the screening cascade and the specific biochemical pathway targeted by the compound.

G Start Compound Preparation N-[(4-Ethylphenyl)sulfonyl]glycine Assay1 Cell-Free Enzymatic Assay (mPGES-1 & Aldose Reductase) Start->Assay1 Assay2 Selectivity Counter-Screen (COX-1 / COX-2) Assay1->Assay2 IC50 < 1 µM Assay3 Cell-Based Functional Assay (PGE2 Release in A549 cells) Assay2->Assay3 High Selectivity Decision Hit Validation & PK/PD Assay3->Decision Cellular Efficacy

Figure 1: Self-validating Hit-to-Lead screening workflow for sulfonylglycine derivatives.

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 mPGES1 mPGES-1 Enzyme PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) Inflammation mPGES1->PGE2 Inhibitor N-[(4-Ethylphenyl)sulfonyl]glycine Inhibitor->mPGES1 Inhibits

Figure 2: The mPGES-1/PGE2 inflammatory signaling cascade targeted by the compound.

Detailed Experimental Methodologies

Protocol A: Cell-Free mPGES-1 Inhibition Assay

This assay quantifies the direct inhibitory effect of N-[(4-Ethylphenyl)sulfonyl]glycine on recombinant human mPGES-1 [2].

Materials:

  • Recombinant human mPGES-1 (expressed in E. coli or isolated microsomes).

  • Prostaglandin H2 (PGH2) substrate (stored at -80°C).

  • Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.4), 2.5 mM glutathione (GSH).

  • Stop Solution: 40 mM SnCl2 in 0.1 M HCl.

  • PGE2 Enzyme Immunoassay (EIA) Kit.

Step-by-Step Procedure:

  • Compound Preparation: Dissolve N-[(4-Ethylphenyl)sulfonyl]glycine in 100% DMSO to create a 10 mM stock. Prepare serial dilutions (10 µM to 0.1 nM) in the Assay Buffer. Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a 96-well plate, add 10 µL of the compound dilution to 80 µL of Assay Buffer containing 0.5 µg of recombinant mPGES-1. Incubate at 4°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Rapidly add 10 µL of PGH2 (final concentration 10 µM) to each well. Critical Note: PGH2 is highly unstable; keep on dry ice until immediately before addition.

  • Reaction Termination: Incubate for precisely 60 seconds at 4°C. Stop the reaction by adding 100 µL of the SnCl2 Stop Solution. SnCl2 reduces unreacted PGH2 into stable PGF2α, preventing non-enzymatic degradation into PGE2 which would skew the data.

  • Quantification: Quantify the synthesized PGE2 using a standard EIA kit according to the manufacturer's protocol. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Aldose Reductase (AR) Enzymatic Assay

This protocol monitors the oxidation of NADPH, which correlates directly with the reduction of the substrate (DL-glyceraldehyde) by Aldose Reductase [3].

Materials:

  • Recombinant human Aldose Reductase.

  • NADPH (0.1 mM final).

  • DL-glyceraldehyde (10 mM final).

  • Assay Buffer: 0.1 M sodium phosphate buffer (pH 6.2).

Step-by-Step Procedure:

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer or microplate reader to monitor absorbance at 340 nm at 25°C.

  • Mixture Preparation: Combine Assay Buffer, NADPH, recombinant AR, and serial dilutions of N-[(4-Ethylphenyl)sulfonyl]glycine in a quartz cuvette or UV-transparent 96-well plate.

  • Baseline Measurement: Monitor the absorbance for 3 minutes to establish a baseline and ensure no non-specific NADPH oxidation is occurring.

  • Initiation: Add DL-glyceraldehyde to initiate the reaction.

  • Kinetic Read: Record the decrease in absorbance at 340 nm over 5 minutes. The rate of decrease is directly proportional to AR activity. Calculate the percentage of inhibition relative to a DMSO vehicle control.

Protocol C: Cell-Based Functional Assay (A549 Cells)

To validate cellular permeability and functional efficacy, PGE2 release is measured in intact human alveolar basal epithelial cells (A549).

Step-by-Step Procedure:

  • Cell Seeding: Seed A549 cells in 24-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.
    
  • Starvation & Stimulation: Wash cells with PBS and replace with serum-free DMEM. Add 10 ng/mL of human recombinant IL-1β to induce mPGES-1 and COX-2 expression. Incubate for 16 hours.

  • Compound Treatment: Remove the media. Add fresh serum-free DMEM containing serial dilutions of N-[(4-Ethylphenyl)sulfonyl]glycine. Incubate for 30 minutes.

  • Substrate Addition: Add Arachidonic Acid (10 µM) and incubate for an additional 30 minutes.

  • Harvest & Analysis: Collect the supernatant, centrifuge at 10,000 x g for 5 minutes to remove cellular debris, and quantify PGE2 via LC-MS/MS or EIA.

Quantitative Data Presentation

The following table outlines the expected pharmacological profile matrix for a highly optimized sulfonylglycine derivative during initial screening phases. Note: Values represent standardized benchmark thresholds for advancing a hit to the lead optimization phase.

Assay ParameterTarget / Cell LineExpected Benchmark ThresholdBiological Significance
Enzymatic IC₅₀ mPGES-1 (Cell-Free)< 100 nMIndicates high-affinity direct target engagement.
Enzymatic IC₅₀ Aldose Reductase< 500 nMIndicates prevention of polyol pathway hyperactivation.
Selectivity Index (SI) COX-2 vs. mPGES-1> 100-foldEnsures gastrointestinal and cardiovascular safety profile.
Cellular IC₅₀ A549 Cells (IL-1β stim.)< 1.0 µMConfirms membrane permeability and intracellular target engagement.
Cytotoxicity (CC₅₀) HEK293 / A549> 50 µMEstablishes a wide therapeutic window (CC₅₀ / Cellular IC₅₀).

References

  • ChemBK. (n.d.). N-((4-ETHYLPHENYL)SULFONYL)GLYCINE. Retrieved March 10, 2026, from [Link]

Protocols & Analytical Methods

Method

N-[(4-Ethylphenyl)sulfonyl]glycine experimental protocol

Application Note: Synthesis, Purification, and Enzymatic Evaluation of N-[(4-Ethylphenyl)sulfonyl]glycine Executive Summary N-[(4-Ethylphenyl)sulfonyl]glycine (CAS: 670255-99-9)[1], also identified chemically as 2-(4-eth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Purification, and Enzymatic Evaluation of N-[(4-Ethylphenyl)sulfonyl]glycine

Executive Summary

N-[(4-Ethylphenyl)sulfonyl]glycine (CAS: 670255-99-9)[1], also identified chemically as 2-(4-ethylphenylsulfonamido)acetic acid[2], is a highly versatile sulfonamide derivative utilized in early-stage drug discovery. Compounds within the N-arylsulfonylglycine class are heavily investigated as dual-action pharmacophores, demonstrating significant inhibitory activity against both Aldose Reductase (ALR2)[3] and Carbonic Anhydrase II (CA II)[4]. This application note details a self-validating experimental framework for the chemical synthesis of N-[(4-Ethylphenyl)sulfonyl]glycine and its subsequent in vitro enzymatic evaluation.

Mechanistic Rationale & Pharmacophore Design

The molecular architecture of N-[(4-Ethylphenyl)sulfonyl]glycine is deliberately designed to exploit specific enzymatic binding pockets. As an application scientist, it is critical to understand why this structure is effective before synthesizing it:

  • The Sulfonamide Core : Acts as a primary zinc-binding group (ZBG) in metalloenzymes like CA II, displacing the catalytic water/hydroxide ion to halt enzymatic activity[4]. In ALR2, it serves as a critical hydrogen-bond acceptor.

  • The Glycine Carboxylate : Provides a secondary anchoring point. In ALR2, this carbonyl moiety is optimally positioned 2.8–3.8 Å from the primary ring binding region to interact with complementary active-site residues[5].

  • The 4-Ethylphenyl Substitution : The para-ethyl group increases the overall hydrophobicity (log P) of the molecule. This lipophilic extension is crucial for occupying the broad, secondary lipophilic binding region of ALR2 (located 2.8–6.1 Å from the primary ring)[5], enhancing binding affinity via van der Waals interactions.

Mechanism Substrate N-[(4-Ethylphenyl)sulfonyl]glycine Pharmacophore1 Carboxylate Group (H-Bonding / Salt Bridge) Substrate->Pharmacophore1 Pharmacophore2 Sulfonamide Core (Zinc Binding / H-Bond Acceptor) Substrate->Pharmacophore2 Pharmacophore3 4-Ethylphenyl Ring (Lipophilic Pocket Interaction) Substrate->Pharmacophore3 Target1 Aldose Reductase (ALR2) Pharmacophore1->Target1 Tyr48, His110 Target2 Carbonic Anhydrase II Pharmacophore2->Target2 Zn2+ coordination Pharmacophore3->Target1 Specificity Pocket Pharmacophore3->Target2 Hydrophobic Wall

Pharmacophore mapping and target interaction pathways for N-[(4-Ethylphenyl)sulfonyl]glycine.

Experimental Protocols

Protocol A: Chemical Synthesis via Schotten-Baumann Reaction

Objective: Synthesize N-[(4-Ethylphenyl)sulfonyl]glycine through the nucleophilic acyl substitution of 4-ethylbenzenesulfonyl chloride with glycine.

Step-by-Step Methodology:

  • Preparation of the Amine Nucleophile : Dissolve 10 mmol of glycine in 20 mL of 1 M NaOH.

    • Causality: The alkaline environment (pH > 9) ensures the complete deprotonation of the glycine amino group (

      
      ), converting it into a potent nucleophile while keeping the amino acid highly soluble in the aqueous phase.
      
  • Temperature Control : Cool the reaction mixture to 0–5°C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the competing side reaction—the base-catalyzed hydrolysis of the sulfonyl chloride into 4-ethylbenzenesulfonic acid.

  • Electrophile Addition : Add 10 mmol of 4-ethylbenzenesulfonyl chloride dropwise over 15 minutes under vigorous stirring.

    • Causality: Dropwise addition prevents localized accumulation of the electrophile and mitigates sudden exothermic spikes, ensuring a controlled reaction rate.

  • pH Maintenance : Continuously monitor the pH. Add 1 M NaOH dropwise to maintain the pH between 9.0 and 10.0.

    • Causality: The sulfonylation reaction generates hydrochloric acid (HCl) as a byproduct. If the pH drops below 9, the amine becomes protonated (

      
      ), terminating its nucleophilicity and prematurely halting the reaction.
      
  • Acidification and Precipitation : After 4 hours of stirring at room temperature, acidify the aqueous solution with concentrated HCl to pH 2.0.

    • Causality: Protonating the carboxylate group neutralizes the molecule. Because the 4-ethylphenyl moiety is highly lipophilic, the neutral N-[(4-Ethylphenyl)sulfonyl]glycine becomes insoluble in water and precipitates as a white solid.

  • Purification : Filter the precipitate and recrystallize from a 70:30 ethanol/water mixture.

    • Causality: Recrystallization selectively removes unreacted glycine (which remains in the aqueous mother liquor) and hydrolyzed sulfonic acid byproducts, yielding high-purity crystals suitable for enzymatic assays.

Workflow A Glycine + NaOH (aq) (pH 9-10, 0-5°C) B Add 4-Ethylbenzenesulfonyl Chloride (Dropwise) A->B C Acidification (HCl to pH 2) & Precipitation B->C D N-[(4-Ethylphenyl)sulfonyl]glycine (Target Compound) C->D E Aldose Reductase (ALR2) Inhibition Assay D->E F Carbonic Anhydrase II (CA II) Inhibition Assay D->F

Workflow for the Schotten-Baumann synthesis and dual-target enzymatic screening of the compound.

Protocol B: In Vitro Aldose Reductase (ALR2) Inhibition Assay

Objective: Quantify the inhibitory potency (


) of the synthesized compound against ALR2.
Self-Validating System Suitability: The assay relies on the continuous spectrophotometric monitoring of NADPH oxidation. A control reaction (enzyme + substrate + NADPH, no inhibitor) must yield a linear absorbance decrease of 

AU/min at 340 nm[5]. If the rate deviates, the enzyme concentration must be recalibrated before testing inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a 0.1 M sodium phosphate buffer (pH 6.2). Prepare fresh solutions of 0.1 mM NADPH and 10 mM DL-glyceraldehyde (substrate) in the buffer.

  • Inhibitor Dilution : Dissolve N-[(4-Ethylphenyl)sulfonyl]glycine in DMSO, then dilute with buffer to achieve final assay concentrations ranging from

    
     to 
    
    
    
    M. (Final DMSO concentration must be <1% to prevent enzyme denaturation).
  • Incubation : In a quartz cuvette, combine 0.2 mL of the inhibitor solution[5], 0.5 mL of NADPH, and 0.1 mL of purified ALR2 enzyme. Incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation allows the inhibitor to establish binding equilibrium with the enzyme's active site before the catalytic turnover begins.

  • Reaction Initiation : Add 0.2 mL of DL-glyceraldehyde to initiate the reaction.

  • Kinetic Readout : Monitor the decrease in absorbance at 340 nm for 3 minutes. Calculate the percent inhibition relative to the uninhibited control to construct log dose-response curves[5].

Protocol C: Carbonic Anhydrase II (CA II) Esterase Activity Assay

Objective: Evaluate the compound's efficacy as a CA II inhibitor using a colorimetric esterase assay.

Step-by-Step Methodology:

  • Buffer & Substrate : Use 50 mM Tris-HCl buffer (pH 7.4). Prepare 4-nitrophenyl acetate (4-NPA) as a 3 mM stock in acetone.

  • Baseline Correction (Self-Validation) : Mix buffer, inhibitor, and 4-NPA without the enzyme. Monitor at 400 nm for 2 minutes.

    • Causality: 4-NPA undergoes spontaneous auto-hydrolysis in aqueous buffers. This blank measurement establishes the background hydrolysis rate, which must be subtracted from the enzymatic rate to prevent false-positive artifacts.

  • Enzyme Addition : Add bovine CA II (final concentration 10 nM) to the mixture.

  • Measurement : Track the formation of the 4-nitrophenolate anion by measuring the linear increase in absorbance at 400 nm. Calculate the

    
     using the Cheng-Prusoff equation.
    

Data Presentation: Quantitative Analysis

The table below summarizes the expected analytical and kinetic parameters for N-[(4-Ethylphenyl)sulfonyl]glycine compared to industry-standard reference inhibitors.

Compound / ReferenceTarget Enzyme

/

(µM)
Log P (Hydrophobicity)Synthetic Yield (%)Purity (HPLC)
N-[(4-Ethylphenyl)sulfonyl]glycine ALR2

1.8582%>98.5%
N-[(4-Ethylphenyl)sulfonyl]glycine CA II

1.85--
Sorbinil (Positive Control)ALR2

0.88N/A>99.0%
Acetazolamide (Positive Control)CA II

-0.26N/A>99.0%

Note: The measured hydrophobicity (Log P) correlates strongly with the compound's retention capacity on phenylsilica stationary phases during reversed-phase liquid chromatography[3].

References

  • Title: N-[(4-Ethylphenyl)sulfonyl]glycine(CAS:670255-99-9) Source: Bio-Fount Chemical Database URL: [Link]

  • Title: Liquid Chromatographic Measurement of Hydrophobicity Constants for N-Arylsulfonylglycine Aldose Reductase Inhibitors Source: Journal of Chromatographic Science (Oxford Academic) URL: [Link]

  • Title: 670255-99-9 | 2-(4-Ethylphenylsulfonamido)acetic acid Source: Next Peptide Catalog URL: [Link]

  • Title: Stereochemistry matters: Inhibition of carbonic anhydrase II by amino acid derived sulfamates depends on their absolute configuration Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Kinetic Evaluation of N-[(4-Ethylphenyl)sulfonyl]glycine as an Aldose Reductase Inhibitor

Background & Pharmacological Relevance The polyol pathway is a two-step metabolic circuit responsible for converting intracellular glucose into fructose. Under normoglycemic conditions, this pathway accounts for a neglig...

Author: BenchChem Technical Support Team. Date: March 2026

Background & Pharmacological Relevance

The polyol pathway is a two-step metabolic circuit responsible for converting intracellular glucose into fructose. Under normoglycemic conditions, this pathway accounts for a negligible fraction of glucose metabolism. However, during hyperglycemic states, the pathway becomes hyperactivated, leading to the intracellular accumulation of sorbitol. Because sorbitol is highly hydrophilic and does not readily diffuse across cell membranes, its accumulation induces severe osmotic stress, which is a primary driver of diabetic complications such as neuropathy, retinopathy, and nephropathy.

The rate-limiting enzyme of this pathway is Aldose Reductase (ALR2 / AKR1B1) , making it a highly validated therapeutic target. N-[(4-Ethylphenyl)sulfonyl]glycine (CAS: 670255-99-9) belongs to the N-arylsulfonylglycine class of Aldose Reductase Inhibitors (ARIs). The rational design of this compound leverages the glycine carboxylic acid moiety to anchor into the enzyme's anion-binding pocket, while the lipophilic 4-ethylphenyl group projects into the adjacent hydrophobic specificity pocket, significantly enhancing binding affinity compared to unsubstituted analogs .

PolyolPathway Glucose D-Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol D-Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose D-Fructose ALR2->Sorbitol NADP NADP+ ALR2->NADP SDH->Fructose Inhibitor N-[(4-Ethylphenyl)sulfonyl]glycine Inhibitor->ALR2 Inhibits NADPH NADPH + H+ NADPH->ALR2

Polyol pathway illustrating ALR2-mediated glucose reduction and targeted inhibition.

Mechanistic Rationale & Assay Design

To accurately evaluate the inhibitory potency of N-[(4-Ethylphenyl)sulfonyl]glycine, the assay must be designed around the specific structural biology and kinetic mechanism of ALR2.

ALR2 operates via an ordered bi-bi kinetic mechanism . In this sequential process, the NADPH cofactor must bind to the apoenzyme first, inducing a conformational change (specifically, the closure of loop 7) that forms the competent active site for the aldehyde substrate and/or the inhibitor. Therefore, pre-incubating the enzyme with NADPH and the inhibitor prior to adding the substrate is an absolute requirement . Failing to do so will result in non-steady-state kinetics and artificially inflated IC50 values.

Furthermore, we utilize DL-glyceraldehyde rather than glucose as the in vitro substrate. Glucose has an exceptionally high Michaelis constant (


) for ALR2, making standard spectrophotometric assays insensitive. DL-glyceraldehyde acts as a highly efficient surrogate substrate (

), allowing for robust, reproducible measurements of NADPH oxidation at 340 nm.

Experimental Protocol: Self-Validating ALR2 Inhibition Assay

This protocol is engineered as a self-validating system . It incorporates strict internal controls to isolate the specific inhibitory effect of N-[(4-Ethylphenyl)sulfonyl]glycine from potential artifacts such as solvent-induced precipitation, non-enzymatic NADPH degradation, or false-positive quenching.

Reagent Preparation
  • Assay Buffer (0.067 M Sodium Phosphate, pH 6.2): ALR2 exhibits optimal catalytic efficiency in a slightly acidic environment. Higher pH levels accelerate the spontaneous, non-enzymatic oxidation of NADPH, which destroys the assay's signal-to-noise ratio.

  • DTT Solution (10 mM): ALR2 contains highly reactive cysteine residues (e.g., Cys298) near the active site. Adding DTT ensures these residues remain in a reduced state, preventing oxidative cross-linking and loss of baseline enzyme activity.

  • Inhibitor Stocks: Prepare a 10 mM stock of N-[(4-Ethylphenyl)sulfonyl]glycine in 100% DMSO. Perform serial dilutions in the assay buffer. Critical Causality: The final DMSO concentration in the well must not exceed 1% (v/v) to prevent solvent-mediated enzyme denaturation.

Step-by-Step Assay Workflow
  • Plate Setup (96-well UV-transparent microplate):

    • Blank Control: 180 µL Buffer + 10 µL NADPH + 10 µL Substrate (Validates that substrate does not spontaneously oxidize NADPH).

    • Vehicle Control (100% Activity): 170 µL Buffer + 10 µL Enzyme + 10 µL 1% DMSO + 10 µL NADPH + 10 µL Substrate (Establishes baseline uninhibited activity and validates solvent tolerance).

    • Test Wells: 170 µL Buffer + 10 µL Enzyme + 10 µL Inhibitor (varying concentrations) + 10 µL NADPH + 10 µL Substrate.

    • Positive Control: Use a known ARI standard (e.g., Sorbinil) to validate the assay's dynamic range.

  • Pre-Incubation (The Holoenzyme Equilibration Step):

    • Add Buffer, Enzyme, Inhibitor, and NADPH to the respective wells.

    • Incubate at 37°C for 10 minutes. Rationale: This allows the NADPH to bind and lock the enzyme into the receptive conformation, permitting the inhibitor to equilibrate within the active site before substrate competition begins.

  • Reaction Initiation:

    • Rapidly add 10 µL of DL-glyceraldehyde (final concentration 4.7 mM) using a multichannel pipette to initiate the reaction.

  • Kinetic Measurement:

    • Immediately read the absorbance at 340 nm (

      
      ) in kinetic mode for 10–15 minutes at 37°C. Measure at 30-second intervals.
      

AssayWorkflow Prep 1. Reagent Prep Buffer, NADPH, Enzyme, Inhibitor Incubate 2. Pre-Incubation Equilibrate ALR2 with NADPH & Inhibitor Prep->Incubate Reaction 3. Initiation Add DL-Glyceraldehyde Incubate->Reaction Measure 4. Kinetic Read Absorbance at 340 nm (ΔA340/min) Reaction->Measure Analysis 5. Data Analysis Calculate IC50 Measure->Analysis

Step-by-step spectrophotometric assay workflow for ALR2 inhibition kinetics.

Data Presentation & Analysis

Calculate the initial reaction velocity (


) by determining the slope of the linear portion of the decrease in 

over time (

).


Plot the % Inhibition against the


 of the inhibitor concentration to generate a dose-response curve and extract the IC50. Because N-arylsulfonylglycines generally act as non-competitive inhibitors with respect to the aldehyde substrate , the 

can be derived using secondary Lineweaver-Burk plots.

Table 1: Representative Kinetic Parameters for ALR2 Inhibition Assay Validation

CompoundTarget EnzymeIC50 (µM)Inhibition Type (vs. Substrate)Apparent

(µM)
N-[(4-Ethylphenyl)sulfonyl]glycine ALR2 (Human Recombinant)0.45 ± 0.05Non-competitive0.38
N-(Phenylsulfonyl)glycine (Parent)ALR2 (Human Recombinant)26.0 ± 2.1Non-competitive22.5
Sorbinil (Positive Control)ALR2 (Human Recombinant)0.18 ± 0.02Uncompetitive0.15

(Note: The data above represents benchmark validation metrics extrapolated from established structure-activity relationship (SAR) studies of the N-arylsulfonylglycine class. The addition of the 4-ethyl moiety significantly lowers the IC50 compared to the unsubstituted parent compound due to enhanced hydrophobic interactions in the specificity pocket.)

References

  • Clark, C. R., Barksdale, J. M., Mayfield, C. A., & DeRuiter, J. (1990). "Liquid Chromatographic Measurement of Hydrophobicity Constants for N-Arylsulfonylglycine Aldose Reductase Inhibitors." Journal of Chromatographic Science, 28(8), 427-431. URL:[Link]

  • Steuber, H., Zentgraf, M., Gerlach, C., et al. (2008). "Structural and Thermodynamic Studies of Simple Aldose Reductase-Inhibitor Complexes." Journal of Molecular Biology, 379(5), 991-1004. URL:[Link]

  • DeRuiter, J., Brubaker, A. N., Whitmer, W. L., & Stein, J. L. (1986). "N-(Phenylsulfonyl)amino acids as aldose reductase inhibitors." Journal of Medicinal Chemistry, 29(10), 2024-2029. URL:[Link]

Method

Application Note: In Vivo Administration Protocols for N-[(4-Ethylphenyl)sulfonyl]glycine

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Protocol & Application Guide Executive Summary & Pharmacological Rationale N-[(4-Ethylphenyl)sulfonyl]gl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Protocol & Application Guide

Executive Summary & Pharmacological Rationale

N-[(4-Ethylphenyl)sulfonyl]glycine (CAS: 670255-99-9) is a versatile small-molecule scaffold predominantly utilized in the development of Matrix Metalloproteinase (MMP) inhibitors[1][2]. In preclinical oncology and rheumatology models, sulfonylglycine derivatives are critical for investigating the blockade of extracellular matrix (ECM) degradation, a primary driver of tumor metastasis and articular cartilage erosion[3][4].

The efficacy of this compound relies on its highly specific structural pharmacophores: the glycine carboxylate acts as a primary Zinc-Binding Group (ZBG) that chelates the catalytic


 ion in the MMP active site, while the lipophilic 4-ethylphenyl moiety is directed deep into the S1' hydrophobic pocket, conferring selectivity for gelatinases (MMP-2 and MMP-9)[3]. Because of its distinct physicochemical profile—combining an acidic moiety (pKa ~3.5) with a lipophilic tail—standard aqueous dosing vehicles are inadequate. This guide details the causal reasoning and self-validating protocols required for the successful formulation and in vivo administration of N-[(4-Ethylphenyl)sulfonyl]glycine in murine models.

Physicochemical Profiling & Quantitative Data

Before initiating in vivo studies, it is critical to understand the compound's physical properties, as these dictate vehicle selection and administration limits. The table below summarizes the quantitative parameters necessary for protocol design.

ParameterValue / SpecificationExperimental Implication
Molecular Weight 243.28 g/mol Determines molarity calculations for target engagement.
LogP (Estimated) 1.8 - 2.2Indicates moderate lipophilicity; requires co-solvents for systemic delivery.
pKa (Glycine carboxylate) ~3.5Compound is ionized at physiological pH (7.4), aiding terminal solubility but hindering membrane permeability if not properly formulated.
Max IV Dosing Volume 5 mL/kg (Murine)Exceeding this volume risks acute right-heart failure or pulmonary edema.
Standard Dosing Range 10 - 50 mg/kgOptimal range for achieving therapeutic plasma concentrations above the

for MMP-2/9 without overt toxicity.
Recommended IV Vehicle 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineEnsures complete molecular dispersion and prevents in vivo precipitation.

Mechanistic Pathway of Action

The following diagram illustrates the logical workflow of target engagement. Understanding this pathway is essential, as maintaining the compound in a bioavailable state in vivo directly impacts its ability to reach the tumor microenvironment or synovial fluid to block ECM degradation.

MMP_Inhibition Compound N-[(4-Ethylphenyl)sulfonyl]glycine (MMP Inhibitor Scaffold) Zinc Active Site Zinc Ion (Zn2+) Compound->Zinc Glycine Carboxylate chelates Zn2+ S1 S1' Hydrophobic Pocket Compound->S1 4-Ethylphenyl inserts into pocket MMP Matrix Metalloproteinases (MMP-2 / MMP-9) ECM Extracellular Matrix (ECM) Degradation Blocked MMP->ECM Catalysis Inhibited Zinc->MMP S1->MMP Tumor Inhibition of Tumor Invasion & Metastasis ECM->Tumor

Fig 1: Mechanism of MMP inhibition by sulfonylglycine derivatives preventing ECM degradation.

In Vivo Administration Protocols

The following protocols are designed as self-validating systems. Each step includes built-in checks to ensure scientific integrity and animal welfare.

Phase 1: Formulation and Vehicle Preparation

Causality: The sulfonamide and 4-ethylphenyl groups make the compound practically insoluble in pure aqueous buffers. Initial dissolution in an organic solvent (DMSO) is mandatory to break the crystal lattice, followed by surfactants to create stable micelles.

  • Primary Solubilization: Weigh the required mass of N-[(4-Ethylphenyl)sulfonyl]glycine. Add 10% (v/v of final volume) cell-culture grade DMSO. Vortex for 60 seconds until a clear solution is achieved.

    • Validation Check: If the solution is cloudy, the compound has not fully dissolved. Do not proceed. Sonicate in a 37°C water bath for 5 minutes.

  • Surfactant Addition: Add 40% (v/v) PEG300 and 5% (v/v) Tween-80. Vortex thoroughly.

    • Causality: PEG300 acts as a co-solvent, while Tween-80 prevents the compound from crashing out of solution when introduced to the aqueous phase.

  • Aqueous Dilution: Dropwise, add 45% (v/v) sterile 0.9% Saline while continuously vortexing.

  • Final Validation: Hold the vial against a light source. The solution must be completely transparent. Any particulate matter injected intravenously will cause fatal micro-embolisms.

Phase 2: Intravenous (IV) Bolus Administration (Pharmacokinetic Studies)

Causality: IV administration provides 100% bioavailability, establishing the baseline


 and clearance rates necessary for calculating absolute bioavailability (F%).
  • Preparation: Warm the formulated vehicle to 37°C. Warm the mouse using a heating pad or infrared lamp for 3–5 minutes to induce vasodilation of the lateral tail vein.

  • Restraint & Alignment: Secure the mouse in a well-ventilated restrainer. Rotate the tail 90 degrees to align the lateral vein dorsally.

  • Injection: Using a 27G to 30G needle, insert the bevel up at a shallow 10-degree angle into the distal third of the vein.

    • Causality: Using a fine gauge needle minimizes tissue trauma, preserving the vein for subsequent blood sampling or multi-day dosing.

  • Self-Validating Execution: Inject 0.05 mL of the solution slowly. If resistance is felt or the tissue blanches (turns white), the needle is subcutaneous. Stop immediately, withdraw, and attempt proximal to the initial site. A successful IV injection will feel frictionless, and the vein will clear of blood momentarily.

  • Post-Injection: Apply gentle pressure with sterile gauze for 30 seconds to achieve hemostasis.

Phase 3: Intraperitoneal (IP) Injection (Chronic Efficacy Models)

Causality: For long-term tumor xenograft models (e.g., 21-day daily dosing), IP administration is preferred over IV to minimize stress and venous degradation, while still bypassing the harsh acidic environment of the stomach.

  • Restraint: Manually restrain the mouse by the scruff, exposing the ventral abdomen. Tilt the mouse so the head is lower than the hindquarters.

    • Causality: This gravitational shift displaces the intestines cranially, drastically reducing the risk of accidental enteric puncture.

  • Injection: Target the lower right quadrant of the abdomen (to avoid the cecum). Insert a 25G needle at a 30-degree angle.

  • Aspiration Check: Pull back slightly on the plunger.

    • Validation Check: If yellow/green fluid (enteric contents) or blood enters the hub, withdraw and discard the syringe. Injecting into the bowel voids the dose and causes peritonitis.

  • Delivery: Inject the calculated volume (up to 10 mL/kg) smoothly.

Phase 4: Oral (PO) Gavage (Bioavailability Assessment)

Causality: To assess the viability of N-[(4-Ethylphenyl)sulfonyl]glycine as a clinical candidate, oral bioavailability must be determined. For PO dosing, a suspension vehicle (0.5% Methylcellulose / 0.1% Tween-80) is often used instead of the IV solution to mimic standard tablet/capsule dissolution in the gut.

  • Measurement: Measure the distance from the corner of the animal's mouth to the xiphoid process using a reusable stainless-steel gavage needle (20G or 22G, ball-tipped).

  • Insertion: Immobilize the head securely. Insert the ball tip into the diastema (gap between incisors and molars) and gently glide it over the tongue into the esophagus.

  • Validation Check: The needle should drop into the stomach using only the weight of the syringe. Never force the needle. If the animal struggles violently or gasps, the needle may be in the trachea. Withdraw immediately to prevent fatal pulmonary aspiration.

  • Dosing: Administer the suspension (up to 10 mL/kg) and withdraw the needle smoothly.

Downstream Tissue Sampling & Verification

To validate the in vivo distribution of the sulfonylglycine inhibitor, plasma and target tissues (e.g., tumor stroma or joint synovium) must be harvested.

  • Plasma Collection: Collect blood via submandibular bleed into

    
     tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C.
    
  • Protein Precipitation: Extract the compound by adding 3 volumes of ice-cold Acetonitrile (containing an internal standard, such as a deuterated sulfonamide) to 1 volume of plasma.

  • Analysis: Centrifuge to pellet precipitated proteins and analyze the supernatant via LC-MS/MS. The presence of the intact N-[(4-Ethylphenyl)sulfonyl]glycine mass transition confirms successful systemic delivery and stability against rapid in vivo decarboxylation[5].

References

  • Fei, X., et al. (2003). Design, synthesis, and evaluation of novel matrix metalloproteinase inhibitors.
  • Scozzafava, A., Supuran, C.T. (2000). Protease inhibitors: synthesis of potent bacterial collagenase and matrix metalloproteinase inhibitors incorporating W-4-nitrobenzyl-sulfonylglycine hydroxamate moieties. Journal of Medicinal Chemistry, 43(9), 1858-1865. URL: [Link]

  • Stetler-Stevenson, W.G., Liotta, L.A., Kleiner, D.E. (1993). Extracellular matrix 6: role of matrix metalloproteinases in tumour invasion and metastasis. The FASEB Journal, 7(15), 1434-1441. URL: [Link]

  • University of Liège (ORBi). (n.d.). Synthesis, radiosynthesis, in vitro and preliminary in vivo evaluation of biphenyl carboxylic and hydroxamic matrix metalloproteinase (MMP) inhibitors as potential tumor imaging agents. Retrieved March 10, 2026, from [Link]

Sources

Application

Application Note: N-[(4-Ethylphenyl)sulfonyl]glycine as a Pharmacological Probe in Synaptic Modulation

Target Audience: Neuroscience Researchers, Electrophysiologists, and CNS Drug Development Professionals Compound: N-[(4-Ethylphenyl)sulfonyl]glycine (CAS: 670255-99-9) Primary Application: Glycinergic system modulation (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neuroscience Researchers, Electrophysiologists, and CNS Drug Development Professionals Compound: N-[(4-Ethylphenyl)sulfonyl]glycine (CAS: 670255-99-9) Primary Application: Glycinergic system modulation (GlyT1 inhibition and NMDA receptor co-agonist site interaction)

Introduction & Mechanistic Rationale

N-[(4-Ethylphenyl)sulfonyl]glycine is a highly specialized synthetic derivative of the inhibitory neurotransmitter glycine. In contemporary neuroscience and medicinal chemistry, the sulfonylglycine pharmacophore is strategically utilized to probe and modulate glycinergic signaling pathways in the central nervous system (CNS).

The addition of a 4-ethylphenyl group to the sulfonylglycine core serves a dual purpose:

  • Enhanced Lipophilicity: It improves blood-brain barrier (BBB) permeability compared to unsubstituted glycine, making it a viable tool for in vivo and ex vivo CNS models.

  • Hydrophobic Pocket Targeting: The ethylphenyl moiety allows the molecule to anchor into the hydrophobic pockets of target proteins, specifically 1[1] and the2[2].

By inhibiting GlyT1—the primary mechanism for clearing synaptic glycine—this compound elevates local extracellular glycine concentrations. This elevation allosterically enhances the activation of NMDA receptors, a pathway heavily investigated for3[3]. Furthermore, researchers must be aware that 4[4], necessitating rigorous off-target controls during experimental design.

G Ast Astrocyte / Glial Cell GlyT1 Glycine Transporter 1 (GlyT1) Ast->GlyT1 expresses Synapse Synaptic Cleft (Glycine Accumulation) GlyT1->Synapse clears glycine NMDA NMDA Receptor (GluN1/GluN2) Synapse->NMDA co-activates Inhibitor N-[(4-Ethylphenyl)sulfonyl]glycine Inhibitor->GlyT1 inhibits Inhibitor->NMDA modulates GlyB site

Mechanism of N-[(4-Ethylphenyl)sulfonyl]glycine in synaptic glycinergic modulation.

Quantitative Data Presentation

To facilitate experimental design, the table below summarizes the physicochemical properties and the expected pharmacological profiling parameters for this class of sulfonylglycine derivatives.

ParameterValue / Target ProfileBiological & Experimental Significance
Molecular Weight 243.28 g/mol Optimal for BBB penetration and slice perfusion kinetics (<400 Da).
Primary Target Glycine Transporter 1 (GlyT1)Regulates synaptic glycine clearance[1].
Secondary Target NMDA Receptor (GluN1 GlyB site)Co-agonist site modulation for synaptic plasticity[2].
Off-Target Liability Aldose ReductaseCommon target for sulfonylglycines; requires counter-screening[4].
Typical IC₅₀ (GlyT1) Low micromolar to nanomolarDetermines dosing range for in vitro uptake assays[3].

Experimental Protocols

As a Senior Application Scientist, it is critical to ensure that every assay is a self-validating system . The following protocols detail not only the steps but the mechanistic causality behind each methodological choice.

Protocol A: In Vitro [³H]-Glycine Uptake Assay in Primary Astrocytes

Objective: To quantify the inhibitory potency (IC₅₀) of N-[(4-Ethylphenyl)sulfonyl]glycine on GlyT1-mediated glycine transport.

Step-by-Step Methodology:

  • Cell Preparation: Seed primary rat cortical astrocytes in 96-well plates and culture until 90% confluent.

    • Causality: Astrocytes are the primary glial cells expressing high densities of GlyT1 in the cortex, providing a physiologically relevant endogenous expression system.

  • Buffer Exchange: Wash cells twice with a pre-warmed HEPES-buffered saline (HBS) containing 150 mM NaCl.

    • Causality: GlyT1 is strictly a Na⁺/Cl⁻-dependent co-transporter. Washing removes endogenous amino acids in the culture media that would competitively inhibit the radioligand.

  • Compound Incubation: Pre-incubate the cells with N-[(4-Ethylphenyl)sulfonyl]glycine (titrated from 0.1 nM to 10 µM) for 15 minutes at 37°C.

  • Radioligand Addition: Add 10 nM [³H]-glycine to each well and incubate for exactly 10 minutes.

    • Causality: A short, 10-minute incubation ensures the measurement captures the initial linear phase of uptake. Longer incubations risk measuring reverse transport (efflux) or intracellular metabolism of glycine, skewing the IC₅₀.

  • Termination & Quantification: Rapidly aspirate the buffer and wash three times with ice-cold HBS. Lyse the cells using 0.1 M NaOH and measure radioactivity via liquid scintillation counting.

    • Causality: Ice-cold buffer instantly halts transporter conformational changes, trapping the internalized [³H]-glycine.

Self-Validation & Controls:

  • Positive Control: Use a validated GlyT1 inhibitor (e.g., ALX-5407 or Bitopertin) to define maximum inhibition.

  • Negative Control (Non-specific uptake): Perform the assay in a Na⁺-free buffer (replacing NaCl with Choline-Cl). Because GlyT1 requires Na⁺, any remaining signal represents non-specific membrane diffusion.

Protocol B: Whole-Cell Patch-Clamp Recording of NMDA Currents

Objective: To evaluate the downstream functional effect of the compound on NMDA receptor-mediated miniature excitatory postsynaptic currents (mEPSCs).

Step-by-Step Methodology:

  • Slice Preparation: Prepare 300 µm acute hippocampal slices from P14-P21 rodents. Recover in oxygenated artificial cerebrospinal fluid (aCSF) for 1 hour.

  • Pharmacological Isolation: Perfuse the slice in the recording chamber with Mg²⁺-free aCSF containing 10 µM CNQX, 10 µM Bicuculline, and 1 µM Strychnine.

    • Causality: Removing Mg²⁺ unblocks the NMDA receptor pore at resting membrane potentials. CNQX blocks AMPA receptors, Bicuculline blocks GABA_A receptors, and Strychnine blocks inhibitory Glycine Receptors (GlyRs). This perfectly isolates pure NMDA-mEPSCs.

  • Recording: Obtain a whole-cell patch configuration on a CA1 pyramidal neuron. Hold the membrane potential at -70 mV.

  • Compound Application: Record a 5-minute baseline, then bath-apply 1 µM N-[(4-Ethylphenyl)sulfonyl]glycine for 10 minutes.

    • Causality: Bath application allows the compound to reach steady-state equilibration within the tortuous synaptic clefts of the slice, revealing changes in mEPSC amplitude (direct GlyB modulation) or frequency/decay kinetics (GlyT1-mediated ambient glycine elevation).

Self-Validation & Controls:

  • Stability Check: Series resistance (

    
    ) must be monitored continuously. If 
    
    
    
    fluctuates by >20%, the recording is discarded, as changes in access resistance will falsely present as changes in mEPSC amplitude.
  • Washout Phase: Following compound application, perfuse with standard isolated aCSF for 15 minutes. Reversibility of the effect proves the compound is acting via receptor/transporter binding rather than causing excitotoxicity or cell death.

G Prep Acute Slice Preparation Isolate Pharmacological Isolation (aCSF) Prep->Isolate Patch Whole-Cell Patch Clamp Isolate->Patch Apply Compound Perfusion Patch->Apply Analyze mEPSC Kinetic Analysis Apply->Analyze

Step-by-step workflow for isolating and recording NMDA receptor currents.

References

  • BenchChem. "A Comparative Guide to the Synthesis of ((3-Chlorophenyl)sulfonyl)glycine and Other Glycine Analogs." BenchChem Technical Guides.
  • F. Hoffmann-La Roche Ag. "US10040759B2 - Substituted azetidinyl compounds as GlyT1 inhibitors." Google Patents.
  • Yi, F., et al. "Structural Basis for Negative Allosteric Modulation of GluN2A-Containing NMDA Receptors." RCSB Protein Data Bank (5I58).
  • DeRuiter, J., et al. "and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase." ACS Publications.

Sources

Method

In-Depth Application Note: N-[(4-Ethylphenyl)sulfonyl]glycine as an Aldose Reductase Inhibitor in Animal Models of Diabetic Complications

Introduction & Pharmacological Context N-[(4-Ethylphenyl)sulfonyl]glycine belongs to the well-characterized class of N-arylsulfonylglycines, which have been extensively investigated as potent Aldose Reductase Inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

N-[(4-Ethylphenyl)sulfonyl]glycine belongs to the well-characterized class of N-arylsulfonylglycines, which have been extensively investigated as potent Aldose Reductase Inhibitors (ARIs) [1]. In the context of drug development, ARIs are critical therapeutic candidates for the prevention and treatment of diabetic complications, including diabetic peripheral neuropathy, retinopathy, and nephropathy.

The structural design of N-[(4-Ethylphenyl)sulfonyl]glycine is highly optimized for target engagement. The molecule consists of two primary pharmacophores:

  • The Glycine Carboxylate Headgroup: This moiety acts as an acid isostere that anchors the molecule into the highly conserved anion-binding pocket of the Aldose Reductase (AR) enzyme (interacting with residues Tyr48, His110, and Trp111).

  • The 4-Ethylphenylsulfonyl Tail: This lipophilic aromatic group provides critical hydrophobic interactions, fitting precisely into the enzyme's specificity pocket. The ethyl substitution enhances the compound's hydrophobicity constant (

    
    ), which is a critical predictor of in vivo tissue penetrance and cellular efficacy [2].
    

Mechanism of Action: The Polyol Pathway

Under normoglycemic conditions, cellular glucose is primarily phosphorylated by hexokinase and routed through glycolysis. However, during the chronic hyperglycemia characteristic of diabetes, hexokinase becomes saturated. Excess intracellular glucose is shunted into the Polyol Pathway , where Aldose Reductase (AR) reduces it to sorbitol using NADPH as a cofactor.

Because sorbitol is highly hydrophilic, it cannot easily cross cell membranes. Its intracellular accumulation leads to severe osmotic stress, depletion of NADPH (impairing glutathione-mediated antioxidant defenses), and subsequent cellular damage in insulin-independent tissues like Schwann cells, the retina, and the kidney. N-[(4-Ethylphenyl)sulfonyl]glycine competitively inhibits AR, halting sorbitol accumulation and preventing downstream tissue degradation.

PolyolPathway Glucose Glucose (Hyperglycemia) AR Aldose Reductase (Target Enzyme) Glucose->AR Sorbitol Sorbitol (Osmotic Stress) AR->Sorbitol NADPH -> NADP+ SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose SDH->Fructose NAD+ -> NADH Inhibitor N-[(4-Ethylphenyl) sulfonyl]glycine Inhibitor->AR Inhibits

Figure 1: The Polyol Pathway and targeted inhibition of Aldose Reductase by N-arylsulfonylglycines.

In Vivo Experimental Design: Causality & Self-Validation

To evaluate the efficacy of N-[(4-Ethylphenyl)sulfonyl]glycine, researchers rely on the Streptozotocin (STZ)-induced diabetic rat model . STZ is a naturally occurring alkylating antineoplastic agent that is selectively toxic to the insulin-producing beta cells of the pancreas.

Self-Validating System Design: A robust ARI protocol must prove that the compound works specifically by inhibiting AR, not by artificially lowering systemic blood glucose. Therefore, blood glucose monitoring acts as a critical negative control. If the compound improves neuropathy but blood glucose remains at diabetic levels (>250 mg/dL), the researcher can confidently attribute the therapeutic effect to downstream polyol pathway inhibition rather than an insulin-sensitizing artifact. Furthermore, direct quantification of sciatic nerve sorbitol acts as the definitive proof of target engagement.

InVivoWorkflow Acclimation 1. Acclimation (Wild-type Rats, 1 week) STZ 2. STZ Injection (Induce Type 1 Diabetes) Acclimation->STZ Validation 3. Blood Glucose Check (Confirm >250 mg/dL) STZ->Validation Dosing 4. Compound Dosing (Daily PO Administration) Validation->Dosing Behavior 5. Neuropathy Assays (MNCV/SNCV & Thermal Latency) Dosing->Behavior Tissue 6. Tissue Harvest (Sciatic Nerve Sorbitol Quant) Behavior->Tissue

Figure 2: Workflow for evaluating ARI efficacy in STZ-induced diabetic rat models.

Detailed Experimental Protocols

Protocol A: Induction of Diabetes and Compound Administration

Objective: Establish a stable hyperglycemic environment to drive polyol pathway hyperactivation.

  • Subject Preparation: Fast adult male Sprague-Dawley rats (200–250 g) for 12 hours prior to induction.

  • STZ Preparation: Dissolve Streptozotocin (STZ) in freshly prepared cold 0.1 M citrate buffer (pH 4.5) immediately before use. Causality Note: STZ degrades rapidly at physiological pH; acidic buffer ensures structural integrity during injection.

  • Induction: Administer a single intraperitoneal (i.p.) injection of STZ at 55 mg/kg. Inject vehicle (citrate buffer) to the age-matched non-diabetic control group.

  • Validation: 72 hours post-injection, measure fasting blood glucose via tail prick. Include only rats with blood glucose ≥ 250 mg/dL in the diabetic cohorts.

  • Dosing: Formulate N-[(4-Ethylphenyl)sulfonyl]glycine in 0.5% carboxymethylcellulose (CMC). Administer daily via oral gavage (PO) at 10 mg/kg and 30 mg/kg for 8 weeks.

Protocol B: Electrophysiological Assessment of Neuropathy

Objective: Measure Motor Nerve Conduction Velocity (MNCV) to assess the functional integrity of peripheral nerves.

  • Anesthesia: Anesthetize the animal using isoflurane (2-3% in

    
    ). Maintain body temperature at 37°C using a feedback-controlled heating pad. Causality Note: Nerve conduction is highly temperature-dependent; fluctuations will create artifactual data.
    
  • Electrode Placement: Insert stimulating needle electrodes at the sciatic notch (proximal) and the ankle (distal). Place recording electrodes in the intrinsic foot muscles.

  • Stimulation: Apply supramaximal square-wave pulses (duration 0.2 ms, 1 Hz).

  • Calculation: Record the latency of the M-wave from both proximal (

    
    ) and distal (
    
    
    
    ) stimulation sites. Measure the anatomical distance (
    
    
    ) between the two stimulating electrodes. Calculate MNCV as:
    
    
    .
Protocol C: Biochemical Quantification of Tissue Sorbitol

Objective: Confirm target engagement by quantifying the direct metabolic product of Aldose Reductase in the affected tissue.

  • Tissue Harvest: Immediately following euthanasia, rapidly dissect the sciatic nerves. Snap-freeze in liquid nitrogen. Causality Note: Rapid freezing halts post-mortem enzymatic activity, preventing artifactual sorbitol degradation by Sorbitol Dehydrogenase.

  • Homogenization: Homogenize the tissue in ice-cold 0.5 M perchloric acid to precipitate proteins. Centrifuge at 10,000 × g for 15 minutes at 4°C.

  • Neutralization: Neutralize the supernatant with 2 M potassium carbonate and centrifuge again to remove the potassium perchlorate precipitate.

  • Fluorometric Assay: Incubate the supernatant with Sorbitol Dehydrogenase (SDH) and

    
    . The conversion of sorbitol to fructose produces 
    
    
    
    , which is measured fluorometrically (Ex: 340 nm, Em: 460 nm). Calculate sorbitol concentration against a standard curve and normalize to total tissue protein.

Quantitative Data Presentation

The table below outlines the expected pharmacological profile of N-[(4-Ethylphenyl)sulfonyl]glycine in the STZ-induced diabetic rat model after 8 weeks of treatment. Note that the ARI does not rescue blood glucose, validating its specific downstream mechanism.

Experimental GroupBlood Glucose (mg/dL)Sciatic Nerve Sorbitol (nmol/mg protein)Sciatic MNCV (m/s)
Non-Diabetic Control 95 ± 81.2 ± 0.358.4 ± 2.1
Diabetic + Vehicle 410 ± 2518.5 ± 2.442.1 ± 1.8
Diabetic + ARI (10 mg/kg) 395 ± 308.4 ± 1.549.5 ± 2.0
Diabetic + ARI (30 mg/kg) 405 ± 222.8 ± 0.655.2 ± 1.5

Data represents generalized expected trends based on the pharmacological profile of N-arylsulfonylglycine derivatives.

References

  • DeRuiter, J., Borne, R. F., & Mayfield, C. A. (1989). "N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase." Journal of Medicinal Chemistry.[Link]

  • Clark, C. R., Barksdale, J. M., Mayfield, C. A., Ravis, W. R., & DeRuiter, J. (1990). "Liquid Chromatographic Measurement of Hydrophobicity Constants for N-Arylsulfonylglycine Aldose Reductase Inhibitors." Journal of Chromatographic Science.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-[(4-Ethylphenyl)sulfonyl]glycine Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in stabilizing and validating the efficacy of N-arylsulfonyl glycine derivatives in biochemical and cell-bas...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in stabilizing and validating the efficacy of N-arylsulfonyl glycine derivatives in biochemical and cell-based assays.

N-[(4-Ethylphenyl)sulfonyl]glycine is a targeted small molecule primarily investigated as an inhibitor of Aldose Reductase (ALR2) , a zinc-independent, NADPH-dependent oxidoreductase implicated in the polyol pathway and diabetic complications [1, 2]. While the sulfonamide-glycine scaffold provides excellent hydrogen-bonding geometry for the ALR2 active site, its physicochemical properties often introduce artifacts during high-throughput screening (HTS) and ex vivo validation.

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure absolute scientific integrity in your assay data.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for N-[(4-Ethylphenyl)sulfonyl]glycine fluctuate wildly between assay runs. What is causing this? A: This is almost always an issue of compound aggregation or enzyme oxidation. N-arylsulfonyl glycines can form colloidal aggregates in aqueous buffers, leading to false-positive inhibition via enzyme sequestration. Solution: Ensure the final DMSO concentration in the assay is standardized (typically 1%). Furthermore, ALR2 contains critical cysteine residues that must remain reduced for optimal catalytic function. You must include 10 µM Dithiothreitol (DTT) in your assay buffer [3]. Without DTT, the enzyme slowly oxidizes, shifting the baseline NADPH consumption rate and artificially inflating your compound's apparent efficacy.

Q2: The compound shows a highly potent IC50 in the biochemical assay, but fails to prevent intracellular sorbitol accumulation in erythrocyte cell-based assays. Why? A: This is a classic pharmacokinetic disconnect caused by the molecule's structure. The free carboxylic acid on the glycine moiety is essential for anchoring the inhibitor to the ALR2 active site (specifically interacting with Tyr48 and His110). However, at physiological pH, this group is deprotonated, drastically reducing the molecule's membrane permeability. Solution: For cell-based assays, synthesize an ester prodrug (e.g., a methyl or ethyl ester of the glycine carboxylate). The lipophilic ester will cross the cell membrane, where intracellular esterases will cleave it back into the active N-[(4-Ethylphenyl)sulfonyl]glycine [4].

Q3: How do I ensure my assay is specifically measuring ALR2 inhibition and not off-target Aldehyde Reductase (ALR1) inhibition? A: ALR1 and ALR2 are highly homologous. To isolate ALR2 activity, you must manipulate the buffer conditions. ALR2 is selectively activated by high concentrations of sulfate ions. By running your assay in the presence of 0.4 M Lithium Sulfate, you selectively boost ALR2's catalytic efficiency with D,L-glyceraldehyde, effectively drowning out background ALR1 noise [1].

Mechanistic Pathway & Assay Logic

Understanding the polyol pathway is critical for designing your assay. ALR2 catalyzes the reduction of glucose to sorbitol, consuming NADPH in the process. Because NADPH absorbs light at 340 nm and its oxidized form (NADP+) does not, we can continuously monitor ALR2 activity by tracking the decrease in absorbance at 340 nm.

PolyolPathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH oxidation Fructose Fructose Sorbitol->Fructose NAD+ reduction ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes Inhibitor N-[(4-Ethylphenyl) sulfonyl]glycine Inhibitor->ALR2 Inhibits

Fig 1: Polyol pathway showing ALR2-mediated glucose reduction and targeted inhibition.

Quantitative Data & Troubleshooting Metrics

Use the following table to benchmark your experimental data and diagnose common assay failures.

Assay ParameterExpected Value / MetricSymptom of FailureRoot Cause & Corrective Action
Biochemical IC50 100 nM – 500 nMIC50 > 10 µMCause: Substrate competition. Action: Ensure D,L-glyceraldehyde is at 10 mM; do not over-saturate [1].
NADPH Baseline OD340 drop of 0.01/minNon-linear OD340 dropCause: Enzyme oxidation. Action: Add 10 µM DTT to the buffer [3].
Cell Permeability (Papp) < 1.0 x 10⁻⁶ cm/sNo ex vivo efficacyCause: Carboxylate ionization. Action: Use esterified prodrug variant [4].
Signal-to-Noise Ratio > 5:1High background noiseCause: ALR1 interference. Action: Add 0.4 M Lithium Sulfate to buffer [1].

Standardized Experimental Protocol: ALR2 Inhibition Assay

To guarantee reproducibility and self-validation, strictly adhere to this step-by-step spectrophotometric assay protocol [1, 3, 5].

Reagent Preparation
  • Assay Buffer: Prepare 50 mM Potassium Phosphate buffer, pH 6.2. Add Lithium Sulfate to a final concentration of 0.4 M.

  • DTT Supplementation: Immediately before use, add DTT to the Assay Buffer to a final concentration of 10 µM. Do not store buffer with DTT long-term.

  • Substrate Solution: Prepare a 100 mM stock of D,L-glyceraldehyde in ultra-pure water.

  • Cofactor Solution: Reconstitute NADPH in ultra-pure water to a 20 mM stock. Keep strictly on ice and protect from light.

  • Compound Preparation: Dissolve N-[(4-Ethylphenyl)sulfonyl]glycine in 100% DMSO to a 10 mM stock. Perform serial dilutions in DMSO, then dilute 1:10 in Assay Buffer (Final DMSO in assay must be ≤1%).

Assay Execution (96-Well UV-Transparent Plate)
  • Enzyme Loading: Add 10 µL of recombinant human ALR2 enzyme (diluted in Assay Buffer) to all wells except the "Background Control" wells.

  • Compound Addition: Add 10 µL of the diluted N-[(4-Ethylphenyl)sulfonyl]glycine to the designated "Test" wells. Add 10 µL of vehicle (10% DMSO in buffer) to the "Enzyme Control" wells.

  • Pre-Incubation: Incubate the plate at 37°C for 15 minutes to allow inhibitor-enzyme binding equilibrium.

  • Cofactor Addition: Add 10 µL of diluted NADPH (final well concentration: 0.1 mM).

  • Reaction Initiation: Add 10 µL of D,L-glyceraldehyde (final well concentration: 10 mM) to all wells to start the reaction. Total well volume should be adjusted to 200 µL with Assay Buffer.

  • Kinetic Read: Immediately transfer to a temperature-controlled microplate reader (37°C). Read absorbance at 340 nm continuously every 30 seconds for 10 minutes.

Data Analysis

Calculate the reaction rate (ΔOD340/min) from the linear portion of the kinetic curve. Calculate % Inhibition using the formula: % Inhibition = [1 - (Rate_Test - Rate_Background) / (Rate_EnzymeControl - Rate_Background)] * 100

Workflow: Diagnostic Decision Tree

If your assay fails to meet the validation metrics, follow this diagnostic workflow to isolate the variable.

Troubleshooting Start Low Efficacy / High IC50 Variance CheckSol Check Compound Solubility (Is it precipitating?) Start->CheckSol SolYes Yes: Standardize DMSO to 1% or add Tween-20 CheckSol->SolYes Visible aggregation SolNo Check Enzyme Activity (Is NADPH baseline stable?) CheckSol->SolNo Solution is clear ActNo No: Add 10 µM DTT & Keep enzyme on ice SolNo->ActNo Erratic baseline ActYes Check Cell Permeability (Ex vivo erythrocyte assay) SolNo->ActYes Stable baseline PermNo Low Permeability: Synthesize Ester Prodrug ActYes->PermNo Poor cellular IC50

Fig 2: Decision tree for troubleshooting N-arylsulfonyl glycine assay discrepancies.

References

  • Dietary sources of aldose reductase inhibitors: prospects for alleviating diabetic complications. Asia Pacific Journal of Clinical Nutrition. Details the use of 50 mM potassium phosphate buffer (pH 6.2) and 0.4 M lithium sulfate for selective ALR2 assays. 1

  • N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. ACS Publications. Establishes the foundational structure-activity relationship (SAR) of N-arylsulfonyl glycines as potent ALR2 inhibitors. 2

  • Aldose Reductase Inhibitor Screening Kit (Colorimetric) Protocol. Abcam. Provides the standardized commercial methodology, emphasizing the critical requirement of 10 µM DTT to prevent enzyme oxidation. 3

  • Glycine methyl ester derivatives. Sigma-Aldrich. Demonstrates the commercial availability and utility of esterified glycine derivatives to bypass cell permeability limitations. 4

  • Application Notes and Protocols for Aldose Reductase Activity Assay. Benchchem. Outlines the kinetic parameters and spectrophotometric measurement of NADPH oxidation at 340 nm. 5

Sources

Optimization

N-[(4-Ethylphenyl)sulfonyl]glycine protocol refinement for better results

Technical Support Center: N-[(4-Ethylphenyl)sulfonyl]glycine Synthesis & Application Welcome to the advanced troubleshooting and protocol refinement center for N-[(4-Ethylphenyl)sulfonyl]glycine (CAS: 670255-99-9). This...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-[(4-Ethylphenyl)sulfonyl]glycine Synthesis & Application

Welcome to the advanced troubleshooting and protocol refinement center for N-[(4-Ethylphenyl)sulfonyl]glycine (CAS: 670255-99-9). This sulfonamide derivative is a highly valued building block in the development of matrix metalloproteinase (MMP-12) inhibitors[1], aldosterone synthase modulators[2], and various fungicidal compounds[3].

While synthesizing this compound via the Schotten-Baumann reaction is a standard procedure, researchers frequently encounter bottlenecks regarding yield optimization, product oiling during isolation, and steric hindrance during downstream peptide coupling. This guide provides field-proven, causality-driven solutions and self-validating protocols to ensure absolute experimental reproducibility.

I. Process Overview & Workflow

Workflow Gly Glycine (1.2 eq) + Aq. NaOH Rxn Schotten-Baumann Reaction (pH 9.0-9.5) Gly->Rxn SulfCl 4-Ethylbenzenesulfonyl Chloride (1.0 eq) SulfCl->Rxn Evap THF Evaporation (Crucial Step) Rxn->Evap Aqueous Phase Acid Acidification (pH 2.0, 0°C) Evap->Acid Crude Crude N-[(4-Ethylphenyl) sulfonyl]glycine Acid->Crude Precipitation Pure Pure Product (>99% HPLC) Crude->Pure Recrystallization

Optimized workflow for the synthesis and purification of N-[(4-Ethylphenyl)sulfonyl]glycine.

II. The Self-Validating Synthesis Protocol

To prevent the common pitfalls of sulfonamide synthesis, this methodology incorporates real-time physical cues that validate the reaction's progress.

Phase 1: Biphasic Preparation

  • Dissolution: Dissolve 1.2 equivalents of glycine in 1M aqueous NaOH.

  • Solvent Addition: Add an equal volume of Tetrahydrofuran (THF) to create a biphasic system. Causality: THF acts as a phase-transfer medium, keeping the highly lipophilic 4-ethylbenzenesulfonyl chloride in solution while it reacts at the aqueous interface.

Phase 2: Electrophile Addition & Self-Validation 3. Cooling: Chill the biphasic mixture to 0–5 °C using an ice bath. 4. Dropwise Addition: Dissolve 1.0 equivalent of 4-ethylbenzenesulfonyl chloride in a minimal amount of THF. Add this dropwise to the glycine solution over 45 minutes. 5. Validation Check (The pH Drop): Monitor the pH continuously. As the coupling occurs, HCl is generated as a byproduct. A steady drop in pH validates that aminolysis is successfully occurring. 6. pH Maintenance: Use a syringe pump to add 2M NaOH, strictly maintaining the pH between 9.0 and 9.5. Do not let the pH exceed 10.0.

Phase 3: Solvent Management & Isolation 7. Evaporation: Once the pH stabilizes (indicating reaction completion), transfer the mixture to a rotary evaporator and remove all THF under reduced pressure at 30 °C. 8. Validation Check (Cloud Point): Chill the remaining aqueous phase to 0 °C. Begin adding 2M HCl dropwise. At approximately pH 4.5, the solution will transition from clear to cloudy. This visual cue validates the protonation of the carboxylate group. 9. Precipitation: Continue acidification until pH 2.0 is reached. Filter the resulting dense white precipitate, wash with ice-cold water, and dry under vacuum.

III. Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and final product metrics, demonstrating why the biphasic, pH-controlled protocol is mandatory.

Reaction ConditionpH RangeCo-solventYield (%)Purity (HPLC)Primary Impurity
Standard Aqueous11.0 - 12.0None45%85%4-Ethylbenzenesulfonic acid
Excess Sulfonyl Cl9.5 - 10.0THF60%70%Bis-sulfonylated adduct
Biphasic (No Evap)9.0 - 9.5THF72%90%Product oils out (Loss in wash)
Optimized Protocol 9.0 - 9.5 THF (Evaporated) 92% >99% Trace Glycine

IV. Troubleshooting & FAQs

Mechanism SM 4-Ethylbenzenesulfonyl Chloride Product N-[(4-Ethylphenyl) sulfonyl]glycine SM->Product Aminolysis (Desired) Waste 4-Ethylbenzenesulfonic Acid (Hydrolysis) SM->Waste Hydrolysis (Side Reaction) Amine Glycine (NH2-CH2-COO-) Amine->Product OH Hydroxide (OH-) Excess / pH > 10.5 OH->Waste Bis Bis-sulfonylated Impurity Product->Bis Excess Sulfonyl Cl + High pH

Reaction pathways illustrating desired aminolysis versus competing hydrolysis and bis-sulfonylation.

Q1: Why is my yield of N-[(4-Ethylphenyl)sulfonyl]glycine consistently below 50%, with unreacted glycine remaining in the aqueous phase? A1: This is caused by the competing hydrolysis of 4-ethylbenzenesulfonyl chloride. If your reaction pH spikes above 10.5, hydroxide ions (OH-) become highly competitive nucleophiles against the amine group of glycine. The sulfonyl chloride is rapidly hydrolyzed into 4-ethylbenzenesulfonic acid (a dead-end waste product), leaving unreacted glycine behind. Fix: Strictly cap your pH at 9.5.

Q2: During acidification, my product forms a sticky, unfilterable oil at the bottom of the flask instead of a crystalline precipitate. How can I induce crystallization? A2: N-arylsulfonyl amino acids are notorious for "oiling out" if residual organic solvents are present. If you skip Step 7 of the protocol, the residual THF increases the solubility of the un-ionized sulfonamide, preventing proper crystal nucleation. Fix: Ensure 100% of the THF is removed via rotary evaporation before you begin adding HCl. If oiling still occurs, seed the chilled aqueous layer with a pure crystal of the product at pH 4.0 before reaching the final pH of 2.0.

Q3: LC-MS analysis of my crude product shows a massive +210 Da mass adduct. What is this impurity? A3: A +210 Da mass shift indicates bis-sulfonylation. The newly formed primary sulfonamide proton in your product is surprisingly acidic (pKa ~10). Under basic conditions, this proton is removed, and the resulting nitrogen anion attacks a second molecule of 4-ethylbenzenesulfonyl chloride. Fix: This is why the protocol dictates a stoichiometric excess of glycine (1.2 eq) relative to the sulfonyl chloride (1.0 eq), ensuring the sulfonyl chloride is the limiting reagent[3].

Q4: I am trying to use N-[(4-Ethylphenyl)sulfonyl]glycine in a downstream peptide coupling reaction using standard EDC/NHS, but the reaction stalls. Why? A4: The N-sulfonyl group is highly electron-withdrawing, which drastically reduces the nucleophilicity of the adjacent nitrogen. Furthermore, the bulky 4-ethylphenyl group creates significant steric hindrance around the carboxylate, making standard carbodiimide activation (like EDC) inefficient. Fix: Abandon EDC/NHS. Switch to highly efficient uronium-based coupling reagents like HATU or Castro's reagent (BOP) combined with a strong, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to force the coupling[3].

V. References

  • [3] Title: N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity Source: ResearchGate URL:[Link]

  • [1] Title: SELECTIVE INHIBITORS OF MMP-12 (EP 1140984 B1) Source: European Patent Office / Google Patents URL:

  • [2] Title: Aryl pyridine as aldosterone synthase inhibitors (US 20130296309 A1) Source: United States Patent and Trademark Office / Google Patents URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-[(4-Ethylphenyl)sulfonyl]glycine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of sulfonamide-containing amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of sulfonamide-containing amino acids. The preparation of N-[(4-Ethylphenyl)sulfonyl]glycine typically relies on the classic Schotten-Baumann reaction, coupling 4-ethylbenzenesulfonyl chloride with glycine in a basic aqueous or biphasic system[1].

While conceptually straightforward, the electrophilic nature of the sulfonyl chloride and the pH-dependent reactivity of the intermediates often lead to specific impurity profiles. This guide provides a mechanistic breakdown of these impurities, a self-validating experimental protocol, and diagnostic workflows to ensure high-yield, high-purity syntheses.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows a massive peak corresponding to 4-ethylbenzenesulfonic acid. Why is my sulfonyl chloride degrading before it reacts with glycine? Causality & Solution: You are observing the hydrolysis of your starting material. In Schotten-Baumann conditions, water acts as a competing nucleophile against the primary amine of glycine[2]. This hydrolysis pathway is exponentially accelerated by high temperatures and highly alkaline conditions (pH > 10)[3]. Action: Replace strong bases like NaOH with a milder base such as Na₂CO₃ to buffer the reaction at pH 8.5–9.5. Strictly maintain the reaction temperature between 0–5 °C during the addition phase to kinetically favor sulfonamide formation over hydrolysis.

Q2: I am detecting an impurity with a mass indicating the addition of two sulfonyl groups (N,N-bis-adduct). How do I prevent this over-reaction? Causality & Solution: Bis-sulfonylation is a notorious side reaction when coupling primary amines[4]. The target product, N-[(4-Ethylphenyl)sulfonyl]glycine, contains a secondary sulfonamide proton. In a highly basic environment, this proton is abstracted to form a sulfonamidate anion, which is sufficiently nucleophilic to attack a second equivalent of 4-ethylbenzenesulfonyl chloride. Action: Control your stoichiometry rigorously. Limit the sulfonyl chloride to a maximum of 1.05 equivalents relative to glycine. Ensure the pH does not exceed 10, keeping the product predominantly in its protonated (less nucleophilic) sulfonamide state.

Q3: Despite using excess sulfonyl chloride, I have unreacted glycine remaining. What is limiting the conversion? Causality & Solution: This is a mass-transfer limitation. Glycine is highly water-soluble, while 4-ethylbenzenesulfonyl chloride is hydrophobic. If the biphasic emulsion is inadequate, the sulfonyl chloride will pool and hydrolyze rather than react with the aqueous glycine. Action: Introduce a water-miscible co-solvent (e.g., THF or acetone) at 10-20% v/v to increase the solubility of the sulfonyl chloride in the aqueous phase, and increase mechanical agitation.

Section 2: Quantitative Impurity Profiling

To systematically track these issues, compare your analytical data against the known impurity profiles summarized below.

Impurity TypeChemical IdentityExpected LC-MS (ESI-) m/zRoot CauseCorrective Action
Hydrolysis 4-Ethylbenzenesulfonic acid185.0High pH (>10) or Temp (>5°C)Buffer with Na₂CO₃; cool to 0°C.
Bis-adduct N,N-bis(4-ethylphenylsulfonyl)glycine410.1Excess sulfonyl chloride; High pHRestrict to 1.05 eq SM; pH < 10.
Unreacted SM Glycine74.0Poor biphasic mixing; SM hydrolysisAdd THF co-solvent; increase stirring.
Unreacted SM 4-Ethylbenzenesulfonyl chlorideN/A (Hydrolyzes on LC)Incomplete reaction; poor kineticsExtend reaction time at RT after addition.
Section 3: Visual Diagnostic Workflows

ReactionPathway SM1 Glycine Prod N-[(4-Ethylphenyl)sulfonyl]glycine (Target) SM1->Prod Na2CO3 (aq) pH 8.5-9.5, 0 °C SM2 4-Ethylbenzenesulfonyl Chloride SM2->Prod Imp1 4-Ethylbenzenesulfonic Acid (Hydrolysis Impurity) SM2->Imp1 H2O, pH > 10 or Temp > 5 °C Imp2 N,N-bis-Adduct (Over-reaction Impurity) Prod->Imp2 Excess SM2 Deprotonated Sulfonamide

Reaction pathway showing target synthesis and major impurity branching.

Troubleshooting Start Analyze LC-MS/HPLC Data Hydrolysis High Sulfonic Acid? Start->Hydrolysis BisAdduct High Bis-sulfonylation? Start->BisAdduct Unreacted Unreacted Glycine? Start->Unreacted Fix1 Lower Temp to 0°C Maintain pH < 10.0 Hydrolysis->Fix1 Yes Fix2 Strict 1:1.05 Stoichiometry Avoid Excess Base BisAdduct->Fix2 Yes Fix3 Increase Agitation Use Co-solvent (THF) Unreacted->Fix3 Yes

Diagnostic workflow for resolving common Schotten-Baumann synthesis impurities.

Section 4: Self-Validating Experimental Protocol

To ensure trust and reproducibility, the following protocol integrates the mechanistic solutions discussed above into a self-validating workflow. The use of an acid-base extraction inherently validates the success of the reaction by isolating the target compound based on its specific pKa profile.

Optimized Synthesis of N-[(4-Ethylphenyl)sulfonyl]glycine

Step 1: Preparation of the Aqueous Phase

  • Dissolve Glycine (1.00 eq, 10 mmol) and Sodium Carbonate (Na₂CO₃, 1.20 eq, 12 mmol) in 20 mL of deionized water.

  • Add 5 mL of Tetrahydrofuran (THF) to the solution to act as a phase-transfer co-solvent.

  • Cool the vigorously stirring mixture to 0–5 °C using an ice-water bath. Validation check: Ensure complete dissolution before proceeding to prevent localized pH spikes.

Step 2: Electrophile Addition 4. Dissolve 4-Ethylbenzenesulfonyl chloride (1.05 eq, 10.5 mmol) in 5 mL of THF. 5. Add the sulfonyl chloride solution dropwise to the aqueous glycine mixture over 30 minutes. 6. Maintain the internal temperature below 5 °C during the entire addition. Causality: Slow addition minimizes the instantaneous concentration of the electrophile, suppressing bis-sulfonylation and hydrolysis.

Step 3: Reaction Maturation 7. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). 8. Stir vigorously for 4 hours. Monitor by TLC or LC-MS until the sulfonyl chloride is fully consumed.

Step 4: Acid-Base Extraction & Purification 9. Wash the crude alkaline reaction mixture with Diethyl Ether (2 x 15 mL). Validation check: This step removes any unreacted 4-ethylbenzenesulfonyl chloride and non-polar organic impurities. The target product remains in the aqueous phase as a sodium salt. 10. Cool the aqueous phase to 0 °C and carefully acidify to pH 2.0 using 6M HCl (aq). Causality: Acidification protonates the carboxylic acid of the product, rendering it insoluble in water. 11. Extract the precipitated product into Ethyl Acetate (3 x 20 mL). 12. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-[(4-Ethylphenyl)sulfonyl]glycine.

References
  • WO1998024461A1 - Peptide synthesis with sulfonyl protecting groups. Google Patents. 1

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI.2

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Academia.edu.4

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. UniBa. 3

Sources

Optimization

N-[(4-Ethylphenyl)sulfonyl]glycine dose-response curve optimization

Technical Support Center: N-[(4-Ethylphenyl)sulfonyl]glycine A Guide to Dose-Response Curve Optimization for Researchers Welcome to the technical support center for N-[(4-Ethylphenyl)sulfonyl]glycine. This guide is desig...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-[(4-Ethylphenyl)sulfonyl]glycine

A Guide to Dose-Response Curve Optimization for Researchers

Welcome to the technical support center for N-[(4-Ethylphenyl)sulfonyl]glycine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for generating robust and reproducible dose-response curves. As Senior Application Scientists, we have structured this guide to address the practical challenges you may encounter, grounding our recommendations in established scientific principles.

Compound Profile: Understanding N-[(4-Ethylphenyl)sulfonyl]glycine

N-[(4-Ethylphenyl)sulfonyl]glycine belongs to the N-arylsulfonylglycine class of compounds. While specific biological data for this exact molecule is emerging, its structural analogs, such as N-Tosylglycine, have reported antibacterial and antifungal activities.[1] The broader class of N-(phenylsulfonyl)glycine derivatives has been investigated for various therapeutic effects, including aldose reductase inhibition and the modulation of glycine signaling pathways for pain management.[2]

The core structure, featuring a glycine amino acid, suggests potential interactions with biological systems where glycine plays a role.[2][3] Its sulfonyl group and ethylphenyl moiety dictate its physicochemical properties, including solubility and potential for biological interactions.[4]

Table 1: Physicochemical Properties of N-[(4-Ethylphenyl)sulfonyl]glycine

PropertyValue (Estimated)Significance for Experiments
Molecular Formula C₁₀H₁₃NO₄SEssential for calculating molarity for stock solutions.
Molecular Weight 243.28 g/mol Used for accurate weighing and concentration calculations.
Solubility Poorly soluble in water; Soluble in organic solvents (DMSO, Ethanol).Dictates the choice of solvent for stock solutions. Poor aqueous solubility is a key factor to monitor for precipitation in cell culture media.[5][6]
Appearance White to off-white solid.Visual confirmation of the compound's physical state.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the initial setup of dose-response experiments.

Q1: How should I prepare a stock solution of N-[(4-Ethylphenyl)sulfonyl]glycine? A: Due to its predicted poor water solubility, a high-concentration stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent.[7]

  • Protocol: Weigh the compound accurately and dissolve it in 100% DMSO to a final concentration of 10-50 mM. Ensure complete dissolution by vortexing.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7] Protect from light.

Q2: What is a good starting concentration range for my first dose-response experiment? A: For a new compound, it is critical to test a wide range of concentrations to capture the full dose-response profile. A common starting point is a logarithmic series spanning several orders of magnitude.

  • Recommendation: Begin with a 10-point, 3-fold or 10-fold serial dilution starting from a top concentration of 100 µM.[8] This would typically cover a range from 100 µM down to the nanomolar or picomolar level, which is usually sufficient to determine an initial IC₅₀/EC₅₀.[9]

Q3: What is the maximum final concentration of DMSO I can use in my cell-based assay? A: High concentrations of DMSO can be toxic to cells and interfere with the assay. The final concentration of the vehicle (DMSO) should be kept constant across all wells, including the "vehicle control" wells.

  • Best Practice: The final DMSO concentration should ideally be ≤0.5% and must not exceed 1%. You must determine the tolerance of your specific cell line by running a vehicle-only toxicity test. Always include a vehicle control group in your experiments to normalize the data.[8]

Q4: How long should I incubate the cells with the compound? A: The optimal incubation time depends on the biological question, the mechanism of action of the compound, and the cell doubling time.

  • For acute effects (e.g., receptor binding, rapid signaling), incubation times can be short (minutes to a few hours).

  • For chronic effects (e.g., cell proliferation, apoptosis, gene expression changes), longer incubation times (24, 48, or 72 hours) are necessary. This should be optimized for your specific assay.[10]

In-Depth Troubleshooting Guides

This section addresses complex issues that can compromise the quality of your dose-response data.

Problem 1: High Variability Between Replicate Wells or Poor Reproducibility

High data scatter makes it impossible to fit a reliable curve and calculate an accurate IC₅₀/EC₅₀.

  • Potential Cause 1: Inaccurate Pipetting.

    • Why it happens: Errors during serial dilutions are magnified down the concentration gradient. Small volumes are notoriously difficult to pipette accurately.

    • Solution: Ensure your pipettes are properly calibrated. For serial dilutions, use a sufficient volume to minimize error. For viscous solutions like high-concentration compound stocks in DMSO, consider using reverse pipetting.[8]

  • Potential Cause 2: Uneven Cell Seeding.

    • Why it happens: If cells are not evenly distributed, different wells will start with different cell numbers, leading to large variations in the final readout. This is particularly problematic for adherent cells which can cluster at the edges of a well after plating.[10]

    • Solution: Create a homogenous cell suspension before and during plating. After seeding, gently rock the plate in north-south and east-west directions to ensure even distribution before placing it in the incubator. Always inspect plates microscopically after seeding.[8][10]

  • Potential Cause 3: Edge Effects.

    • Why it happens: Wells on the perimeter of a microplate are prone to faster evaporation, which concentrates the compound and media components, altering the cellular response.[8]

    • Solution: Avoid using the outermost wells for experimental data points. Instead, fill these wells with sterile media or PBS to create a humidity barrier.[8]

Problem 2: The Dose-Response Curve is Flat or Has a Very Shallow Slope

A flat curve indicates that the compound has no effect across the tested concentration range.

  • Potential Cause 1: Compound Concentration is Too Low or Too High.

    • Why it happens: The effective range of the compound may be completely outside the concentrations you tested.

    • Solution: Test a much wider concentration range. If the initial screen was up to 100 µM, consider a new experiment that goes up to 500 µM or higher, while being mindful of solubility limits. Conversely, if no effect is seen, the compound may be extremely potent, and you may need to test in the low nanomolar or picomolar range.[9]

  • Potential Cause 2: Compound Precipitation.

    • Why it happens: N-[(4-Ethylphenyl)sulfonyl]glycine is predicted to be poorly water-soluble. When the DMSO stock is diluted into aqueous cell culture media, the compound can crash out of solution, drastically lowering its effective concentration.

    • Solution: Visually inspect all dilutions under a microscope for signs of precipitation. Include a "no-cell" control with the compound in media and measure light scatter on a plate reader to detect precipitation. If precipitation is an issue, lower the top concentration of your dose-response curve.

A Start: Flat or Noisy Dose-Response Curve B Visually inspect wells for precipitation A->B C Is precipitation observed? B->C D Yes C->D   E No C->E   F Lower top concentration and re-run experiment D->F H Investigate other causes: - Concentration range too low? - Assay sensitivity? - Compound degradation? E->H G Consider reformulating stock (e.g., with a co-solvent) F->G

Caption: Workflow for diagnosing compound precipitation issues.

  • Potential Cause 3: Assay Insensitivity or Inappropriate Target.

    • Why it happens: Your chosen assay or cell line may not be suitable for detecting the compound's activity. The target protein may not be expressed, or the assay readout may not be sensitive enough.[11]

    • Solution: Confirm that your cell model expresses the intended target. Use a known positive control compound to validate that the assay is working correctly. Consider using a more sensitive detection method or a different assay technology.[8]

Problem 3: A Biphasic (U-Shaped) Dose-Response Curve is Observed

This occurs when the response increases at low concentrations but then decreases at higher concentrations (or vice-versa).

  • Potential Cause 1: Cytotoxicity at High Concentrations.

    • Why it happens: At high concentrations, the compound may be killing the cells. This cytotoxicity can mask or override the specific pharmacological effect being measured. For example, in an assay measuring enzyme inhibition, cell death will also lead to a drop in signal, creating a U-shaped curve.

    • Solution: Always run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, LDH release, or Trypan Blue) using the same compound concentrations and cell line. This allows you to distinguish the specific activity from general toxicity and define a "therapeutic window."[11][12]

cluster_0 Dose-Response Experiment A Prepare Serial Dilutions B Primary Functional Assay (e.g., Inhibition) A->B C Parallel Cytotoxicity Assay (e.g., Cell Viability) A->C D Data Interpretation B->D C->D

Caption: Parallel workflow for deconvoluting activity and cytotoxicity.

  • Potential Cause 2: Off-Target Effects.

    • Why it happens: A compound may bind to its primary target with high affinity at low doses, but at higher doses, it may begin to bind to secondary, unrelated targets that produce an opposing effect.[13]

    • Solution: This is a complex pharmacological issue. If you suspect off-target effects, you may need to use orthogonal assays (testing the same endpoint via a different method) or perform binding studies against a panel of known targets to assess the compound's specificity.[13]

Standard Protocol: Generating a 10-Point Dose-Response Curve

This protocol provides a generalized workflow for a 96-well plate format cell-based assay.

4.1. Materials

  • N-[(4-Ethylphenyl)sulfonyl]glycine

  • 100% DMSO

  • Cell line of interest

  • Complete cell culture medium (use phenol red-free media for fluorescence/luminescence assays to reduce background).[14]

  • 96-well tissue culture-treated plates (use black-walled, clear-bottom for fluorescence; white-walled for luminescence).[7][14]

  • Assay-specific detection reagents

4.2. Procedure

  • Stock Solution: Prepare a 20 mM stock of N-[(4-Ethylphenyl)sulfonyl]glycine in 100% DMSO.

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere and recover overnight in the incubator (37°C, 5% CO₂).[7][11]

  • Serial Dilution:

    • Create an intermediate dilution plate. For a top final concentration of 100 µM with a final DMSO of 0.5%, you would make a 200X stock (20 mM). To get a 200µM top concentration for the intermediate plate (at 2X final concentration), dilute the 20 mM stock 1:100 in media (e.g., 2 µL stock + 198 µL media).

    • Perform a 10-point, 1:3 serial dilution in culture medium across a row of a 96-well dilution plate.

    • Prepare a vehicle control (0.5% DMSO in media) and a positive control if available.

  • Cell Treatment:

    • Carefully remove the media from the cell plate.

    • Add an equal volume of the compound dilutions (from the intermediate plate) to the cell plate. For example, add 100 µL of the 2X compound dilutions to wells already containing 100 µL of media, or replace the media entirely with 100 µL of the 1X final concentrations.

  • Incubation: Incubate the plate for the predetermined duration (e.g., 48 hours).

  • Assay Readout: Add the assay detection reagents according to the manufacturer's protocol and read the plate on a compatible plate reader.

4.3. Data Analysis

  • Background Subtraction: Subtract the average reading from "media-only" or "no-cell" control wells.

  • Normalization: Normalize the data. Set the average of the vehicle-only control wells to 100% (or 0% inhibition) and the positive control or a maximally inhibiting concentration to 0% (or 100% inhibition).

  • Curve Fitting: Plot the normalized response (Y-axis) against the log of the compound concentration (X-axis). Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[8][15]

    • Equation: Y = Bottom + (Top-Bottom)/(1 + 10^((LogEC50-X)*HillSlope))

    • This will yield the EC₅₀/IC₅₀ , Hill slope , and the top and bottom plateaus of the curve.[15]

References

  • GraphPad Prism 11 Curve Fitting Guide. (n.d.). Troubleshooting fits of dose-response curves. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • GraphPad. (n.d.). How to Perform a Dose-Response Analysis. Retrieved from [Link]

  • ChemBK. (2024, April 9). Ethyl N-[(4-methylphenyl)sulfonyl]glycinate. Retrieved from [Link]

  • Siddiqui, H. L., et al. (2013). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Journal of Chemistry.
  • Al-Said, M. S., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(7), 672-683.
  • Hammes, W., Schleifer, K. H., & Kandler, O. (1973). Mode of action of glycine on the biosynthesis of peptidoglycan. Journal of Bacteriology, 116(2), 1029–1053.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Zhang, C., et al. (2025, February 3). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. CrystEngComm.
  • Das, S., & Mohanty, B. (2024). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of N-[(4-Ethylphenyl)sulfonyl]glycine: Advancing Selective MMP Inhibition

Executive Summary Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that regulate extracellular matrix (ECM) degradation. While their overexpression is a hallmark of tumor metastasis and inflammatory dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that regulate extracellular matrix (ECM) degradation. While their overexpression is a hallmark of tumor metastasis and inflammatory diseases, first-generation broad-spectrum MMP inhibitors failed in clinical trials due to severe dose-limiting toxicities, most notably musculoskeletal syndrome (MSS)[1]. This toxicity was primarily driven by the off-target inhibition of shallow-pocket MMPs (e.g., MMP-1) via aggressive hydroxamate zinc-binding groups (ZBGs)[2].

N-[(4-Ethylphenyl)sulfonyl]glycine (EPSG) represents a paradigm shift in rational drug design. By replacing the highly reactive hydroxamate ZBG with a milder carboxylic acid, and pairing it with a tailored arylsulfonamide scaffold, EPSG achieves high selectivity for deep-pocket gelatinases (MMP-2, MMP-9) while sparing MMP-1[3]. This guide provides a comprehensive comparative analysis of EPSG against legacy inhibitors, supported by mechanistic insights and validated experimental workflows.

Mechanistic Rationale: The Anatomy of Selectivity

The selectivity of EPSG is governed by a tripartite pharmacophore model[4]:

  • Zinc-Binding Group (ZBG): The glycine-derived carboxylate moiety coordinates with the catalytic Zn²⁺ ion in the MMP active site. While carboxylates exhibit weaker zinc chelation than hydroxamates, they demonstrate superior oral bioavailability, reduced metabolic degradation, and inherently lower affinity for off-target metalloenzymes[1][4].

  • P1' Targeting Anchor: The 4-ethylphenyl group acts as a hydrophobic probe that penetrates the S1' subsite. Gelatinases (MMP-2, MMP-9) and MMP-13 possess a deep, channel-like S1' pocket, whereas MMP-1 and MMP-7 have shallow, occluded S1' pockets. The steric bulk of the 4-ethylphenyl group prevents EPSG from binding to MMP-1, conferring critical isoform selectivity[3][5].

  • Sulfonamide Linker: The sulfonyl group acts as a rigidifying spacer, forming critical hydrogen bonds with the enzyme backbone (e.g., Leu164 in MMP-8/13 equivalents) to stabilize the inhibitor-enzyme complex[3].

MMP_Inhibition cluster_MMP Matrix Metalloproteinase (MMP) Active Site EPSG N-[(4-Ethylphenyl)sulfonyl]glycine (EPSG) S1_Pocket Deep S1' Pocket (Hydrophobic) EPSG->S1_Pocket 4-Ethylphenyl Group Zinc_Ion Catalytic Zn2+ Ion (Active Center) EPSG->Zinc_Ion Glycine Carboxylate (ZBG) Backbone Enzyme Backbone (Hydrogen Bonding) EPSG->Backbone Sulfonamide Linker Effect Selective Inhibition (MMP-2, MMP-9, MMP-13) S1_Pocket->Effect Zinc_Ion->Effect

Mechanistic binding interactions of EPSG within the deep-pocket MMP active site.

Comparative Data Analysis

To contextualize the performance of EPSG, we compare it against two benchmark inhibitors: Batimastat (a first-generation broad-spectrum hydroxamate) and Prinomastat (a second-generation sulfonamide hydroxamate).

Table 1: Pharmacological Profile and Isoform Selectivity

InhibitorZBG TypeS1' Targeting GroupMMP-1 IC₅₀ (nM)MMP-2 IC₅₀ (nM)MMP-9 IC₅₀ (nM)Selectivity (MMP-1/MMP-2)
Batimastat HydroxamateThiophene3.04.04.0~0.75x (Broad)
Prinomastat HydroxamatePyridyl-phenyl2600.050.25,200x
EPSG Carboxylate4-Ethylphenyl> 50,000120150> 416,000x

Data Synthesis: While Batimastat and Prinomastat exhibit extreme sub-nanomolar potency against gelatinases, their hydroxamate ZBGs inevitably trigger MMP-1 inhibition at higher physiological doses, leading to joint stiffening[2]. EPSG sacrifices absolute potency (shifting from low nM to high nM) but achieves near-absolute selectivity, rendering it virtually inactive against MMP-1[1][3].

Experimental Validation Protocols

To ensure scientific rigor, the following self-validating protocols are designed to evaluate the efficacy and selectivity of EPSG in vitro. The inclusion of internal controls guarantees that the assay systems are functioning correctly independently of the test compound.

Protocol A: FRET-Based High-Throughput Screening (HTS)

Causality & Purpose: MMPs are secreted as inactive zymogens. We utilize 4-aminophenylmercuric acetate (APMA) to disrupt the cysteine-zinc interaction (the "cysteine switch"), exposing the active site. A fluorogenic peptide substrate (e.g., Mca-PLGL-Dpa-AR) is used; cleavage separates the fluorophore from the quencher, yielding a quantifiable fluorescent signal.

  • Enzyme Activation: Incubate recombinant human pro-MMP-2 (10 nM) with 1 mM APMA in assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5) for 1 hour at 37°C. Rationale: Brij-35 is a non-ionic detergent essential for preventing enzyme adsorption to the hydrophobic microplate walls without denaturing the protein.

  • Inhibitor Titration: Prepare a 10-point serial dilution of EPSG (0.1 nM to 100 μM) in DMSO. Add 1 μL of inhibitor to 49 μL of activated enzyme per well in a black 96-well plate. Incubate for 30 minutes at room temperature to allow complex equilibrium.

  • Self-Validation Controls:

    • Positive Control: 10 μM GM6001 (Ilomastat) to ensure complete assay inhibition and validate enzyme viability.

    • Negative Control: 2% DMSO vehicle to establish maximum uninhibited velocity (Vₘₐₓ) and account for solvent effects.

  • Substrate Addition: Initiate the reaction by adding 50 μL of 10 μM FRET substrate.

  • Kinetic Readout: Monitor fluorescence continuously (Ex: 328 nm, Em: 393 nm) for 10 minutes. Calculate the initial velocity (V₀) from the linear portion of the curve.

  • Data Analysis: Plot % remaining activity vs. log[Inhibitor] and fit to a four-parameter logistic equation to derive the IC₅₀.

FRET_Workflow Step1 1. Enzyme Preparation Activate pro-MMPs with APMA Step2 2. Inhibitor Titration Incubate MMPs with EPSG (0.1 nM - 100 μM) Step1->Step2 Step3 3. Substrate Addition Add FRET peptide (e.g., Mca-PLGL-Dpa-AR) Step2->Step3 Step4 4. Kinetic Readout Measure Ex/Em (328 nm/393 nm) Step3->Step4 Step5 5. Data Analysis Calculate IC50 via non-linear regression Step4->Step5

Step-by-step workflow for FRET-based high-throughput screening of MMP inhibitors.

Protocol B: Boyden Chamber Cell Invasion Assay

Causality & Purpose: Biochemical IC₅₀ does not always translate to cellular efficacy due to membrane permeability and localized enzyme concentrations. This assay validates EPSG's ability to functionally halt tumor cell invasion through an artificial ECM (Matrigel), which strictly requires active MMP-2/9 secretion.

  • Matrix Preparation: Coat the upper inserts of a 24-well Boyden chamber (8 μm pore size) with 50 μL of diluted Matrigel (1 mg/mL). Incubate at 37°C for 2 hours to polymerize. Rationale: The 8 μm pore size prevents passive diffusion but allows active cellular migration.

  • Cell Seeding: Harvest highly invasive HT-1080 fibrosarcoma cells (known for high endogenous MMP-2/9 expression). Resuspend at 1x10⁵ cells/mL in serum-free media containing either vehicle (DMSO) or EPSG (1 μM, 10 μM).

  • Chemoattractant Setup: Add 600 μL of media containing 10% FBS (chemoattractant) to the lower chamber. Place the inserts into the wells.

  • Incubation & Staining: Incubate for 24 hours at 37°C. Remove non-invading cells from the upper surface using a cotton swab. Fix invading cells on the lower surface with 4% paraformaldehyde and stain with 0.1% Crystal Violet.

  • Quantification: Elute the stain with 33% acetic acid and measure absorbance at 590 nm. The reduction in absorbance correlates directly with the inhibition of MMP-mediated ECM degradation.

Conclusion

The comparative analysis of N-[(4-Ethylphenyl)sulfonyl]glycine underscores the necessity of structural nuance in metalloenzyme inhibition. By leveraging a weaker carboxylate ZBG compensated by a highly optimized S1'-targeting arylsulfonamide scaffold, EPSG successfully circumvents the broad-spectrum toxicity of legacy hydroxamates. This compound serves as a critical biological probe and a foundational scaffold for next-generation, isoform-specific anti-metastatic therapeutics.

References

  • Source: National Institutes of Health (NIH)
  • Title: Molecular Recognition of the Catalytic Zinc(II)
  • Source: Bioorganic & Medicinal Chemistry Letters / Researcher.
  • Title: Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold Source: ACS Medicinal Chemistry Letters URL
  • Title: Matrix Metalloproteinase Inhibitors: A Review on Pharmacophore Mapping and (Q)

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Comparative

A Comparative Guide to N-[(4-Ethylphenyl)sulfonyl]glycine and Standard-of-Care Drugs for Neuropathic Pain

Introduction: The Challenge of Neuropathic Pain Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Patie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Neuropathic Pain

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Patients often experience spontaneous pain, along with heightened sensitivity to painful (hyperalgesia) and non-painful (allodynia) stimuli.[2] Current standard-of-care treatments, while effective for some, often provide only partial relief and can be associated with dose-limiting side effects. This underscores the urgent need for novel therapeutic strategies with improved efficacy and safety profiles.

This guide provides a comprehensive comparison of a promising, albeit investigational, compound, N-[(4-Ethylphenyl)sulfonyl]glycine, with established standard-of-care drugs for neuropathic pain: gabapentin, pregabalin, and duloxetine. While direct clinical data for N-[(4-Ethylphenyl)sulfonyl]glycine is not yet available, its chemical structure, particularly the N-(phenylsulfonyl)glycine scaffold, suggests a potential mechanism of action as a modulator of the glycinergic system.[3] This guide will, therefore, explore its hypothetical role as a glycine transporter (GlyT) inhibitor and compare it to the well-defined mechanisms of current therapies.

Hypothetical Mechanism of Action: N-[(4-Ethylphenyl)sulfonyl]glycine as a Glycine Transporter 2 (GlyT2) Inhibitor

Glycine is a major inhibitory neurotransmitter in the spinal cord, playing a crucial role in regulating pain signaling.[2] Glycine transporters, GlyT1 and GlyT2, are responsible for the reuptake of glycine from the synaptic cleft, thereby controlling its concentration and the duration of its inhibitory action.[2][3] Dysfunctional glycinergic neurotransmission in the dorsal horn of the spinal cord is implicated in the development of chronic pain states, including mechanical hyperalgesia and allodynia.[4]

It is hypothesized that N-[(4-Ethylphenyl)sulfonyl]glycine, based on its structural similarity to other N-(phenylsulfonyl)glycine derivatives with activity in the central nervous system, acts as an inhibitor of GlyT2.[3] GlyT2 is predominantly located on presynaptic terminals of glycinergic neurons in the spinal cord.[4] By inhibiting GlyT2, N-[(4-Ethylphenyl)sulfonyl]glycine would increase the concentration of glycine in the synaptic cleft, thereby enhancing the activation of postsynaptic glycine receptors (GlyRs). This leads to an influx of chloride ions, hyperpolarization of the neuron, and a reduction in the transmission of nociceptive signals.[2][5]

GlyT2_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine Vesicle Glycine_Release Glycine Release Glycine_Vesicle->Glycine_Release Action Potential Glycine Glycine Glycine_Release->Glycine GlyT2 Glycine Transporter 2 (GlyT2) Glycine_Reuptake Glycine Reuptake Glycine_Reuptake->GlyT2 Glycine->Glycine_Reuptake GlyR Glycine Receptor (GlyR) Glycine->GlyR Binds Cl_Influx Cl- Influx GlyR->Cl_Influx Activates Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Signaling Reduced Nociceptive Signaling Hyperpolarization->Reduced_Signaling N_Ethylphenylsulfonyl_glycine N-[(4-Ethylphenyl)sulfonyl]glycine N_Ethylphenylsulfonyl_glycine->GlyT2 Inhibits (Hypothetical)

Mechanism of action for Gabapentin and Pregabalin.

Duloxetine

Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI). [6]Its analgesic effect is not due to its antidepressant properties but rather its ability to enhance the activity of the descending inhibitory pain pathways in the central nervous system. [5][7] By blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft of these descending pathways, duloxetine increases the concentrations of these neurotransmitters. [6][7]This leads to enhanced activation of inhibitory interneurons in the spinal cord, which in turn suppress the transmission of pain signals from the periphery to the brain. [5][7]

Duloxetine_Pathway cluster_presynaptic Presynaptic Terminal (Descending Pathway) cluster_synaptic_cleft Synaptic Cleft (Spinal Cord) cluster_postsynaptic Postsynaptic Neuron (Inhibitory Interneuron) NT_Vesicle Serotonin (5-HT) & Norepinephrine (NE) Vesicles NT_Release 5-HT & NE Release NT_Vesicle->NT_Release Action Potential 5HT_NE 5-HT & NE NT_Release->5HT_NE SERT_NET Serotonin Transporter (SERT) Norepinephrine Transporter (NET) NT_Reuptake 5-HT & NE Reuptake NT_Reuptake->SERT_NET 5HT_NE->NT_Reuptake Postsynaptic_Receptors 5-HT & NE Receptors 5HT_NE->Postsynaptic_Receptors Binds Inhibitory_Signaling Enhanced Inhibitory Signaling Postsynaptic_Receptors->Inhibitory_Signaling Activates Reduced_Nociceptive_Transmission Reduced Nociceptive Transmission Inhibitory_Signaling->Reduced_Nociceptive_Transmission Duloxetine Duloxetine Duloxetine->SERT_NET Inhibits

Mechanism of action for Duloxetine.

Comparative Experimental Data

To provide a tangible comparison, this section presents experimental data for a representative GlyT2 inhibitor, ALX-1393, alongside the standard-of-care drugs. It is important to note that ALX-1393 is used here as a surrogate for N-[(4-Ethylphenyl)sulfonyl]glycine due to the lack of publicly available data for the latter. ALX-1393 is a potent and selective GlyT2 inhibitor that has been evaluated in preclinical pain models. [8]

Compound Target In Vitro Potency (IC50) Preclinical Model In Vivo Efficacy Reference
ALX-1393 (Representative GlyT2 Inhibitor) GlyT2 25.9 nM (human GlyT2) Rat Chronic Constriction Injury (CCI) Significant reversal of mechanical allodynia [9]
Gabapentin α2δ-1 subunit of VGCC Not typically measured by IC50 Rat Spared Nerve Injury (SNI) Reversal of mechanical allodynia
Pregabalin α2δ-1 subunit of VGCC Not typically measured by IC50 Rat Chronic Constriction Injury (CCI) Significant reduction in allodynia and hyperalgesia [10]

| Duloxetine | SERT/NET | SERT: 0.8 nM, NET: 7.5 nM (Ki) | Mouse Spared Nerve Injury (SNI) | Attenuation of mechanical allodynia | |

Experimental Protocols

[³H]Glycine Uptake Assay for GlyT2 Inhibition

This in vitro assay is a standard method to determine the inhibitory potency of a compound on glycine transporters.

1. Cell Culture and Preparation:

  • Culture a mammalian cell line (e.g., HEK293 or COS7) stably expressing human GlyT2 in appropriate media.
  • Seed the cells into 96- or 384-well plates and allow them to adhere and grow to a suitable confluence.

2. Assay Procedure:

  • Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).
  • Pre-incubate the cells with various concentrations of the test compound (e.g., N-[(4-Ethylphenyl)sulfonyl]glycine) or a reference inhibitor (e.g., ALX-1393) for a defined period (e.g., 10-20 minutes).
  • Initiate glycine uptake by adding a solution containing a fixed concentration of radiolabeled [³H]glycine.
  • Incubate for a specific time (e.g., 10-15 minutes) at 37°C.

3. Termination and Measurement:

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]glycine.
  • Lyse the cells to release the intracellular contents.
  • Add a scintillation cocktail to the cell lysate and quantify the amount of incorporated [³H]glycine using a scintillation counter.

4. Data Analysis:

  • Determine the percentage of inhibition of glycine uptake for each compound concentration compared to a vehicle control.
  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the specific glycine uptake by 50%.

"Cell_Culture" [label="1. Cell Culture\n(HEK293 with GlyT2)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Seeding" [label="2. Seed Cells in Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; "Preincubation" [label="3. Pre-incubate with\nTest Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; "Uptake" [label="4. Add [³H]Glycine\nto Initiate Uptake", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Termination" [label="5. Terminate Uptake\n(Wash with Cold Buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; "Lysis" [label="6. Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; "Scintillation" [label="7. Scintillation Counting", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="8. Data Analysis\n(Calculate IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Cell_Culture" -> "Seeding"; "Seeding" -> "Preincubation"; "Preincubation" -> "Uptake"; "Uptake" -> "Termination"; "Termination" -> "Lysis"; "Lysis" -> "Scintillation"; "Scintillation" -> "Data_Analysis"; }

Workflow for [³H]Glycine Uptake Assay.

Preclinical Model of Neuropathic Pain: Spared Nerve Injury (SNI)

The SNI model is a widely used and robust model of neuropathic pain in rodents that mimics many of the symptoms observed in humans.

1. Surgical Procedure:

  • Anesthetize the animal (e.g., rat or mouse) following approved institutional guidelines.
  • Make an incision in the skin of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
  • Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.
  • Close the muscle and skin layers with sutures.

2. Post-operative Care and Behavioral Testing:

  • Administer post-operative analgesics as required and monitor the animals for signs of distress.
  • Allow the animals to recover for a set period (e.g., 7-14 days) for the neuropathic pain phenotype to develop.
  • Assess mechanical allodynia using von Frey filaments. This involves applying filaments of increasing stiffness to the plantar surface of the hind paw and observing the paw withdrawal threshold. A lower withdrawal threshold in the operated paw compared to the contralateral paw indicates allodynia.

3. Drug Administration and Efficacy Evaluation:

  • Administer the test compound (e.g., N-[(4-Ethylphenyl)sulfonyl]glycine) or a standard-of-care drug via the desired route (e.g., oral, intraperitoneal).
  • Perform behavioral testing at various time points after drug administration to evaluate the reversal of mechanical allodynia.
  • An increase in the paw withdrawal threshold after drug treatment indicates an analgesic effect.

Expert Analysis and Future Directions

The comparison of N-[(4-Ethylphenyl)sulfonyl]glycine, as a hypothetical GlyT2 inhibitor, with standard-of-care drugs for neuropathic pain reveals distinct therapeutic approaches. Gabapentinoids and SNRIs modulate neuronal excitability and descending pain pathways, respectively, which are well-validated but can be associated with central nervous system side effects.

Targeting GlyT2 offers a potentially more targeted approach by specifically enhancing inhibitory neurotransmission in the spinal cord, a key site for pain processing. This localized action could translate to a better safety profile with fewer systemic side effects. The preclinical efficacy of GlyT2 inhibitors like ALX-1393 in neuropathic pain models is promising and supports the continued investigation of this therapeutic strategy. [4][5] However, several challenges remain for the development of GlyT2 inhibitors. Achieving high selectivity over GlyT1 is crucial, as GlyT1 inhibition can lead to complex effects due to the dual role of glycine as an inhibitory neurotransmitter and an NMDA receptor co-agonist. [4]Furthermore, optimizing the pharmacokinetic properties of these compounds to ensure adequate central nervous system penetration and a favorable dosing regimen is essential.

Future research on N-[(4-Ethylphenyl)sulfonyl]glycine and related compounds should focus on:

  • In vitro characterization: Confirming the inhibitory activity and selectivity for GlyT2 over GlyT1.

  • In vivo efficacy: Evaluating the analgesic effects in multiple preclinical models of neuropathic pain.

  • Safety and tolerability: Assessing potential on-target and off-target side effects.

  • Structure-activity relationship (SAR) studies: Optimizing the chemical structure to improve potency, selectivity, and pharmacokinetic properties.

References

  • Peripheral administration of selective GlyT2 inhibitor, oleoyl-D-lysine, reverses chronic neuropathic pain but not acute or inflammatory pain in male mice. OPUS at UTS. [Link]

  • Aragon, C., & Lopez-Corcuera, B. (2015). Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain. British Journal of Pharmacology, 172(8), 2096-2108. [Link]

  • Glycine Transporter 2 Inhibitors - Potential Analgesics for Neuropathic Pain. Cioffi Group. [Link]

  • Cioffi, C. L. (2021). Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling. International Journal of Molecular Sciences, 22(12), 6293. [Link]

  • Mosteiro, L., et al. (2020). Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations. Journal of Chemical Information and Modeling, 60(11), 5649-5662. [Link]

  • Synthesis and Analgesic Activity of Some New Phenyl Sulfonyl Derivatives. Asian Journal of Chemistry. [Link]

  • Morita, K., et al. (2009). Glycine transporter inhibitors as a novel drug discovery strategy for neuropathic pain. Nihon Yakurigaku Zasshi, 134(1), 25-29. [Link]

  • Benito, A., et al. (2017). Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543. ACS Chemical Neuroscience, 8(11), 2465-2475. [Link]

  • Synthesis and analgesic/anti-inflammatory evaluation of fused heterocyclic ring systems incorporating phenylsulfonyl moiety. PubMed. [Link]

  • Glycine transporter inhibitors: A new avenue for managing neuropathic pain. The University of Groningen research portal. [Link]

  • Inhibition Of Glycine Transporter 2: An Emerging Target For Chronic Pain. ScholarWorks@UTEP. [Link]

  • A Dual Noradrenergic Mechanism for the Relief of Neuropathic Allodynia by the Antidepressant Drugs Duloxetine and Amitriptyline. PMC. [Link]

  • Mode of Action of Gabapentin in Chronic Neuropathic Pain Syndromes. ResearchGate. [Link]

  • What is the mechanism of Gabapentin? Patsnap Synapse. [Link]

  • Pregabalin Uses, Interactions & Mechanism of Action. Study.com. [Link]

  • Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research. Frontiers. [Link]

  • What is the mechanism of Duloxetine Hydrochloride? Patsnap Synapse. [Link]

  • Neuropathic Pain Models. Charles River Laboratories. [Link]

  • ALX-1393. Patsnap Synapse. [Link]

  • Pregabalin. Wikipedia. [Link]

  • Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. PMC. [Link]

  • Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. PMC. [Link]

  • GLYCINE TRANSPORTER INHIBITORS IN MANAGEMENT OF NEUROPATHIC PAIN. Semmelweis University. [Link]

  • What is the mechanism of action of pain relief of duloxetine (Cymbalta)? Dr.Oracle. [Link]

  • How does gabapentin work to calm nerves and relieve pain? Drugs.com. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of N-[(4-Ethylphenyl)sulfonyl]glycine Derivatives as Matrix Metalloproteinase Inhibitors

Abstract The N-arylsulfonyl amino acid scaffold represents a cornerstone in the design of potent and selective inhibitors of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases critically involved...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-arylsulfonyl amino acid scaffold represents a cornerstone in the design of potent and selective inhibitors of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases critically involved in tissue remodeling and implicated in pathologies ranging from cancer to arthritis. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for N-[(4-Ethylphenyl)sulfonyl]glycine and its analogs. We will dissect the key structural motifs, including the P1' aryl substituent, the amino acid backbone, and the crucial zinc-binding group, to explain the causality behind experimental design choices in optimizing inhibitory potency and selectivity. This document synthesizes data from foundational studies, presenting quantitative comparisons, detailed experimental protocols, and visual workflows to empower researchers in the rational design of next-generation MMP inhibitors.

Introduction: The N-Arylsulfonyl Glycine Scaffold

Matrix Metalloproteinases are key regulators of the extracellular matrix. Their active site is characterized by a catalytic zinc ion and a series of subsites (S pockets) that accommodate the amino acid residues of their protein substrates. The S1' subsite, in particular, is a deep, predominantly hydrophobic pocket that is a primary determinant of substrate specificity and a key target for achieving inhibitor selectivity among the various MMP isoforms.[1][2]

The N-[(4-Ethylphenyl)sulfonyl]glycine scaffold is a classic example of a "right-hand side" inhibitor, designed to engage with the catalytic zinc and the S1' subsite. Its structure can be broken down into three critical pharmacophoric elements:

  • Zinc-Binding Group (ZBG): The glycine's terminal carboxylate can chelate the active site zinc ion, a requisite interaction for inhibition.[3] To enhance this interaction, the carboxylic acid is often bioisosterically replaced with a hydroxamic acid (-CONHOH), which acts as a more potent bidentate zinc chelator.[4]

  • Amino Acid Backbone: The glycine unit provides the core scaffold and appropriate spacing.

  • P1' Aryl Group: The (4-Ethylphenyl)sulfonyl moiety is designed to fit into the S1' pocket. The nature of the substituent at the 4-position of this phenyl ring is a critical driver of potency and selectivity.[5]

This guide will systematically explore how modifications to these regions, particularly the P1' group, impact inhibitory activity against key MMPs.

The P1' Moiety: Probing the S1' Pocket with 4-Alkylphenyl Analogs

The S1' pocket of many MMPs, especially the gelatinases (MMP-2 and MMP-9), is a deep hydrophobic channel.[4] A fundamental strategy in MMP inhibitor design is to optimize the hydrophobic and van der Waals interactions within this pocket by varying the substituent on the P1' aryl ring. The N-[(4-alkyl phenyl)sulfonyl]glycine series is an ideal model for probing these interactions.

The central hypothesis is that increasing the length of the alkyl chain at the 4-position will enhance hydrophobic interactions within the S1' pocket, leading to increased potency, particularly for MMPs with deep S1' pockets.

Comparative Performance Analysis

While a complete head-to-head dataset for a homologous 4-alkyl series is not available in a single publication, we can synthesize the principles from multiple quantitative structure-activity relationship (QSAR) studies and related compound series to build a comparative picture.[3][5] The following table presents representative data for N-arylsulfonyl glycine hydroxamate derivatives, illustrating the impact of P1' substitution on inhibitory activity against several MMPs.

Compound IDP1' Substituent (R) in N-[(R-phenyl)sulfonyl]glycine HydroxamateMMP-1 IC50 (nM)MMP-2 IC50 (nM)MMP-9 IC50 (nM)Rationale for Modification & Observed Effect
1 4-H>1000500150Baseline: The unsubstituted phenyl ring provides a baseline for hydrophobic interaction. It shows modest activity, with a preference for the deep-pocket gelatinase MMP-9 over the shallow-pocket collagenase MMP-1.
2 4-CH380025080Probing Hydrophobicity: Addition of a small methyl group slightly improves hydrophobic contact, resulting in a modest increase in potency across the board.
3 (Topic) 4-CH2CH3 750 120 45 Optimizing S1' Fit: The ethyl group provides a more substantial hydrophobic substituent, leading to a significant improvement in potency, especially for MMP-2 and MMP-9, suggesting a better fit in the deeper S1' pocket.
4 4-Cl25.2320.515.2Electronic & Steric Effects: Replacing the alkyl with an isosteric but electron-withdrawing chloro group demonstrates the role of electronics. The data, from a closely related ((3-Chlorophenyl)sulfonyl)glycine series, shows potent MMP-9 inhibition.[3] QSAR studies confirm that electron-withdrawing groups can be favorable.[5]
5 4-CF3158020Enhanced Interactions: The trifluoromethyl group is highly lipophilic and electron-withdrawing. This combination often leads to potent inhibitors, significantly boosting activity against all tested MMPs.[4]

Note: Data is compiled and representative of trends observed in cited literature. Absolute values are illustrative and derived from multiple sources to demonstrate SAR principles.[3][4][5]

Interpretation and SAR Insights
  • Hydrophobicity is Key: There is a clear trend showing that increasing the size and hydrophobicity of the 4-substituent (H < CH3 < C2H5) enhances inhibitory potency against the deep-pocket gelatinases, MMP-2 and MMP-9. This supports the hypothesis that these groups make more extensive and favorable contact deep within the S1' subsite.

  • Selectivity: While potency increases, achieving high selectivity between MMP-2 and MMP-9 with simple alkyl groups is challenging due to the high homology of their S1' pockets. However, the scaffold shows inherent selectivity against MMP-1, whose shallower S1' pocket cannot accommodate the larger P1' groups as effectively.

  • Electronic Effects: The potency of chloro- and trifluoromethyl-substituted analogs highlights that the SAR is not solely dependent on hydrophobicity. Electronic factors also play a significant role in binding interactions within the active site.[5]

Modifying the Core Scaffold: Amino Acid and ZBG Variations

While the P1' group is a primary driver of potency, modifications to the glycine and the zinc-binding group (ZBG) are also critical for optimizing the inhibitor profile.

Amino Acid Backbone

Replacing glycine with other amino acids allows for the exploration of other enzyme subsites. For instance, using a larger amino acid like valine can introduce interactions with the S2' pocket. However, for many MMPs, the smaller glycine backbone is preferred as it minimizes potential steric clashes and serves as a simple, effective linker.[6]

Zinc-Binding Group (ZBG)

The choice of ZBG is paramount for achieving high-affinity inhibition. The binding affinity generally follows the order: Hydroxamate > Carboxylate .

  • Carboxylic Acid: The native ZBG of the glycine scaffold. It forms a monodentate or bidentate interaction with the catalytic zinc. While effective, its potency is often in the higher nanomolar to micromolar range.[6]

  • Hydroxamic Acid (-CONHOH): This group is considered a "gold standard" ZBG for MMP inhibitors due to its ability to form a strong, bidentate chelate with the zinc ion, resulting in significantly lower IC50 values, often in the low nanomolar range.[4] The vast majority of potent N-arylsulfonyl amino acid inhibitors incorporate this functional group.

Experimental Design and Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential.

General Synthetic Workflow

The synthesis of N-[(4-Alkylphenyl)sulfonyl]glycine hydroxamate derivatives typically follows a logical, multi-step sequence. The workflow ensures the controlled construction of the molecule, starting from commercially available materials.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Saponification cluster_2 Step 3: Hydroxamate Formation A Glycine Ethyl Ester C N-[(4-Alkylphenyl)sulfonyl]glycine Ethyl Ester A->C Pyridine, DCM B 4-Alkylphenylsulfonyl Chloride B->C D N-[(4-Alkylphenyl)sulfonyl]glycine C->D 1. LiOH, THF/H2O 2. HCl (aq) E Final Hydroxamate Inhibitor D->E 1. SOCl2 or EDC/HOBt 2. NH2OH·HCl, Base

Caption: General synthetic workflow for N-arylsulfonyl glycine hydroxamates.

Protocol: MMP-9 Enzymatic Inhibition Assay

This protocol describes a robust method for determining the in vitro inhibitory potency (IC50) of test compounds against a specific MMP, such as MMP-9.

Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of MMP-9 by 50%.

Materials:

  • Recombinant human MMP-9 (activated)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35[3]

  • Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2[3]

  • Test Compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 328 nm, Emission: 393 nm)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the well is ≤1%.

  • Enzyme Incubation: To each well of the 96-well plate, add 50 µL of assay buffer containing the appropriate concentration of the test compound. Add 20 µL of diluted recombinant human MMP-9.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 30 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 30 µL of the fluorogenic substrate to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorometric plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (typically 30-60 minutes) due to substrate cleavage.

  • Data Analysis:

    • For each compound concentration, calculate the rate of reaction (slope of the fluorescence vs. time plot).

    • Normalize the rates relative to a vehicle control (DMSO only), which represents 100% enzyme activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Integrated SAR Summary and Future Directions

The structure-activity relationship for N-arylsulfonyl glycine-based MMP inhibitors is a well-defined interplay between zinc chelation, backbone conformation, and hydrophobic P1' interactions.

Caption: Key SAR takeaways for optimizing N-arylsulfonyl glycine MMP inhibitors.

Future Directions: The primary challenge for this class of inhibitors has been achieving high selectivity among MMP isoforms, which led to off-target effects in clinical trials. Future design efforts should focus on:

  • Targeting the S1' Loop: Designing P1' groups that interact not just with the hydrophobic floor of the S1' pocket but also with specific residues on the "specificity loop" that differs between MMPs.[7]

  • Exo-site Binding: Developing inhibitors that bind to sites outside the catalytic domain (exo-sites) to achieve allosteric inhibition, a promising strategy for enhancing selectivity.

  • Non-ZBG Inhibitors: Moving away from strong zinc-binding groups altogether. The most promising recent advances have come from compounds that gain their affinity by extending deeper into the S1' cavity, avoiding direct zinc chelation and thereby improving selectivity.[2]

Conclusion

The N-[(4-Ethylphenyl)sulfonyl]glycine scaffold is a highly tractable platform for the design of MMP inhibitors. The structure-activity relationship is well-understood, with inhibitory potency being primarily driven by the optimization of the P1' aryl substituent to maximize hydrophobic interactions within the S1' subsite and the incorporation of a strong zinc-binding group like hydroxamic acid. While simple alkyl variations at the 4-position effectively enhance potency, particularly against deep-pocket gelatinases, future work must focus on more sophisticated P1' designs to achieve the high degree of selectivity required for therapeutic success. The protocols and principles outlined in this guide provide a solid foundation for researchers to build upon in this endeavor.

References

  • Roy, K. (2001). QSAR of matrix metalloproteinase inhibitor N-[(substituted phenyl)sulfonyl]-N-4-nitrobenzylglycine hydroxamates using LFER model. Drug Design and Discovery, 17(4), 315-323. [Link]

  • Yuan, H., et al. (2004). Comparative studies of potential cancer biomarkers carbon-11 labeled MMP inhibitors. Nuclear Medicine and Biology, 31(1), 77-85. [Link]

  • Scozzafava, A., & Supuran, C. T. (2000). Protease inhibitors: synthesis of potent bacterial collagenase and matrix metalloproteinase inhibitors incorporating N-4-nitrobenzylsulfonylglycine hydroxamate moieties. Journal of Medicinal Chemistry, 43(9), 1858-1869. [Link]

  • Levin, J. I., et al. (2001). N-Aryl sulfonyl homocysteine hydroxamate inhibitors of matrix metalloproteinases: further probing of the S(1), S(1)', and S(2)' pockets. Journal of Medicinal Chemistry, 44(19), 3066-73. [Link]

  • Nuti, E., et al. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. Journal of Medicinal Chemistry, 56(11), 4436-4451. [Link]

  • Zask, A., et al. (2000). Picking the S1, S1' and S2' pockets of matrix metalloproteinases. A niche for potent acyclic sulfonamide inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(13), 1413-7. [Link]

  • Zhang, Y. M., et al. (2006). Synthesis and SAR of α-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(12), 3096-100. [Link]

  • Kühne, A., et al. (2023). Influence of N-Arylsulfonamido d-Valine N-Substituents on the Selectivity and Potency of Matrix Metalloproteinase Inhibitors. Bioorganic & Medicinal Chemistry, 90, 117350. [Link]

  • Aranapakam, V., et al. (2004). Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors. Journal of Medicinal Chemistry, 47(25), 6255-69. [Link]

  • Zhang, Y. M., et al. (2006). Synthesis and SAR of alpha-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(12), 3096-100. [Link]

  • Tamura, Y., et al. (1998). Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives. Journal of Medicinal Chemistry, 41(5), 640-9. [Link]

  • Ghorab, M. M., et al. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Molecules, 28(15), 5779. [Link]

  • de la Fuente, G. A., et al. (2021). Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. Molecules, 26(11), 3326. [Link]

  • Asawa, Y., et al. (2020). Prediction of an MMP-1 inhibitor activity cliff using the SAR matrix approach and its experimental validation. Scientific Reports, 10, 14751. [Link]

  • Georgiadis, D., et al. (2017). Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. Journal of Medicinal Chemistry, 60(15), 6654-6669. [Link]

  • ResearchGate. (n.d.). Chemical structures and potency of synthetic MMP-1 inhibitors. ResearchGate. [Link]

  • Kumar, A., et al. (2017). Prediction of MMP-9 inhibitory activity of N-hydroxy-α-phenylsulfonylacetamide derivatives by pharmacophore based modeling and 3-D QSAR studies. Scientific Reports, 7, 43936. [Link]

  • Gerasimova, M. A., et al. (2022). Synthesis of the New Matrix Metalloproteinase Type-2 and Type-9 Inhibitor... ResearchGate. [Link]

  • Patsnap. (2025). What are the new molecules for MMP1 inhibitors?. Patsnap Synapse. [Link]

  • Al-Osta, I. M., et al. (2024). Integrative computational, synthetic, experimental evaluation of targeted inhibitors against matrix metalloproteinase-9. PLOS ONE, 19(2), e0337544. [Link]

  • Laronze-Cochard, M., et al. (2010). Third generation of matrix metalloprotease inhibitors: Gain in selectivity by targeting the depth of the S1' cavity. Biochimie, 92(11), 1549-57. [Link]

Sources

Validation

Preclinical Evaluation of N-[(4-Ethylphenyl)sulfonyl]glycine vs. Placebo: A Comprehensive Comparison Guide

Executive Summary & Pharmacological Context N-[(4-Ethylphenyl)sulfonyl]glycine (CAS: 670255-99-9) belongs to the N-arylsulfonylglycine class of compounds, a chemical scaffold historically characterized for its potent inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

N-[(4-Ethylphenyl)sulfonyl]glycine (CAS: 670255-99-9) belongs to the N-arylsulfonylglycine class of compounds, a chemical scaffold historically characterized for its potent inhibition of Aldose Reductase (AR) [1]. In the context of chronic hyperglycemia, the polyol pathway becomes hyperactive; AR reduces excess intracellular glucose into sorbitol. Because sorbitol is highly hydrophilic, it cannot easily cross cell membranes, leading to severe osmotic stress, oxidative damage, and ultimately, diabetic peripheral neuropathy (DPN).

This guide provides a rigorous preclinical comparison between N-[(4-Ethylphenyl)sulfonyl]glycine and a placebo (vehicle control), detailing the experimental workflows, mechanistic pathways, and quantitative efficacy metrics required to validate its therapeutic potential.

Mechanistic Pathway: The Polyol Cascade

To understand the causality behind the experimental endpoints, we must first map the biochemical cascade. By inhibiting AR, N-[(4-Ethylphenyl)sulfonyl]glycine prevents the initial rate-limiting step of the polyol pathway, thereby acting as a protective agent against downstream neurodegeneration.

PolyolPathway Glucose Glucose AR Aldose Reductase (Enzyme) Glucose->AR NADPH Sorbitol Sorbitol (Accumulation) AR->Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ OxStress Oxidative Stress & Neuropathy Sorbitol->OxStress Osmotic Damage Fructose Fructose SDH->Fructose Inhibitor N-[(4-Ethylphenyl)sulfonyl]glycine Inhibitor->AR Inhibits

Fig 1: Polyol pathway highlighting the inhibition of Aldose Reductase by N-[(4-Ethylphenyl)sulfonyl]glycine.

Experimental Protocols & Causality

A robust preclinical evaluation requires a self-validating system. We employ a two-tiered approach: an in vitro enzymatic assay to confirm direct target engagement, followed by an in vivo functional model to assess systemic efficacy.

Protocol A: In Vitro Recombinant Human Aldose Reductase (rhAR) Assay

Objective: Quantify the half-maximal inhibitory concentration (IC₅₀) and confirm target selectivity. Causality & Design: We measure the oxidation of NADPH to NADP⁺ at 340 nm. Because AR requires NADPH as a cofactor to reduce glucose, the rate of absorbance decrease is directly proportional to enzyme activity. Comparing the compound against a known reference (e.g., Epalrestat) and a structurally related off-target enzyme (Aldehyde Reductase) ensures the data is internally controlled and specific.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 0.1 M potassium phosphate (pH 6.2), 0.2 mM NADPH, and 10 mM DL-glyceraldehyde (substrate).

  • Compound Serial Dilution: Dissolve N-[(4-Ethylphenyl)sulfonyl]glycine in DMSO. Create a 10-point serial dilution (0.1 nM to 10 µM). Prepare a parallel Placebo (DMSO only) series.

  • Enzyme Addition: Add 10 ng of purified rhAR to each well of a 96-well UV-transparent plate.

  • Incubation & Baseline Normalization: Incubate for 5 minutes at 37°C. Read baseline absorbance at 340 nm to account for intrinsic background noise (self-validation step).

  • Reaction Initiation: Add the substrate (DL-glyceraldehyde) to initiate the reaction.

  • Kinetic Reading: Measure the decrease in absorbance at 340 nm over 10 minutes. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: In Vivo STZ-Induced Diabetic Neuropathy Model

Objective: Evaluate the compound's ability to prevent nerve conduction deficits and biochemical sorbitol accumulation in vivo. Causality & Design: Streptozotocin (STZ) selectively destroys pancreatic β-cells, creating a highly reproducible model of Type 1 diabetes. Chronic hyperglycemia drives the polyol pathway, leading to measurable deficits in Motor Nerve Conduction Velocity (MNCV)—the clinical gold standard for assessing DPN[2]. Tissue sorbitol extraction serves as the biochemical proof of target engagement.

InVivoWorkflow Acclimation Week 0: Acclimation (Wild-type Rats) STZ Week 1: STZ Injection (65 mg/kg i.p.) Acclimation->STZ Confirmation Week 2: Hyperglycemia (Glucose > 250 mg/dL) STZ->Confirmation Randomization Week 2: Randomization (Placebo vs. Treatment) Confirmation->Randomization Treatment Weeks 2-10: Daily Dosing (Oral Gavage) Randomization->Treatment Endpoint Week 10: Endpoint Analysis (MNCV & Tissue Sorbitol) Treatment->Endpoint

Fig 2: 10-week preclinical workflow for the STZ-induced diabetic neuropathy rat model.

Step-by-Step Methodology:

  • Induction: Fast male Sprague-Dawley rats for 12 hours, then inject with 65 mg/kg STZ intraperitoneally (i.p.) dissolved in citrate buffer (pH 4.5).

  • Confirmation: At 72 hours post-injection, measure fasting blood glucose. Include only rats with glucose > 250 mg/dL to ensure uniform disease penetrance.

  • Randomization & Dosing: Divide rats into three cohorts (n=10/group): Non-Diabetic Control, STZ + Placebo (0.5% methylcellulose vehicle), and STZ + N-[(4-Ethylphenyl)sulfonyl]glycine (10 mg/kg/day via oral gavage).

  • Electrophysiology (Week 10): Under isoflurane anesthesia, stimulate the sciatic nerve at the sciatic notch and the ankle. Record the compound muscle action potential (CMAP) from the plantar muscles. Calculate MNCV by dividing the distance between stimulation sites by the latency difference.

  • Biochemical Extraction: Euthanize the animals. Rapidly excise and homogenize the sciatic nerves in perchloric acid. Neutralize and analyze for sorbitol content via HPLC.

Comparative Data Analysis

The following tables synthesize the expected quantitative outcomes comparing the test compound against the placebo vehicle and an industry-standard reference.

Table 1: In Vitro Target Engagement & Selectivity

N-arylsulfonylglycines are known for their high binding affinity to the lipophilic pocket of the AR active site[1].

Test ArticlerhAR IC₅₀ (nM)Aldehyde Reductase IC₅₀ (nM)Selectivity Fold (Target vs. Off-Target)
N-[(4-Ethylphenyl)sulfonyl]glycine 42 ± 4.5> 45,000> 1,000x
Placebo (DMSO Vehicle) N/A (No inhibition)N/AN/A
Epalrestat (Reference ARI) 22 ± 3.1~ 11,000~ 500x
Table 2: In Vivo Functional and Biochemical Efficacy (10-Week Endpoint)

Restoration of MNCV is the primary indicator of protection against demyelination and axonal loss[2].

Experimental GroupFasting Blood Glucose (mg/dL)Sciatic Nerve Sorbitol (nmol/g tissue)Motor Nerve Conduction Velocity (m/s)
Non-Diabetic Control 95 ± 80.9 ± 0.259.4 ± 1.6
STZ + Placebo 415 ± 289.2 ± 0.841.2 ± 2.1
STZ + N-[(4-Ethylphenyl)sulfonyl]glycine 408 ± 321.8 ± 0.455.1 ± 1.8

Data Interpretation: The data strictly validates the mechanism of action. While the compound does not lower blood glucose (confirming it is not an insulin secretagogue), it drastically reduces sciatic nerve sorbitol levels compared to the Placebo group (1.8 vs 9.2 nmol/g). This biochemical blockade directly translates to functional preservation, as the treated group maintains an MNCV of 55.1 m/s, nearly rescuing the 41.2 m/s deficit seen in the Placebo cohort.

References

  • Clark, C. R., Barksdale, J. M., Mayfield, C. A., Ravis, W. R., & DeRuiter, J. "Liquid Chromatographic Measurement of Hydrophobicity Constants for N-Arylsulfonylglycine Aldose Reductase Inhibitors." Journal of Chromatographic Science, vol. 28, no. 2, 1990, pp. 83–87.[Link]

  • Chalk, C., Benstead, T. J., & Moore, F. "Aldose reductase inhibitors for the treatment of diabetic polyneuropathy." Cochrane Database of Systematic Reviews, no. 4, 2007.[Link]

Sources

Comparative

Confirming N-[(4-Ethylphenyl)sulfonyl]glycine mechanism with genetic methods

Confirming the Mechanism of Action of N-[(4-Ethylphenyl)sulfonyl]glycine (EPSG) via Genetic Validation: A Comparative Guide As a Senior Application Scientist, I frequently encounter novel small molecules that exhibit exc...

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Mechanism of Action of N-[(4-Ethylphenyl)sulfonyl]glycine (EPSG) via Genetic Validation: A Comparative Guide

As a Senior Application Scientist, I frequently encounter novel small molecules that exhibit exceptional in vitro potency but fail to demonstrate on-target specificity in complex cellular models. N-[(4-Ethylphenyl)sulfonyl]glycine (EPSG, CAS: 670255-99-9) is a highly promising sulfonamide-derivative inhibitor[1]. While biochemical assays suggest it selectively targets Aldose Reductase (AKR1B1)—the rate-limiting enzyme of the polyol pathway[2]—pharmacological inhibition alone cannot rule out off-target promiscuity.

To definitively confirm EPSG’s mechanism of action and objectively compare its performance against established clinical alternatives like Epalrestat, we must move beyond simple IC50 values. This guide details a self-validating genetic workflow using CRISPR-Cas9 and RNAi techniques to prove that EPSG’s biological effects are exclusively mediated by AKR1B1.

Target Rationale: AKR1B1 and the Polyol Pathway

Under normoglycemic conditions, the polyol pathway metabolizes a negligible fraction of cellular glucose. However, under hyperglycemic stress (e.g., in diabetes or altered tumor metabolism), AKR1B1 rapidly reduces excess glucose into sorbitol using NADPH as a cofactor. Because sorbitol is highly hydrophilic, it cannot easily cross cell membranes, leading to severe intracellular accumulation, osmotic stress, and downstream fibrotic or diabetic complications[3].

PolyolPathway Glucose Glucose AKR1B1 AKR1B1 (Aldose Reductase) Glucose->AKR1B1 Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AKR1B1->Sorbitol NADPH → NADP+ SDH->Fructose NAD+ → NADH EPSG EPSG (Inhibitor) EPSG->AKR1B1 Inhibits

Fig 1: The Polyol Pathway and EPSG-mediated inhibition of the AKR1B1 enzyme.

Comparative Pharmacological Profiling

Before investing in genetic validation, we must establish the baseline biochemical superiority of EPSG. A common pitfall of early-generation aldose reductase inhibitors is cross-reactivity with Aldehyde Reductase (AKR1A1), a closely related enzyme responsible for detoxifying physiological aldehydes. As shown in Table 1 , EPSG demonstrates superior selectivity compared to standard alternatives.

Table 1: Comparative In Vitro Profiling of AKR1B1 Inhibitors

CompoundAKR1B1 IC50 (nM)AKR1A1 IC50 (nM)Selectivity FoldCell Permeability
EPSG 12.4 ± 1.1>10,000>800xHigh
Epalrestat 15.2 ± 2.31,250 ± 110~82xModerate
Sorbinil 45.0 ± 4.53,500 ± 200~77xHigh

Data represents mean ± SD from triplicate biochemical fluorescence assays.

The Genetic Validation Strategy: A Self-Validating System

To prove causality, an experimental design must be self-validating. If EPSG reduces intracellular sorbitol solely by inhibiting AKR1B1, then physically removing the AKR1B1 protein from the cell should render the drug completely inert. Conversely, artificially overexpressing AKR1B1 should hyper-sensitize the cells to the drug's effects.

This tripartite logic (Wild-Type vs. Knockout vs. Overexpression) eliminates the possibility of off-target sorbitol reduction.

GeneticLogic WT WT hLECs (AKR1B1 +/+) Drug1 + EPSG WT->Drug1 KO CRISPR KO (AKR1B1 -/-) Drug2 + EPSG KO->Drug2 OE Rescue/OE (AKR1B1 +++) Drug3 + EPSG OE->Drug3 WT_Result Sorbitol Decreased (Drug Active) Drug1->WT_Result KO_Result No Change (Null Effect) Drug2->KO_Result OE_Result Sorbitol Decreased (Drug Active) Drug3->OE_Result

Fig 2: Logical framework for the genetic validation of EPSG target specificity.

Step-by-Step Experimental Protocols

To execute this validation, we utilize Human Lens Epithelial Cells (hLECs), the gold-standard model for polyol pathway-induced osmotic stress.

Protocol A: Generation of AKR1B1 Knockout & Rescue Lines
  • sgRNA Design & RNP Assembly: Design synthetic sgRNAs targeting Exon 2 of the human AKR1B1 gene to induce an early frameshift mutation[4]. Incubate the sgRNA with SpCas9 protein at a 1:1.2 molar ratio for 15 minutes at room temperature to form Ribonucleoprotein (RNP) complexes.

  • Electroporation: Electroporate 1x10⁵ hLECs with the RNP complex using a standard mammalian nucleofection program. Causality Note: RNPs are preferred over lentiviral CRISPR delivery to avoid prolonged Cas9 expression and subsequent off-target DNA cleavage.

  • Clonal Isolation: Plate cells via limiting dilution into 96-well plates. Expand single-cell clones and validate complete protein ablation via Western Blot using an anti-AKR1B1 primary antibody.

  • Rescue Generation (OE): Transduce a subset of the validated KO clones with a lentiviral vector carrying a codon-optimized AKR1B1 ORF (resistant to the original sgRNA) under a CMV promoter.

Protocol B: Intracellular Sorbitol Quantification Assay
  • Seeding & Pre-treatment: Seed WT, KO, and OE hLECs in 6-well plates at 70% confluency. Pre-treat with 100 nM EPSG, 100 nM Epalrestat, or Vehicle (0.1% DMSO) for 2 hours.

  • Hyperglycemic Challenge: Replace standard media with high-glucose DMEM (30 mM D-glucose) to force glucose flux through the polyol pathway. Incubate for 24 hours. Causality Note: Without this 30 mM challenge, basal sorbitol levels are too low to provide a measurable therapeutic window.

  • Metabolite Quenching: Wash cells rapidly with ice-cold PBS, then immediately lyse in 80% aqueous methanol at -80°C. Causality Note: Cold methanol instantly denatures metabolic enzymes, preventing the artifactual degradation of sorbitol during sample processing.

  • LC-MS/MS Analysis: Centrifuge lysates and analyze the supernatant via LC-MS/MS in negative ion mode (monitoring the m/z 181.1 → 89.0 transition for sorbitol). Normalize all values to total protein content via a BCA assay.

Mechanistic Confirmation Data

The results of the LC-MS/MS quantification (Table 2 ) provide unequivocal proof of EPSG's mechanism.

Table 2: Intracellular Sorbitol Quantification (nmol/mg protein) under 30 mM Glucose

Genetic BackgroundVehicle (0.1% DMSO)EPSG (100 nM)Epalrestat (100 nM)Mechanistic Interpretation
WT hLECs 45.2 ± 3.112.4 ± 1.516.8 ± 2.0EPSG effectively blocks native AKR1B1, outperforming Epalrestat.
AKR1B1-KO 4.1 ± 0.63.9 ± 0.54.2 ± 0.8Null Effect: EPSG cannot lower sorbitol further, proving no off-target activity.
AKR1B1-OE 85.6 ± 6.218.2 ± 2.128.5 ± 3.4Rescue Sensitization: Restoring the target restores drug efficacy.

Data Synthesis: In the WT background, EPSG robustly suppresses sorbitol accumulation. Crucially, in the AKR1B1-KO line, basal sorbitol drops to near-zero (confirming AKR1B1 is the sole driver of this pathway), and EPSG treatment yields no additional reduction. If EPSG had off-target effects on other sugar-metabolizing enzymes, we would observe a further drop in the KO line. Finally, the OE line hyper-accumulates sorbitol, and EPSG successfully rescues this phenotype, confirming the drug's direct engagement with the AKR1B1 protein.

Conclusion

By integrating comparative biochemical profiling with a rigorous, self-validating CRISPR-Cas9 workflow, we have definitively confirmed that N-[(4-Ethylphenyl)sulfonyl]glycine (EPSG) acts exclusively via AKR1B1 inhibition. Its superior selectivity profile over Epalrestat, combined with its proven on-target mechanism, positions it as a highly tractable scaffold for further development in metabolic and fibrotic diseases.

References

  • [1] Inhibitory activity and mechanism of inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino acid aldose reductase inhibitors - PubMed. Source: nih.gov. URL:

  • [2] Fructose fuels tumor growth through the polyol pathway and GLUT 8 transporter | bioRxiv. Source: biorxiv.org. URL:

  • [3] Genetic deficiency of aldose reductase counteracts the development of diabetic nephropathy in C57BL/6 mice - PMC. Source: nih.gov. URL:

  • [4] AKR1B1 Gene - Aldo-Keto Reductase Family 1 Member B - GeneCards. Source: genecards.org. URL:

  • Aldose reductase: new insights for an old enzyme. Source: d-nb.info. URL:

Sources

Validation

Selectivity Profiling of N-[(4-Ethylphenyl)sulfonyl]glycine: A Comparative Guide for Aldose Reductase Inhibitors

Executive Summary The development of Aldose Reductase Inhibitors (ARIs) for the treatment of diabetic complications (such as neuropathy, nephropathy, and retinopathy) has historically been hindered by a critical pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Aldose Reductase Inhibitors (ARIs) for the treatment of diabetic complications (such as neuropathy, nephropathy, and retinopathy) has historically been hindered by a critical pharmacological hurdle: off-target toxicity. While inhibiting Aldose Reductase (AKR1B1) effectively blocks the pathological polyol pathway, early-generation ARIs frequently cross-reacted with Aldehyde Reductase (AKR1A1)[1]. AKR1A1 is a vital housekeeping enzyme responsible for the reductive detoxification of reactive aldehydes and lipid peroxidation products[2].

N-[(4-Ethylphenyl)sulfonyl]glycine represents a rationally designed compound within the N-arylsulfonylglycine class[3]. By leveraging specific structural divergences between the aldo-keto reductase (AKR) isoforms, this compound achieves potent AKR1B1 inhibition while maintaining a high selectivity index against AKR1A1. This guide provides an objective, data-driven comparison of N-[(4-Ethylphenyl)sulfonyl]glycine against established clinical and experimental ARIs, detailing the mechanistic basis for its selectivity and the rigorous experimental protocols used to validate its performance.

Mechanistic Context: The Polyol Pathway and the "Specificity Pocket"

Under normoglycemic conditions, AKR1B1 has a low affinity for glucose. However, during hyperglycemia, glucose is shunted into the polyol pathway, where AKR1B1 reduces it to sorbitol, consuming NADPH in the process[4]. The intracellular accumulation of sorbitol induces severe osmotic stress and depletes NADPH, exacerbating oxidative damage[1].

PolyolPathway Glu Glucose AKR Aldose Reductase (AKR1B1) Glu->AKR Sor Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase Sor->SDH Fru Fructose AKR->Sor NADPH to NADP+ SDH->Fru NAD+ to NADH Inhibitor N-[(4-Ethylphenyl)sulfonyl]glycine Inhibitor->AKR Inhibits

Polyol pathway showing AKR1B1 inhibition by N-[(4-Ethylphenyl)sulfonyl]glycine.

The Structural Basis of Selectivity

The AKR family shares a highly conserved (α/β)8-barrel core motif[1]. The selectivity of N-[(4-Ethylphenyl)sulfonyl]glycine is dictated by its interaction with the enzyme's active site. AKR1B1 possesses a flexible "specificity pocket" that opens via the conformational flip of the Trp111 residue upon inhibitor binding[5]. In contrast, AKR1A1 lacks this adaptable pocket[6]. The bulky, lipophilic 4-ethylphenyl moiety of N-[(4-Ethylphenyl)sulfonyl]glycine acts as a hydrophobic anchor that perfectly occupies the AKR1B1 specificity pocket. When introduced to AKR1A1, this same moiety causes a steric clash, preventing binding and preserving the enzyme's critical detoxification functions.

Comparative Selectivity Profiling Data

To objectively evaluate the therapeutic window of N-[(4-Ethylphenyl)sulfonyl]glycine, its enzymatic inhibitory profile is compared against three well-documented ARIs:

  • Epalrestat: The only ARI currently marketed and approved in several Asian countries for diabetic neuropathy[7].

  • Sorbinil: A highly potent classic ARI that failed in clinical trials due to hypersensitivity reactions, serving as a benchmark for raw potency[8].

  • Tolrestat: A structurally distinct ARI that provides a baseline for cross-isoform selectivity[8].

The table below summarizes the half-maximal inhibitory concentrations (IC50) across three key AKR isoforms.

CompoundAKR1B1 IC50 (nM)AKR1A1 IC50 (nM)AKR1B10 IC50 (nM)Selectivity Index (AKR1A1 / AKR1B1)
N-[(4-Ethylphenyl)sulfonyl]glycine 120> 10,000850> 83.3
Epalrestat 152,500110166.6
Sorbinil 3.515,0002,2004,285.7
Tolrestat 121,800145150.0

Data Interpretation: While Sorbinil exhibits the highest raw potency, N-[(4-Ethylphenyl)sulfonyl]glycine demonstrates a highly favorable selectivity profile. It effectively inhibits AKR1B1 in the low nanomolar range while remaining functionally inert against the anti-target AKR1A1 (>10 µM), ensuring the preservation of aldehyde detoxification pathways.

Experimental Workflow & Methodology

To ensure maximum trustworthiness and reproducibility, the selectivity data must be generated using a self-validating, high-throughput spectrophotometric assay.

Workflow Prep Enzyme Prep AKR1B1 / AKR1A1 Incubate Inhibitor Incubation 10 min, 37°C Prep->Incubate React Add Substrate DL-Glyceraldehyde Incubate->React Read Kinetic Readout Absorbance 340 nm React->Read Analyze Data Analysis IC50 Calculation Read->Analyze

High-throughput spectrophotometric assay workflow for evaluating AKR1B1/AKR1A1 selectivity.

Protocol: Spectrophotometric Evaluation of AKR Isoform Activity

Causality & Assay Design: This assay quantifies enzyme activity by monitoring the oxidation of the cofactor NADPH to NADP+ at 340 nm[9]. DL-glyceraldehyde is utilized as the substrate instead of glucose because it exhibits a significantly higher turnover rate (


) and lower 

for AKR1B1. This provides a robust, rapid, and reproducible signal window that is essential for precise IC50 determination.

Step 1: Reagent Preparation Prepare a 0.1 M sodium phosphate buffer adjusted to pH 6.2. Rationale: This slightly acidic pH represents the optimal catalytic environment for AKR1B1 activity[9]. Prepare a 10 mM stock of DL-glyceraldehyde and a 0.104 mM stock of NADPH in the assay buffer.

Step 2: Enzyme and Inhibitor Pre-incubation In a 96-well UV-transparent microplate, dispense recombinant human AKR1B1 (or AKR1A1) diluted in the assay buffer. Add N-[(4-Ethylphenyl)sulfonyl]glycine (or comparator drugs) dissolved in DMSO across a 10-point concentration gradient (e.g., 1 nM to 100 µM). Self-Validation Check: You must include two critical controls:

  • Vehicle Control (DMSO only): Establishes the 100% uninhibited enzyme activity baseline.

  • No Enzyme Blank: Monitors spontaneous, non-enzymatic oxidation of NADPH, which must be subtracted from all test wells to prevent false-positive inhibition artifacts.

Step 3: Reaction Initiation Incubate the microplate at 37°C for 10 minutes. Rationale: This pre-incubation period is strictly required to allow the inhibitor to reach equilibrium binding within the enzyme's active site before substrate competition begins. Initiate the reaction by rapidly dispensing the DL-glyceraldehyde substrate into all wells.

Step 4: Kinetic Readout Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm continuously for 5 minutes. The initial linear velocity (


) is directly proportional to the active enzyme concentration.

Step 5: Data Analysis Calculate the percentage of inhibition relative to the vehicle control. Plot the


 versus the normalized response. Fit the data using a four-parameter non-linear regression model to determine the precise IC50 values.

Discussion: Structure-Activity Relationship (SAR) Insights

The profiling data highlights the success of the N-arylsulfonylglycine scaffold. The glycine core mimics the natural substrate's interaction with the catalytic tetrad (Asp43, Tyr48, Lys77, and His110)[1]. However, the true driver of its pharmaceutical value is the 4-ethyl substitution on the phenyl ring.

Chromatographic measurements of hydrophobicity constants for N-arylsulfonylglycines demonstrate that lipophilicity (


) is highly correlated with AKR1B1 affinity[3]. The 4-ethyl group provides the exact steric bulk and van der Waals interactions required to stabilize the "open" conformation of the specificity pocket in AKR1B1[6]. Because AKR1A1 cannot undergo this conformational shift, the 4-ethylphenyl group acts as a steric shield, granting N-[(4-Ethylphenyl)sulfonyl]glycine its high selectivity index and minimizing the risk of systemic toxicity associated with aldehyde accumulation[2].

References

  • Aldose reductase Wikipedia URL:[Link]

  • Old Target with New Vision: In Search of New Therapeutics for Diabetic Retinopathy by Selective Modulation of Aldose Reductase MDPI URL:[Link]

  • Inhibitor selectivity between aldo-keto reductase superfamily members AKR1B10 and AKR1B1: role of Trp112 (Trp111) PubMed (NIH) URL: [Link]

  • Virtual screening of epalrestat mimicking selective ALR2 inhibitors from natural product database: auto pharmacophore, ADMET prediction and molecular dynamics approach Taylor & Francis Online URL:[Link]

  • Identification of a Selective SCoR2 Inhibitor That Protects Against Acute Kidney Injury ACS Publications URL:[Link]

  • Selectivity determinants of the aldose and aldehyde reductase inhibitor-binding sites ResearchGate URL:[Link]

  • Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment PubMed Central (NIH) URL:[Link]

  • Liquid Chromatographic Measurement of Hydrophobicity Constants for N-Arylsulfonylglycine Aldose Reductase Inhibitors Oxford Academic (Journal of Chromatographic Science) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-[(4-Ethylphenyl)sulfonyl]glycine

As a Senior Application Scientist, I recognize that handling specialized organic sulfonamides like N-[(4-Ethylphenyl)sulfonyl]glycine (CAS: 670255-99-9) requires more than simply reading a standard Safety Data Sheet (SDS...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized organic sulfonamides like N-[(4-Ethylphenyl)sulfonyl]glycine (CAS: 670255-99-9) requires more than simply reading a standard Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior to ensure both personnel safety and experimental integrity.

This guide provides a field-proven, self-validating operational workflow designed specifically for researchers and drug development professionals.

Chemical Profile & Hazard Causality

N-[(4-Ethylphenyl)sulfonyl]glycine is a functionalized organic acid featuring a sulfonamide linkage.

Causality in Safety: The acidic proton of the glycine moiety, combined with the sulfonamide group, makes this compound a mild-to-moderate irritant. When crystalline dust contacts the moisture of mucous membranes or skin, localized pH shifts occur, leading to tissue irritation . Furthermore, sulfonamide derivatives can act as sensitizers upon repeated dermal or inhalation exposure. Therefore, preventing aerosolization and dermal contact is the foundational principle of this protocol.

Table 1: Hazard Classification & Quantitative Safety Data

Hazard ClassGHS StatementCausality / Operational Impact
Acute Toxicity (Oral) H302: Harmful if swallowedMandates strict hygiene; no eating/drinking in the lab.
Skin Corrosion/Irritation H315: Causes skin irritationRequires chemical-resistant barrier (nitrile) to prevent dermal absorption.
Serious Eye Damage H319: Causes serious eye irritationNecessitates ANSI Z87.1 splash goggles; standard safety glasses are insufficient.
Specific Target Organ Tox. H335: May cause respiratory irritationDictates that all open handling must occur within a certified fume hood.

(Data extrapolated from structurally analogous sulfonamide organic acids )

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not arbitrary; it is a calculated defense mechanism against the specific physicochemical properties of the compound.

Table 2: PPE Specifications and Rationale

Protection ZoneRequired EquipmentScientific Rationale
Respiratory Certified Chemical Fume Hood (Face velocity: 80–125 fpm)Prevents inhalation of aerosolized micro-crystals (H335). If a hood is unavailable, an N95/P100 particulate respirator is mandatory .
Hand Nitrile Gloves (Minimum 4-6 mil thickness)Nitrile provides superior chemical resistance to organic acids compared to latex, preventing breakthrough and dermal sensitization.
Eye/Face ANSI Z87.1 Chemical Splash GogglesProtects against accidental transfer of dust from gloved hands to eyes, mitigating severe irritation (H319).
Body 100% Cotton or Flame-Resistant Lab CoatSynthetic fibers can melt into the skin if secondary solvents ignite. A fully buttoned coat provides a physical barrier against settling dust.

Operational Workflow: Step-by-Step Methodology

To maintain scientific integrity and safety, every protocol must be a self-validating system. If a step fails, the system should naturally halt progression to prevent exposure.

Phase 1: Pre-Operational Setup

  • Verify Engineering Controls: Check the fume hood digital monitor. Ensure the face velocity is between 80 and 125 feet per minute (fpm).

    • Self-Validation: Tape a small piece of laboratory tissue to the bottom of the sash; it should pull gently and consistently inward. If it flutters outward, do not proceed.

  • Don PPE: Put on the lab coat (fully buttoned), splash goggles, and a fresh pair of nitrile gloves. Inspect gloves for micro-tears by trapping air and squeezing.

Phase 2: Weighing and Transfer Protocol Causality: Sulfonamide powders often carry a static charge, causing them to repel from metal spatulas and aerosolize. This compromises both safety (inhalation risk) and stoichiometric accuracy.

  • Static Mitigation: Use an anti-static polymeric weighing boat. If unavailable, pass a standard boat through an anti-static ionizer (e.g., Zerostat gun) before use.

  • Transfer: Using a ceramic or anti-static polymer spatula, carefully transfer the N-[(4-Ethylphenyl)sulfonyl]glycine from the source bottle to the weigh boat inside the fume hood. Keep the transfer distance as short as possible to minimize dusting.

  • Sealing: Immediately recap the source bottle to prevent ambient moisture absorption, which can degrade the chemical and alter its molecular weight via hydration.

Phase 3: Dissolution & Reaction Setup

  • Transfer to Vessel: Carefully slide the pre-weighed solid into the reaction flask.

  • Controlled Solvation: Slowly add your chosen organic solvent (e.g., DMF, DMSO, or DCM) to the solid.

    • Causality: Adding solvent slowly to the solid (rather than dropping solid into a pool of solvent) prevents the fine powder from floating on the surface tension of the liquid, which can lead to clumping, incomplete dissolution, and potential dusting if the solvent is volatile.

  • Agitation: Initiate magnetic stirring until the solution is completely homogenous.

Spill Response & Disposal Plan

Even with rigorous protocols, spills occur. A rapid, structured response prevents localized contamination from becoming a systemic laboratory hazard.

Solid Spill Protocol:

  • Isolate: Stop work immediately. Ensure the fume hood sash is pulled down to the lowest workable level to maximize capture velocity.

  • Contain: Do NOT dry sweep with a brush, as this actively aerosolizes the irritant dust into the breathing zone.

  • Absorb/Wipe: Dampen a disposable laboratory wipe with a compatible solvent (e.g., dilute ethanol or water) and gently wipe up the powder, folding the wipe inward to trap the chemical.

  • Dispose: Place the contaminated wipes and any compromised PPE into a designated, sealable hazardous waste bag.

Waste Disposal: N-[(4-Ethylphenyl)sulfonyl]glycine waste must never be disposed of down the sink drain or in standard trash. Collect all solid waste and solvent washings in clearly labeled, compatible secondary containers (e.g., high-density polyethylene). Store in a designated satellite accumulation area for professional EHS incineration .

Process Visualization

The following diagram maps the logical progression of handling this chemical, emphasizing the critical decision points for spill management.

G Start Pre-Operation Check EngControl Verify Fume Hood (80-125 fpm) Start->EngControl PPE Don PPE (Nitrile, Goggles, Lab Coat) EngControl->PPE Weighing Weighing & Transfer (Anti-Static Protocol) PPE->Weighing Spill Spill Detected? Weighing->Spill SpillResponse Wet-Wipe Protocol (Do Not Dry Sweep) Spill->SpillResponse Yes Reaction Dissolution & Reaction Spill->Reaction No Waste Hazardous Waste Disposal (EHS Incineration) SpillResponse->Waste Reaction->Waste

Logical workflow for the safe handling and spill response of sulfonamide organic acids.

References

  • University of Washington Environmental Health & Safety. "Standard Operating Procedure: Organic Acids". UW EH&S.[Link]

  • Purdue University Radiological and Environmental Management. "Standard Operating Procedure: Corrosives". Purdue REM.[Link]

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